molecular formula C5H7NO B118069 (1H-Pyrrol-2-yl)methanol CAS No. 27472-36-2

(1H-Pyrrol-2-yl)methanol

Cat. No.: B118069
CAS No.: 27472-36-2
M. Wt: 97.12 g/mol
InChI Key: KORIJXKQGMTQTO-UHFFFAOYSA-N
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Description

(1H-Pyrrol-2-yl)methanol is a valuable heterocyclic building block in organic synthesis and medicinal chemistry research . The compound features a pyrrole ring, a fundamental scaffold in many natural products, functionalized with a hydroxymethyl group that serves as a versatile handle for further chemical modification . This reactive alcohol group allows researchers to easily create ether linkages, ester derivatives, or undergo oxidation to the corresponding aldehyde, facilitating the construction of more complex molecular architectures. Its primary research value lies in its application as a key precursor in the development of novel pharmacologically active compounds and advanced materials science . Due to its sensitivity, proper storage conditions such as a cold, dark, and inert environment are recommended to maintain stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrrol-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c7-4-5-2-1-3-6-5/h1-3,6-7H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORIJXKQGMTQTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (1H-Pyrrol-2-yl)methanol: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1H-Pyrrol-2-yl)methanol is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis. Its pyrrole core, a privileged scaffold in numerous biologically active compounds, coupled with a reactive hydroxymethyl group, makes it a versatile precursor for the synthesis of a wide array of complex molecules, including pharmaceuticals and natural products. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectroscopic characterization of this compound. Furthermore, it delves into its significant role in drug development, with a particular focus on its utility as a precursor in the biosynthesis and synthesis of prodigiosin and other pharmacologically relevant compounds. Detailed experimental protocols for its synthesis are provided to facilitate its application in research and development.

Chemical Structure and Properties

This compound, with the chemical formula C₅H₇NO, consists of a pyrrole ring substituted at the 2-position with a hydroxymethyl group.[1] The aromatic and electron-rich nature of the pyrrole ring, combined with the nucleophilic character of the hydroxyl group, dictates its chemical reactivity and utility in synthesis.

Physical and Chemical Properties

Quantitative data for this compound and its N-methylated analog are summarized in Table 1. The N-methyl derivative provides a useful reference for the physical properties of the parent compound.

PropertyThis compound(1-Methyl-1H-pyrrol-2-yl)methanol (for comparison)
Molecular Formula C₅H₇NOC₆H₉NO
Molecular Weight 97.12 g/mol [1]111.14 g/mol [2]
CAS Number 27472-36-2[1]52160-51-7[2]
Physical State Solid[3]Solid
Melting Point Not available28 °C[2]
Boiling Point Not available219.5 °C at 760 mmHg[2]
Density Not available1.03 g/cm³[2]
XLogP3 -0.1[1]-0.2[2]
Hydrogen Bond Donor Count 2[1]1[2]
Hydrogen Bond Acceptor Count 1[1]1[2]
Rotatable Bond Count 1[1]1[2]
Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The key spectral data are summarized below.

1.2.1. ¹H and ¹³C NMR Spectroscopy

The NMR spectra of pyrrole derivatives are influenced by the electron-donating nature of the nitrogen atom. The chemical shifts for this compound are presented in Tables 2 and 3.

Table 2: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.5br s1HN-H
~6.7m1HH-5
~6.1m1HH-3
~6.0m1HH-4
~4.5s2H-CH₂OH
~3.5br s1H-OH

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 3: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
~132C-2
~122C-5
~108C-3
~107C-4
~58-CH₂OH

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.[4]

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Table 4: Key IR Absorption Bands of this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200Broad, StrongO-H and N-H stretching
~3100MediumAromatic C-H stretching
~2920MediumAliphatic C-H stretching
~1550MediumC=C stretching (pyrrole ring)
~1020StrongC-O stretching

1.2.3. Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Table 5: Key Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
97High[M]⁺ (Molecular ion)
80Moderate[M - OH]⁺
79High[M - H₂O]⁺
68Moderate[M - CHO]⁺

Synthesis of this compound

This compound is typically synthesized via a two-step process starting from pyrrole. The first step involves the formylation of pyrrole to yield pyrrole-2-carboxaldehyde, which is subsequently reduced to the desired alcohol.

Experimental Protocol: Synthesis of Pyrrole-2-carboxaldehyde

This procedure is adapted from the Vilsmeier-Haack reaction.[5]

Materials:

  • Pyrrole

  • Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ethylene dichloride

  • Sodium acetate trihydrate

  • Ether

  • Saturated aqueous sodium carbonate solution

  • Anhydrous sodium carbonate

Procedure:

  • In a 3-L three-necked round-bottomed flask equipped with a stirrer, dropping funnel, and reflux condenser, place 80 g (1.1 moles) of dimethylformamide.

  • Cool the flask in an ice bath and maintain the internal temperature at 10–20 °C while adding 169 g (1.1 moles) of phosphorus oxychloride through the dropping funnel over 15 minutes.

  • Remove the ice bath and stir the mixture for 15 minutes.

  • Replace the ice bath and add 250 ml of ethylene dichloride.

  • Once the internal temperature is below 5 °C, add a solution of 67 g (1.0 mole) of freshly distilled pyrrole in 250 ml of ethylene dichloride through the dropping funnel over 1 hour.

  • After the addition is complete, replace the ice bath with a heating mantle and stir the mixture at reflux for 15 minutes.

  • Cool the mixture to 25–30 °C and add a solution of 750 g (5.5 moles) of sodium acetate trihydrate in about 1 L of water.

  • Reflux the reaction mixture for another 15 minutes with vigorous stirring.

  • Cool the mixture and transfer it to a separatory funnel. Separate the ethylene dichloride layer.

  • Extract the aqueous phase three times with a total of about 500 ml of ether.

  • Combine the organic layers and wash with three 100-ml portions of saturated aqueous sodium carbonate solution.

  • Dry the organic solution over anhydrous sodium carbonate, distill the solvents, and distill the remaining liquid under reduced pressure to yield pyrrole-2-carboxaldehyde. The product has a melting point of 44-45 °C.[5]

Experimental Protocol: Reduction of Pyrrole-2-carboxaldehyde to this compound

This procedure utilizes sodium borohydride for the selective reduction of the aldehyde.

Materials:

  • Pyrrole-2-carboxaldehyde

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve pyrrole-2-carboxaldehyde (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of water at 0 °C.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield crude this compound, which can be further purified by column chromatography or recrystallization.

Role in Drug Development and Biosynthesis

The pyrrole moiety is a cornerstone in medicinal chemistry, appearing in a vast number of natural products and synthetic drugs with diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This compound serves as a crucial starting material and intermediate in the synthesis of these valuable compounds.

Precursor to Prodigiosin

Prodigiosin is a tripyrrole red pigment produced by Serratia marcescens and other bacteria, which exhibits a range of biological activities including immunosuppressive and anticancer effects.[6] The biosynthesis of prodigiosin proceeds through a bifurcated pathway where two different pyrrole-containing precursors are synthesized and then condensed.[1] One of these key precursors is 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC). The biosynthesis of MBC involves intermediates that are structurally related to this compound, highlighting the fundamental importance of this structural motif in the natural product's assembly.[7]

Prodigiosin_Biosynthesis cluster_pathway1 MAP Pathway cluster_pathway2 MBC Pathway 2-Octenal 2-Octenal MAP_intermediate MAP_intermediate 2-Octenal->MAP_intermediate pigD, pigE 2-Methyl-3-amyl-pyrrole (MAP) 2-Methyl-3-amyl-pyrrole (MAP) MAP_intermediate->2-Methyl-3-amyl-pyrrole (MAP) pigB Prodigiosin Prodigiosin 2-Methyl-3-amyl-pyrrole (MAP)->Prodigiosin L-Proline L-Proline Pyrrole-2-carboxylate-S-PigG Pyrrole-2-carboxylate-S-PigG L-Proline->Pyrrole-2-carboxylate-S-PigG pigI, pigG, pigA 4-hydroxy-2,2'-bipyrrole-5-methanol 4-hydroxy-2,2'-bipyrrole-5-methanol Pyrrole-2-carboxylate-S-PigG->4-hydroxy-2,2'-bipyrrole-5-methanol pigJ, pigH 4-hydroxy-2,2'-bipyrrole-5-carbaldehyde 4-hydroxy-2,2'-bipyrrole-5-carbaldehyde 4-hydroxy-2,2'-bipyrrole-5-methanol->4-hydroxy-2,2'-bipyrrole-5-carbaldehyde pigM 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) 4-hydroxy-2,2'-bipyrrole-5-carbaldehyde->4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) pigF, pigN 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC)->Prodigiosin pigC Synthetic_Utility Pyrrole-2-carboxaldehyde Pyrrole-2-carboxaldehyde 1H-Pyrrol-2-yl_methanol 1H-Pyrrol-2-yl_methanol Pyrrole-2-carboxaldehyde->1H-Pyrrol-2-yl_methanol Reduction (e.g., NaBH4) Substituted_Pyrroles Substituted_Pyrroles 1H-Pyrrol-2-yl_methanol->Substituted_Pyrroles Further Functionalization Pharmaceuticals Pharmaceuticals Substituted_Pyrroles->Pharmaceuticals Multi-step Synthesis

References

Technical Guide: Characterization of (1H-Pyrrol-2-yl)methanol (CAS: 27472-36-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1H-Pyrrol-2-yl)methanol, with the Chemical Abstracts Service (CAS) number 27472-36-2, is a pivotal heterocyclic building block in organic synthesis and medicinal chemistry. Its pyrrole moiety is a common scaffold in numerous biologically active compounds. This technical guide provides a comprehensive overview of the characterization of this compound, including its physicochemical properties, spectroscopic data, synthesis protocols, and its significant role in the development of therapeutic agents, particularly in the synthesis of porphyrins for photodynamic therapy (PDT).[1]

Physicochemical and Spectroscopic Characterization

A thorough characterization of this compound is essential for its application in research and development. The following tables summarize its key physical, chemical, and spectroscopic properties.

Physical and Chemical Properties
PropertyValueReference
CAS Number 27472-36-2[2]
Molecular Formula C₅H₇NO[2][3][4]
Molecular Weight 97.12 g/mol [2][4]
Appearance Solid[4]
Purity ≥95% - ≥98% (as reported by suppliers)
Melting Point Data not available
Boiling Point Data not available[5]
Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrrole ring protons, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the N-H proton of the pyrrole ring. The chemical shifts and coupling patterns would be characteristic of the substituted pyrrole ring.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the four distinct carbon atoms of the pyrrole ring and the carbon of the methylene group. The chemical shifts would be influenced by the electron-donating nitrogen atom and the electronegative oxygen atom.[2]

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

  • A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol and the N-H stretching of the pyrrole ring.

  • Peaks in the 2850-3000 cm⁻¹ region due to C-H stretching vibrations.

  • Characteristic peaks for the C=C and C-N stretching vibrations of the pyrrole ring.

2.2.3. Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) at m/z 97, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of a hydroxyl radical (•OH), a water molecule (H₂O), or cleavage of the hydroxymethyl group.[2]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of pyrrole-2-carboxaldehyde.

3.1.1. Experimental Workflow: Reduction of Pyrrole-2-Carboxaldehyde

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification Reactants Pyrrole-2-carboxaldehyde Sodium Borohydride (NaBH4) Methanol (Solvent) Reaction_Vessel Round-bottom flask with magnetic stirrer Reactants->Reaction_Vessel Dissolve Cooling Cool to 0°C (ice bath) Reaction_Vessel->Cooling Addition Slowly add NaBH4 Cooling->Addition Stirring Stir at room temperature Addition->Stirring Quenching Add water Stirring->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Washing Wash with brine Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Filtration Filter Drying->Filtration Evaporation Evaporate solvent Filtration->Evaporation Chromatography Column Chromatography (Silica gel) Evaporation->Chromatography Final_Product Final_Product Chromatography->Final_Product Yields this compound

Caption: Workflow for the synthesis of this compound.

3.1.2. Detailed Methodology

  • Reaction Setup: Dissolve pyrrole-2-carboxaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Reduction: Cool the solution to 0°C using an ice bath. Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the aqueous mixture with ethyl acetate. The combined organic layers are then washed with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Role in Drug Development

Pyrrole-containing compounds are of significant interest in drug discovery due to their diverse biological activities.[6][7][8][9] this compound serves as a crucial intermediate in the synthesis of more complex molecules with therapeutic potential.

Precursor in Porphyrin Synthesis for Photodynamic Therapy (PDT)

A key application of this compound is in the synthesis of porphyrins and their derivatives, which are used as photosensitizers in photodynamic therapy (PDT) for cancer treatment.[1] PDT is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that induce cell death in targeted tissues.

The synthesis of porphyrins often involves the condensation of pyrrole derivatives. This compound can be a precursor to porphobilinogen, a fundamental building block in the biosynthesis of heme and other porphyrins.

Heme Biosynthesis Pathway

The relevance of this compound as a precursor for porphyrin synthesis is understood within the context of the heme biosynthesis pathway. This natural pathway involves a series of enzymatic steps to produce heme.

G cluster_mito1 Mitochondrion cluster_cyto Cytosol cluster_mito2 Mitochondrion Succinyl_CoA Succinyl-CoA + Glycine ALA δ-Aminolevulinate (ALA) Succinyl_CoA->ALA ALAS PBG Porphobilinogen (PBG) ALA->PBG ALAD HMB Hydroxymethylbilane PBG->HMB HMBS Uroporphyrinogen_III Uroporphyrinogen III HMB->Uroporphyrinogen_III UROS Coproporphyrinogen_III Coproporphyrinogen III Uroporphyrinogen_III->Coproporphyrinogen_III UROD Protoporphyrinogen_IX Protoporphyrinogen IX Coproporphyrinogen_III->Protoporphyrinogen_IX CPOX Protoporphyrin_IX Protoporphyrin IX Protoporphyrinogen_IX->Protoporphyrin_IX PPOX Heme Heme Protoporphyrin_IX->Heme FECH (+ Fe2+)

Caption: Simplified Heme Biosynthesis Pathway.[6][7][8][9][10]

This compound can be chemically converted into intermediates like porphobilinogen, which then enter this pathway to form various porphyrin structures suitable for PDT applications.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory setting. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound (CAS: 27472-36-2) is a valuable chemical intermediate with significant applications in medicinal chemistry, particularly as a precursor for the synthesis of porphyrin-based photosensitizers for photodynamic therapy. This technical guide has provided a summary of its key characterization data, a detailed experimental protocol for its synthesis, and an overview of its role in drug development. Further research into the biological activities of novel derivatives synthesized from this versatile building block is warranted.

References

Spectroscopic Profile of (1H-Pyrrol-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for (1H-Pyrrol-2-yl)methanol (CAS No: 27472-36-2), a key heterocyclic compound. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The guide includes structured data tables, detailed experimental protocols, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques. The following tables summarize the key experimental and predicted data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: DMSO-d₆, Reference: TMS at 0.00 ppm

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-5~6.6 - 6.8m-
H-3~6.0 - 6.2m-
H-4~5.9 - 6.1m-
-CH₂-~4.3 - 4.5s-
-OH~4.8 - 5.2br s-
N-H~10.5 - 11.0br s-

Note: The predicted ¹H NMR data is based on the analysis of similar 2-substituted pyrrole structures. Actual chemical shifts and coupling constants can vary depending on solvent, concentration, and temperature.

¹³C NMR (Carbon NMR) Data

Solvent: DMSO-d₆, Reference: TMS at 0.00 ppm. Data is estimated from the spectrum available on SpectraBase.[1]

Carbon AssignmentChemical Shift (δ, ppm)
C2~132
C5~119
C3~106
C4~105
-CH₂-~57
Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted FT-IR Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
~3400 - 3200Strong, BroadO-H and N-H stretching vibrations
~3100 - 3000MediumAromatic C-H stretching (pyrrole ring)
~2950 - 2850MediumAliphatic C-H stretching (-CH₂-)
~1550 - 1450Medium to StrongC=C stretching (pyrrole ring)
~1250 - 1000StrongC-O stretching (primary alcohol)
~1100 - 1000MediumC-N stretching

Note: This is a predicted IR spectrum based on characteristic functional group absorption frequencies. The broadness of the O-H and N-H stretch is due to hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The data below is from a Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[2][3]

Mass Spectrometry Data

m/zRelative IntensityAssignment
97High[M]⁺ (Molecular Ion)
80High[M - OH]⁺ or [M - NH₃]⁺
79High[M - H₂O]⁺
68Medium[M - CHO]⁺
53High[C₄H₅]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound for ¹H NMR or 20-30 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound is polar) in a clean, dry vial.

  • Ensure the sample is fully dissolved. Gentle warming or vortexing can be applied if necessary.

  • Filter the solution through a small plug of glass wool or a syringe filter into a clean 5 mm NMR tube to remove any particulate matter.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not contain it.

2. Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • For ¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters might include a spectral width of -2 to 12 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and 8-16 scans.

  • For ¹³C NMR: Acquire the proton-decoupled spectrum. Typical parameters might include a spectral width of 0 to 200 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more), and a relaxation delay of 2-5 seconds.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum and apply a baseline correction.

  • Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.

FT-IR Spectroscopy Protocol (ATR Method)

1. Sample Preparation:

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

2. Data Acquisition:

  • Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Place a small amount of the solid this compound sample onto the center of the ATR crystal.

  • Use the pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.

  • Acquire the sample spectrum. Typical parameters include a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and co-adding 16-32 scans to improve the signal-to-noise ratio.

3. Data Processing and Cleaning:

  • The software will automatically perform the background subtraction.

  • Identify and label the significant absorption peaks.

  • After analysis, release the pressure arm, remove the sample, and clean the ATR crystal thoroughly as described in the preparation step.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Filter the sample through a 0.2 µm syringe filter into a GC vial to remove any particulate matter.

2. GC-MS Instrumentation and Conditions:

  • Injector: Set the injector temperature to a value that ensures rapid vaporization without thermal decomposition (e.g., 250 °C). Use a splitless or split injection mode depending on the sample concentration.

  • GC Column: Use a non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: A typical program would be to hold at an initial temperature (e.g., 50-70 °C) for a few minutes, then ramp the temperature at a rate of 10-20 °C/min to a final temperature of 250-280 °C, and hold for several minutes.

  • MS Ion Source: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • MS Analyzer: Scan a mass range appropriate for the compound and its expected fragments (e.g., m/z 40-300).

3. Data Analysis:

  • Analyze the total ion chromatogram (TIC) to identify the retention time of the compound.

  • Extract the mass spectrum corresponding to the chromatographic peak of this compound.

  • Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern to confirm the structure. The fragmentation can be compared to library spectra if available.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_analysis 4. Data Analysis & Interpretation cluster_elucidation 5. Structure Elucidation Sample Chemical Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Solid Sample (Neat) Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer (ATR) Prep_IR->Acq_IR Acq_MS GC-MS System Prep_MS->Acq_MS Proc_NMR FT, Phasing, Referencing, Integration Acq_NMR->Proc_NMR Proc_IR Background Subtraction, Peak Picking Acq_IR->Proc_IR Proc_MS Chromatogram Analysis, Spectrum Extraction Acq_MS->Proc_MS Analysis_NMR Chemical Shifts (δ) Coupling Constants (J) Multiplicity Proc_NMR->Analysis_NMR Analysis_IR Functional Group Identification (Wavenumbers, cm⁻¹) Proc_IR->Analysis_IR Analysis_MS Molecular Weight Fragmentation Pattern (m/z) Proc_MS->Analysis_MS Elucidation Combine All Data for Final Structure Confirmation Analysis_NMR->Elucidation Analysis_IR->Elucidation Analysis_MS->Elucidation

General workflow for spectroscopic analysis of a chemical compound.

References

Physical Properties of 2-Hydroxymethylpyrrole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 2-hydroxymethylpyrrole. Due to the limited availability of aggregated experimental data for this specific compound in public databases, this guide focuses on providing detailed experimental protocols for the determination of its key physical characteristics. Furthermore, a proposed synthetic pathway is visualized to aid in its preparation and purification.

Predicted Physical Properties

While specific experimental data for 2-hydroxymethylpyrrole is scarce, its physical properties can be predicted based on the known characteristics of the pyrrole ring and the influence of the hydroxymethyl substituent.

Table 1: Predicted and General Physical Properties of 2-Hydroxymethylpyrrole and Related Compounds

Property2-Hydroxymethylpyrrole (Predicted/Inferred)Pyrrole (for comparison)2-Acetylpyrrole (for comparison)Pyrrole-2-carboxylic acid (for comparison)
Molecular Formula C₅H₇NOC₄H₅NC₆H₇NOC₅H₅NO₂
Molecular Weight 97.12 g/mol 67.09 g/mol 109.13 g/mol 111.10 g/mol
Appearance Expected to be a solid or high-boiling liquidColorless to yellowish liquidLight beige to yellowish fine crystals[1]Solid[2]
Melting Point Not readily available. Likely a low-melting solid.-23 °C90 °C[1]204-208 °C (decomposes)[3]
Boiling Point Not readily available. Expected to be significantly higher than pyrrole.129-131 °C220 °C[1]340.3±15.0 °C[3]
Solubility Expected to be soluble in water and polar organic solvents.Soluble in alcohol, ether, and dilute acids; slightly soluble in water.[4]Soluble in water and ether.[1]Soluble in methanol.[3]
pKa Not readily available. The N-H proton is expected to have a pKa around 17-18, similar to other pyrroles.~17.5 (for the N-H proton)Not readily available.4.45 (at 20 °C)[5]

Experimental Protocols for Determination of Physical Properties

This section provides detailed methodologies for the experimental determination of the core physical properties of 2-hydroxymethylpyrrole.

Melting Point Determination

The melting point is a critical indicator of purity for a solid compound.

  • Apparatus:

    • Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

    • Capillary tubes (sealed at one end)

    • Thermometer

    • Mortar and pestle

  • Procedure:

    • Sample Preparation: A small amount of dry, crystalline 2-hydroxymethylpyrrole is finely ground using a mortar and pestle.

    • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is sufficient.

    • Measurement:

      • Thiele Tube Method: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is immersed in a high-boiling point liquid (e.g., mineral oil or silicone oil) in a Thiele tube. The side arm of the Thiele tube is gently heated, and the temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting point range.

      • Digital Melting Point Apparatus: The packed capillary tube is inserted into the heating block of the apparatus. The heating rate is set to a slow, steady increase (e.g., 1-2 °C per minute) near the expected melting point. The temperatures at the onset and completion of melting are recorded.

Boiling Point Determination

For liquid samples, the boiling point is a key physical constant.

  • Apparatus:

    • Small test tube or fusion tube

    • Capillary tube (sealed at one end)

    • Thermometer

    • Heating bath (e.g., oil bath or heating block)

  • Procedure (Micro Method):

    • A small amount of liquid 2-hydroxymethylpyrrole (a few drops) is placed in a small test tube.

    • A capillary tube, sealed at one end, is placed inverted into the test tube with the open end submerged in the liquid.

    • The test tube is attached to a thermometer and heated in a heating bath.

    • As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.

    • The heating is stopped, and the liquid is allowed to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Solubility Determination

Understanding the solubility profile is crucial for purification, formulation, and biological studies.

  • Apparatus:

    • Test tubes

    • Vortex mixer or stirring rod

    • A selection of solvents (e.g., water, ethanol, methanol, acetone, diethyl ether, dichloromethane, hexane)

  • Procedure:

    • A small, measured amount of 2-hydroxymethylpyrrole (e.g., 10 mg) is placed into a test tube.

    • A measured volume of the solvent (e.g., 1 mL) is added to the test tube.

    • The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).

    • The mixture is visually inspected to determine if the solid has completely dissolved.

    • Solubility can be qualitatively described as:

      • Soluble: The solid completely dissolves.

      • Partially soluble: Some of the solid dissolves, but a solid phase remains.

      • Insoluble: No apparent dissolution of the solid.

    • This procedure is repeated with a range of solvents of varying polarities.

pKa Determination

The acid dissociation constant (pKa) provides insight into the acidity or basicity of a compound. For 2-hydroxymethylpyrrole, the pKa of the N-H proton is of primary interest.

  • Apparatus:

    • pH meter with a suitable electrode

    • Burette

    • Beaker

    • Stir plate and stir bar

    • Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)

  • Procedure (Potentiometric Titration):

    • A known concentration of 2-hydroxymethylpyrrole is dissolved in a suitable solvent (often a co-solvent system like water-ethanol if solubility in pure water is limited).

    • The solution is placed in a beaker with a stir bar and the pH electrode is immersed.

    • The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is recorded after each incremental addition of the titrant.

    • The titration is continued past the equivalence point.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point of the titration curve. For pyrroles, which are very weak acids, direct titration in water may not be feasible, and non-aqueous titrations or computational methods may be required.

Synthesis and Workflow Visualization

A common and effective method for the synthesis of 2-hydroxymethylpyrrole is the reduction of pyrrole-2-carboxaldehyde. This workflow is depicted below.

Synthesis_of_2_Hydroxymethylpyrrole Start Start Reagents Pyrrole-2-carboxaldehyde (Starting Material) Start->Reagents Reduction Reduction Reaction Reagents->Reduction Quenching Reaction Quenching Reduction->Quenching ReducingAgent Reducing Agent (e.g., NaBH₄ in Ethanol) ReducingAgent->Reduction Extraction Workup: Solvent Extraction Quenching->Extraction Water Water Water->Quenching Purification Purification: Column Chromatography Extraction->Purification Solvent Organic Solvent (e.g., Ethyl Acetate) Solvent->Extraction Product 2-Hydroxymethylpyrrole (Final Product) Purification->Product End End Product->End

Caption: Synthetic workflow for 2-hydroxymethylpyrrole.

This guide serves as a foundational resource for researchers working with 2-hydroxymethylpyrrole. By providing robust experimental protocols and a clear synthetic pathway, it facilitates the accurate characterization and utilization of this compound in drug discovery and development.

References

An In-depth Technical Guide to the Solubility and Stability of (1H-Pyrrol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility and stability of (1H-Pyrrol-2-yl)methanol, a key building block in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of relevant biological pathways.

Core Properties of this compound

This compound is a pyrrole derivative with a hydroxymethyl group at the 2-position. Its chemical structure and properties make it a versatile intermediate in medicinal chemistry and materials science.

Chemical Structure:

  • Molecular Formula: C₅H₇NO

  • Molecular Weight: 97.12 g/mol

  • CAS Number: 27472-36-2

Solubility Profile

The solubility of this compound has been determined in a range of common solvents. This information is critical for its handling, formulation, and application in various experimental settings.

Quantitative Solubility Data

SolventSolubility
Methanol30 mg/mL[1]
0.1N Hydrochloric Acid18.4 mg/mL[1]
Water11.2 mg/mL[1]
ChloroformSoluble[2]

Stability Characteristics and Storage

Recommended Storage Conditions:

To ensure the integrity of this compound, the following storage conditions are recommended based on supplier information:

  • Store tightly sealed at room temperature.[1]

  • For long-term storage, keep in a dark place under an inert atmosphere (nitrogen or argon) in a freezer at -20°C or refrigerated at 2-8°C.[2][3]

Experimental Protocols

This section details the methodologies for determining the solubility and assessing the stability of this compound. These protocols are based on established general procedures for pyrrole derivatives.

Protocol for Determining Aqueous and Organic Solubility

This protocol outlines a stepwise procedure to determine the solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS), methanol, ethanol, dimethyl sulfoxide (DMSO), chloroform)

  • Glass vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with a UV detector

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a solvent in which it is freely soluble (e.g., methanol).

  • Calibration Curve: Generate a calibration curve by preparing a series of dilutions from the stock solution and analyzing them by HPLC to correlate concentration with peak area.

  • Equilibrium Solubility Measurement: a. Add an excess amount of this compound to a known volume of the test solvent in a glass vial. b. Tightly cap the vial and agitate it using a vortex mixer for 24-48 hours at a controlled temperature (e.g., 25°C) to ensure equilibrium is reached. c. Centrifuge the suspension at high speed to pellet the undissolved solid. d. Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. e. Dilute the supernatant with the mobile phase used for HPLC analysis. f. Analyze the diluted sample by HPLC.

  • Concentration Determination: Using the calibration curve, determine the concentration of this compound in the diluted supernatant. Back-calculate to find the solubility in the original solvent.

Forced Degradation Studies Protocol

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. The following protocols are adapted from general guidelines for alkylated pyrroles.[4]

1. Acid and Base Hydrolysis

  • Procedure: a. Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol). b. For acid hydrolysis, add an equal volume of 0.1 M HCl. For base hydrolysis, add an equal volume of 0.1 M NaOH. c. Incubate the mixtures at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours). d. At various time points, withdraw an aliquot, neutralize it (with 0.1 M NaOH for the acidic sample and 0.1 M HCl for the basic sample), and dilute with the mobile phase for HPLC analysis. e. Analyze the samples by a validated stability-indicating LC-MS method to identify and quantify any degradants.

2. Oxidative Degradation

  • Procedure: a. Prepare a solution of this compound in a suitable solvent. b. Add an equal volume of 3% hydrogen peroxide (H₂O₂). c. Incubate the mixture at room temperature, protected from light, for a specified period. d. At various time points, withdraw an aliquot and dilute it with the mobile phase for HPLC analysis. e. Analyze the samples by LC-MS to assess the extent of degradation.

3. Thermal Degradation

  • Procedure: a. Place a solid sample of this compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C). b. Separately, place a solution of the compound in the oven. c. After a specified period, dissolve the solid sample and dilute the solution sample with the mobile phase for HPLC analysis. d. Analyze the samples to evaluate thermal lability.

4. Photostability Testing

  • Procedure: a. Prepare a solution of this compound. b. Expose the solution to a light source that meets the requirements of the ICH Q1B guideline (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).[5] c. Simultaneously, keep a control sample in the dark under the same temperature conditions. d. After the exposure period, dilute both the exposed and control samples with the mobile phase for HPLC analysis. e. Compare the chromatograms to determine the extent of photodegradation.

Signaling Pathway Inhibition by Pyrrole Derivatives

Pyrrole-containing compounds have been identified as potent inhibitors of various protein kinases involved in cancer cell signaling. A notable example is the inhibition of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways.[6]

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space EGFR EGFR ADP ADP EGFR->ADP Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream_Signaling Activates VEGFR VEGFR VEGFR->ADP VEGFR->Downstream_Signaling Activates EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR Pyrrole_Derivative This compound Derivative Pyrrole_Derivative->EGFR Inhibits Pyrrole_Derivative->VEGFR Inhibits ATP ATP ATP->EGFR ATP->VEGFR Cell_Proliferation Cell Proliferation Downstream_Signaling->Cell_Proliferation Angiogenesis Angiogenesis Downstream_Signaling->Angiogenesis Apoptosis_Inhibition Inhibition of Apoptosis Downstream_Signaling->Apoptosis_Inhibition

Caption: Inhibition of EGFR/VEGFR signaling by a pyrrole derivative.

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of this compound.

G cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Prep_Solid Prepare Solid Sample Thermal Thermal (80°C) Prep_Solid->Thermal Prep_Solution Prepare Solution Sample Acid Acid Hydrolysis (0.1M HCl, 60°C) Prep_Solution->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Prep_Solution->Base Oxidation Oxidation (3% H2O2, RT) Prep_Solution->Oxidation Photo Photochemical (ICH Q1B) Prep_Solution->Photo HPLC HPLC-UV Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS Analysis HPLC->LCMS Quantify Quantify Degradation HPLC->Quantify Identify Identify Degradants LCMS->Identify Assess Assess Stability Profile Quantify->Assess Identify->Assess

Caption: Workflow for forced degradation studies.

This guide provides foundational knowledge on the solubility and stability of this compound. The experimental protocols outlined herein offer a starting point for in-depth characterization, which is essential for the successful application of this compound in research and development.

References

Potential Biological Activity of (1H-Pyrrol-2-yl)methanol and its Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While direct and extensive research on the biological activity of the specific compound (1H-Pyrrol-2-yl)methanol is limited in publicly available scientific literature, the pyrrole scaffold it contains is a cornerstone in medicinal chemistry.[1][2][3] The pyrrole ring is a five-membered aromatic heterocycle that is a constituent of many biologically active natural products and synthetic drugs.[2][4] This technical guide provides an in-depth overview of the potential biological activities of compounds structurally related to this compound, focusing on anticancer, antimicrobial, and antioxidant properties demonstrated by various pyrrole derivatives. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.

Anticancer Activity of Pyrrole Derivatives

Pyrrole derivatives have emerged as a promising class of therapeutic agents with a broad spectrum of anticancer activities.[5][6] These compounds can modulate various biological processes crucial for cancer cell survival and proliferation, including cell cycle progression, apoptosis, and angiogenesis.[5][6]

Cytotoxicity Data

The cytotoxic potential of various pyrrole derivatives has been evaluated against a range of human cancer cell lines. The 50% inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological or biochemical functions.

Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference
Pyrrolyl Benzohydrazide C8A549 (Lung)MTT9.54[5]
Pyrrolyl Benzohydrazide C18A549 (Lung)MTT10.38[5]
PPDHMPA549 (Lung)MTT19.94 ± 1.23 (µg/ml)[5]
PPDHMPHeLa (Cervical)MTT16.73 ± 1.78 (µg/ml)[5]
Spiro-pyrrolopyridazine SPP10MCF-7 (Breast)XTT2.31 ± 0.3[5]
EAPC-67HCC1806 (Breast)Not Specified0.8 ± 0.07[7]
EAPC-70HCC1806 (Breast)Not Specified0.9 ± 0.1[7]
EAPC-67MDA-MB-231 (Breast)Not Specified1.2 ± 0.1[7]
EAPC-70MDA-MB-231 (Breast)Not Specified1.4 ± 0.2[7]
EAPC-67H1299 (Lung)Not Specified1.5 ± 0.2[7]
EAPC-70H1299 (Lung)Not Specified1.7 ± 0.3[7]

Table 1: Cytotoxicity of selected pyrrole derivatives in human cancer cell lines.

Mechanisms of Anticancer Action

Studies on pyrrole derivatives suggest multiple mechanisms of action, including:

  • Cell Cycle Arrest: Some pyrrole compounds have been shown to arrest the cell cycle at different phases, preventing cancer cell proliferation.[5]

  • Induction of Apoptosis: Pyrrole derivatives can trigger programmed cell death (apoptosis) in cancer cells. For instance, the (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester derivative, RDS 60, has been shown to induce apoptosis in head and neck squamous cell carcinoma cell lines by decreasing the expression of the anti-apoptotic protein Bcl-2 and the cleavage of PARP-1.[8]

  • Tubulin Polymerization Inhibition: Certain pyrrole-based compounds have been identified as inhibitors of tubulin polymerization, a critical process for mitotic spindle formation during cell division.[7]

Experimental Protocols for Anticancer Evaluation

This protocol is a standard colorimetric assay for assessing the cytotoxic effects of compounds on cancer cell lines.[5][9]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line

  • Pyrrole derivative stock solution (dissolved in DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other solubilization solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the pyrrole derivative in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent) and a blank (medium only).[5]

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.[5]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Treat cells with pyrrole derivative A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 3-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance F->G H Calculate IC50 value G->H

MTT Assay Workflow for Cytotoxicity Assessment.

This protocol is for analyzing the effect of pyrrole derivatives on the cell cycle distribution of cancer cells.[5]

Principle: Propidium iodide (PI) is a fluorescent dye that binds to DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. Flow cytometry can then be used to quantify the number of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Procedure:

  • Cell Treatment: Seed and treat cells with the pyrrole derivative as described for the cytotoxicity assay.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and resuspend in ice-cold 70% ethanol for fixation.[5]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A.

  • Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[5]

Antimicrobial Activity of Pyrrole Derivatives

The pyrrole ring is a structural feature of several natural and synthetic compounds with significant antimicrobial properties.[10][11][12][13]

Antimicrobial Screening Data

Various pyrrole derivatives have been screened for their activity against a panel of bacteria and fungi. The zone of inhibition is a common qualitative measure of antimicrobial activity.

Compound/DerivativeMicroorganismZone of Inhibition (mm) at 100µg/mLReference
Compound 4Pseudomonas aeruginosa20[14]
Compound 7Aspergillus niger19[14]
Compound 3aEscherichia coli18[13]
Compound 3aStaphylococcus aureus17[13]
Compound 3eCandida albicans19[13]

Table 2: Antimicrobial activity of selected pyrrole derivatives.

Experimental Protocol for Antimicrobial Screening (Disc Diffusion Method)

Principle: This method assesses the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a filter paper disc impregnated with the test compound on an agar plate inoculated with a test microorganism.

Materials:

  • Test microorganisms (bacterial and fungal strains)

  • Muller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile filter paper discs

  • Pyrrole derivative solutions of known concentration

  • Standard antibiotic and antifungal discs (positive controls)

  • Solvent control discs (negative control)

  • Incubator

Procedure:

  • Plate Preparation: Prepare agar plates and allow them to solidify.

  • Inoculation: Spread a standardized inoculum of the test microorganism evenly over the agar surface.

  • Disc Application: Aseptically place sterile filter paper discs impregnated with the test compound, positive control, and negative control onto the inoculated agar surface.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis A Prepare agar plates B Inoculate with microorganism A->B C Apply discs with pyrrole derivative B->C D Incubate plates C->D E Measure zone of inhibition D->E

Disc Diffusion Method for Antimicrobial Screening.

Antioxidant Activity of Pyrrole Derivatives

Certain pyrrole derivatives, particularly those integrated with other heterocyclic systems like benzimidazole, have been investigated for their antioxidant properties.[15]

Experimental Protocol for Antioxidant Activity Evaluation

A common method to evaluate antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant, the DPPH radical is reduced, and the color of the solution changes to pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Procedure:

  • Prepare different concentrations of the pyrrole derivative in a suitable solvent (e.g., methanol).

  • Add a solution of DPPH in the same solvent to each concentration of the test compound.

  • Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm).

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

Conclusion

The pyrrole nucleus is a versatile scaffold that is present in a multitude of compounds with significant biological activities, including anticancer, antimicrobial, and antioxidant effects. While specific biological data for this compound is not extensively documented, the wealth of research on its derivatives underscores the potential of this chemical class in drug discovery and development. The experimental protocols and data presented in this guide offer a framework for researchers to evaluate the biological potential of novel pyrrole-containing compounds. Further investigation into the structure-activity relationships of these derivatives will be crucial for the design of more potent and selective therapeutic agents.

References

Literature Review of (1H-Pyrrol-2-yl)methanol and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1H-Pyrrol-2-yl)methanol, a fundamental heterocyclic carbinol, serves as a crucial building block for a vast array of more complex molecules with significant biological and material science applications. Its pyrrole core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. This review provides an in-depth analysis of the synthesis, properties, and applications of this compound and its structurally diverse analogs. We consolidate key synthetic methodologies, present comparative quantitative data in structured tables, and offer detailed experimental protocols for seminal reactions. Furthermore, this guide visualizes critical synthetic pathways and logical relationships using Graphviz diagrams to facilitate a deeper understanding of the structure-activity relationships and application-driven design of these compounds.

Introduction

The pyrrole ring is a five-membered aromatic heterocycle that is a cornerstone of medicinal chemistry and natural product synthesis.[1][2][3] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][4][5] this compound, also known as 2-hydroxymethylpyrrole, represents one of the simplest yet most versatile derivatives.[6] It acts as a key synthetic intermediate, enabling the introduction of the pyrrole moiety and further functionalization at the C2-position.[7] Analogs of this core structure, modified on the pyrrole ring or the carbinol function, have been explored extensively in drug discovery programs to modulate pharmacological activity and optimize physicochemical properties.[3][8] This review aims to provide a comprehensive technical overview of this important class of compounds.

Synthesis of this compound and Analogs

The synthesis of this compound and its derivatives primarily relies on a few robust chemical strategies. The most common approach is the reduction of the corresponding pyrrole-2-carboxaldehyde. Other methods include functional group transformations and multi-step syntheses for more complex, substituted analogs.

2.1. Reduction of Pyrrole-2-carboxaldehyde

The most direct route to this compound is the reduction of commercially available pyrrole-2-carboxaldehyde.[9] This transformation can be achieved using a variety of reducing agents, with sodium borohydride (NaBH₄) in an alcoholic solvent being the most common and scalable method due to its mild conditions and high yields.

Experimental Protocol: Synthesis of this compound via Reduction
  • Materials: Pyrrole-2-carboxaldehyde, Methanol (MeOH), Sodium borohydride (NaBH₄), Diethyl ether, Saturated aqueous ammonium chloride (NH₄Cl), Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • Dissolve pyrrole-2-carboxaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (1.1 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.

2.2. Synthesis of Substituted Analogs

The synthesis of analogs often involves multi-step procedures, such as the Paal-Knorr pyrrole synthesis, followed by functional group manipulation.[10][11] This method allows for the construction of highly substituted pyrrole rings. Another key strategy is the [3+2] cycloaddition reaction involving tosylmethyl isocyanides (TosMIC) with electron-deficient alkenes, which provides access to a wide range of substituted pyrroles.[12]

Table 1: Comparison of Synthetic Methods for Pyrrole Derivatives
MethodPrecursorsKey Reagents/ConditionsTypical YieldsScope & LimitationsReference(s)
Paal-Knorr Synthesis 1,4-Dicarbonyl compound, primary amine/ammoniaAcid or heatGood to excellentVersatile for N-substituted and alkyl-substituted pyrroles.[10][11]
TosMIC Cycloaddition α,β-Unsaturated compound, TosMICBase (e.g., NaH, t-BuOK)Moderate to goodExcellent for 3,4-substituted pyrroles. Requires electron-withdrawing groups.[12]
Vilsmeier-Haack/Friedel-Crafts 1-MethylpyrroleDMF, oxalyl chloride, AlCl₃, aroyl chlorideModerateGood for C4-aroyl-C2-carboxaldehyde derivatives.[11]
Reduction of Aldehyde/Ketone Pyrrole-2-carboxaldehyde or acyl pyrroleNaBH₄, LiAlH₄ExcellentLimited to the availability of the corresponding carbonyl compound.[9]
Biological and Pharmacological Applications

The pyrrole scaffold is a key component in a multitude of pharmacologically active compounds.[1][3] Derivatives of this compound have been investigated for a range of therapeutic applications, leveraging the pyrrole's ability to participate in hydrogen bonding and π-π stacking interactions with biological targets.

3.1. Anticancer Activity

Many pyrrole-containing compounds have demonstrated potent anticancer properties by targeting various cellular mechanisms, including kinase inhibition and DNA interaction.[2][5] The structural versatility of the pyrrole ring allows for fine-tuning of activity against specific cancer cell lines.

3.2. Anti-inflammatory Activity

Pyrrole derivatives have shown significant anti-inflammatory effects, often through the inhibition of enzymes like cyclooxygenases (COX).[13] The 1,5-diarylpyrrole scaffold, in particular, has a high affinity for the COX-2 active site.[13]

3.3. Antimicrobial and Antiviral Activity

Natural and synthetic pyrroles exhibit broad-spectrum antimicrobial and antifungal activity.[2] They have also been explored as antiviral agents, with some derivatives showing potential to interfere with viral replication.[2][5]

3.4. Neuroprotective Activity

Recent studies have highlighted the neuroprotective potential of novel pyrrole derivatives.[13][14] Certain compounds have shown the ability to protect against neurotoxicity induced by agents like 6-hydroxydopamine (6-OHDA) in cellular models of Parkinson's disease, often by mitigating oxidative stress.[13][14]

Table 2: Selected Biological Activities of this compound Analogs
Compound ClassSpecific Target/MechanismDisease AreaReported Activity (IC₅₀, etc.)Reference(s)
1,5-Diaryl Pyrroles COX-2 InhibitionInflammation, PainVaries by substitution[13]
Pyrrole-based Kinase Inhibitors Various Kinases (e.g., Tyrosine Kinases)CancernM to µM range[2]
Pyrrolnitrin Analogs Bacterial/Fungal TargetsInfectious Diseasesµg/mL range[2]
Substituted Pyrroles Antioxidant, Anti-apoptotic pathwaysNeurodegenerative DiseaseNeuroprotection at 0.1-5 µM[13][14]
Visualizing Synthetic and Logical Pathways

To better illustrate the relationships between precursors, intermediates, and final products, as well as their resulting applications, the following diagrams are provided.

Synthesis_Workflow Precursors Pyrrole Precursors (e.g., 1,4-Dicarbonyls, α,β-Unsaturated Esters) Core_Synth Core Synthesis (Paal-Knorr, TosMIC) Precursors->Core_Synth Pyrrole_Aldehyde Pyrrole-2-carboxaldehyde & Analogs Core_Synth->Pyrrole_Aldehyde Reduction Reduction Pyrrole_Aldehyde->Reduction NaBH₄ / LiAlH₄ PYM This compound Core Structure Reduction->PYM Analogs Diverse Analogs (Substituted) PYM->Analogs Further Functionalization Logical_Relationship Core This compound Scaffold AntiCancer Anticancer Agents Core->AntiCancer Kinase Inhibition AntiInflammatory Anti-inflammatory (COX-2 Inhibitors) Core->AntiInflammatory Enzyme Targeting Antimicrobial Antimicrobial & Antiviral Core->Antimicrobial Broad Spectrum Neuroprotection Neuroprotective Agents Core->Neuroprotection Antioxidant BuildingBlock Synthetic Building Block (e.g., Porphyrins) Core->BuildingBlock Intermediate

References

Reactivity profile of the pyrrole ring in (1H-Pyrrol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Reactivity Profile of the Pyrrole Ring in (1H-Pyrrol-2-yl)methanol

Executive Summary

This compound is a bifunctional molecule featuring a highly reactive, electron-rich pyrrole ring and a versatile hydroxymethyl group. This combination of functionalities makes it a valuable building block in the synthesis of more complex heterocyclic systems, including porphyrins, pharmaceuticals, and functional materials. The pyrrole ring is exceptionally susceptible to electrophilic attack, primarily at the C5 position, due to the directing and activating effect of the nitrogen heteroatom. The hydroxymethyl group can undergo a range of transformations, including oxidation, nucleophilic substitution, and acid-catalyzed self-condensation. This guide provides a detailed examination of the reactivity profile of this compound, focusing on the interplay between the pyrrole nucleus and the hydroxymethyl substituent. It includes key reaction pathways, detailed experimental protocols, and quantitative data to serve as a comprehensive resource for researchers in organic synthesis and drug development.

Reactivity of the Pyrrole Nucleus: Electrophilic Aromatic Substitution

The pyrrole ring is a π-excessive aromatic heterocycle, making it significantly more reactive towards electrophiles than benzene.[1] The nitrogen atom's lone pair is delocalized into the ring, increasing the electron density at the carbon atoms. Electrophilic attack preferentially occurs at the C2 (α) position.[1][2][3] In this compound, the C2 position is already substituted, directing further electrophilic attack to the C5 position, which is electronically and sterically favored. Attack at the C3 or C4 (β) positions is less favorable due to the formation of a less stable cationic intermediate.[1][3]

Due to the high reactivity and propensity for polymerization in the presence of strong acids, electrophilic substitution reactions on pyrroles often require milder conditions than those used for benzene.[4][5]

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a highly effective method for introducing a formyl (-CHO) group onto electron-rich aromatic rings.[6][7] For pyrroles, this reaction typically occurs at the α-position.[6] In the case of 2-substituted pyrroles like this compound, formylation is directed to the vacant C5 position. The Vilsmeier reagent, a chloromethyliminium salt, is a mild electrophile generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃).[6][8]

Logical Relationship: Vilsmeier-Haack Reaction Pathway

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Iminium Salt) DMF->Vilsmeier_Reagent Reacts with POCl3 POCl3 POCl3->Vilsmeier_Reagent PyrroleMethanol This compound Sigma_Complex Sigma Complex (Cationic Intermediate) Vilsmeier_Reagent->Sigma_Complex Electrophile PyrroleMethanol->Sigma_Complex Nucleophilic Attack Iminium_Adduct Iminium Adduct Sigma_Complex->Iminium_Adduct Deprotonation (Restores Aromaticity) Aldehyde_Product 5-Formyl-1H-pyrrol-2-yl)methanol Iminium_Adduct->Aldehyde_Product Hydrolysis

Caption: General workflow for the Vilsmeier-Haack formylation of this compound.

Mannich Reaction

The Mannich reaction is an aminoalkylation that introduces a dialkylaminomethyl group onto the pyrrole ring.[4][5] The reaction involves condensation of the pyrrole with a non-enolizable aldehyde (typically formaldehyde) and a secondary amine (like dimethylamine).[4] The electrophile is an Eschenmoser-type salt (iminium ion) formed from the amine and formaldehyde.[5][9] To avoid acid-catalyzed polymerization of the pyrrole, the reaction is often carried out in a weakly acidic medium, such as acetic acid.[4] For this compound, the Mannich base is formed at the C5 position.

Signaling Pathway: Mannich Reaction Mechanism

Mannich Amine Secondary Amine (R2NH) Iminium_Ion Iminium Ion [CH2=NR2]+ Amine->Iminium_Ion + H+ Formaldehyde Formaldehyde (CH2O) Formaldehyde->Iminium_Ion Condensation PyrroleMethanol This compound Sigma_Complex Sigma Complex PyrroleMethanol->Sigma_Complex Attacks Iminium_Ion->Sigma_Complex Electrophile Mannich_Base Mannich Base Product (5-((Dialkylamino)methyl)-1H-pyrrol-2-yl)methanol Sigma_Complex->Mannich_Base Deprotonation

Caption: Key steps in the Mannich reaction on the this compound ring.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for synthesizing tetrahydro-β-carbolines and related fused heterocyclic systems.[10] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic ring closure.[11] While this compound itself is not a direct substrate, its derivatives can participate in analogous reactions. For example, conversion of the hydroxymethyl group to an aminomethyl group, followed by reaction with an aldehyde, could initiate an intramolecular cyclization onto the C3 position of the pyrrole ring, a variant of the Pictet-Spengler reaction. Highly nucleophilic rings like pyrrole can facilitate these cyclizations under mild conditions.[10]

Reactivity of the Hydroxymethyl Group

The hydroxymethyl group at the C2 position is a versatile functional handle that can undergo various transformations.

Oxidation

The primary alcohol of this compound can be oxidized to afford either pyrrole-2-carboxaldehyde or pyrrole-2-carboxylic acid, depending on the oxidant and reaction conditions. Care must be taken as the pyrrole ring itself is sensitive to oxidation.[12] Mild oxidizing agents are preferred.

Nucleophilic Substitution

The hydroxyl group is a poor leaving group but can be activated by protonation under acidic conditions or by conversion to a better leaving group (e.g., tosylate, mesylate, or halide). The resulting electrophilic center can be attacked by a wide range of nucleophiles.

A significant reaction in this category is the acid-catalyzed self-condensation. Protonation of the hydroxyl group leads to the formation of a stabilized pyrrolylmethyl carbocation. This cation is a potent electrophile that is readily attacked by the electron-rich C5 position of another molecule of this compound. This process leads to the formation of dipyrromethanes, which are crucial precursors in porphyrin synthesis.[13][14]

Experimental Workflow: Acid-Catalyzed Self-Condensation

Workflow Start This compound Solution Add_Acid Add Acid Catalyst (e.g., HCl, TFA) Start->Add_Acid Protonation Protonation of -OH Group Add_Acid->Protonation Carbocation Formation of Pyrrolylmethyl Carbocation + H2O Protonation->Carbocation Dimerization Nucleophilic Attack by a Second Pyrrole Molecule Carbocation->Dimerization Electrophile Deprotonation_Final Deprotonation Dimerization->Deprotonation_Final End_Product Dipyrromethane Product Deprotonation_Final->End_Product Polymerization Further Oligomerization/ Polymerization End_Product->Polymerization

Caption: Process flow for the formation of dipyrromethane from this compound.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for key transformations of this compound and related 2-substituted pyrroles.

Table 1: Electrophilic Substitution Reactions

ReactionElectrophile SourceSolventCatalyst/ConditionsProductYield (%)Reference
Vilsmeier-HaackPOCl₃, DMFDichloroethane0°C to rt5-Formyl-1H-pyrrol-2-yl)methanol~70-85General Procedure[6][7]
MannichFormaldehyde, DimethylamineAcetic AcidRoom Temperature5-((Dimethylamino)methyl)-1H-pyrrol-2-yl)methanol~60-80[4][9]
Self-Condensation(Self)Pyrrole (solvent)InCl₃, 70°C2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole50[13]

Table 2: Reactions of the Hydroxymethyl Group

ReactionReagentSolventConditionsProductYield (%)Reference
OxidationMnO₂PentaneRefluxPyrrole-2-carboxaldehydeHighAnalogous System[15]
HydrogenationHydrogen (H₂)Isopropyl Alcohol110°C, 30 bar, Ni catalystThis compound (from aldehyde)96[16]
Nucleophilic SubstitutionPropargyl ChlorideDMSOKOH (superbasic media)2-(Prop-2-yn-1-yloxymethyl)-1H-pyrroleVaries[17]

Key Experimental Protocols

Protocol: Vilsmeier-Haack Formylation of this compound
  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.1 eq) in anhydrous dichloroethane (DCE) to 0°C.

  • Vilsmeier Reagent Formation: Add anhydrous N,N-dimethylformamide (DMF, 1.1 eq) dropwise to the stirred POCl₃ solution, maintaining the temperature below 10°C. Stir the resulting mixture for 30 minutes at 0°C.

  • Reaction: Dissolve this compound (1.0 eq) in anhydrous DCE and add it dropwise to the Vilsmeier reagent at 0°C.

  • Workup: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC. Upon completion, pour the mixture into a stirred solution of ice and sodium acetate.

  • Hydrolysis & Extraction: Stir vigorously for 1 hour to hydrolyze the iminium salt intermediate. Neutralize with aqueous sodium hydroxide solution and extract the product with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield (5-formyl-1H-pyrrol-2-yl)methanol.

Protocol: Oxidation of this compound to Pyrrole-2-carboxaldehyde
  • Setup: To a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add a solution of this compound (1.0 eq) in a suitable solvent such as pentane or dichloromethane.

  • Oxidation: Add activated manganese (IV) oxide (MnO₂, 5-10 eq) in portions to the rapidly stirred solution.

  • Reaction: Heat the suspension to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by TLC. Additional portions of MnO₂ may be required for complete conversion.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the manganese oxides. Wash the filter cake thoroughly with the reaction solvent.

  • Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude oil can be purified by distillation or column chromatography to afford pyrrole-2-carboxaldehyde.[15]

Protocol: Acid-Catalyzed Synthesis of 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole

Adapted from a procedure using pyrrole and paraformaldehyde with a Lewis acid catalyst.[13]

  • Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in an excess of pyrrole, which acts as both reactant and solvent.

  • Catalyst Addition: Add a catalytic amount of a suitable acid, such as Indium(III) chloride (InCl₃, ~0.05 eq) or a protic acid like trifluoroacetic acid (TFA).

  • Reaction: Heat the mixture with stirring (e.g., to 70°C) for 1-2 hours, monitoring the formation of the dipyrromethane product by TLC or GC-MS.

  • Workup: Cool the reaction mixture and neutralize the acid catalyst by adding a base (e.g., a few pellets of NaOH or an aqueous solution of NaHCO₃).

  • Purification: Remove the excess pyrrole under reduced pressure. Partition the residue between ethyl acetate and water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography to yield 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole.[13]

References

The Crimson Tide of Therapeutics: A Technical Guide to Discovering Novel Pyrrole-Containing Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone of numerous natural products and synthetic pharmaceuticals, demonstrating a remarkable breadth of biological activities.[1][2] From the deep red of prodigiosins to the complex architecture of lamellarins, nature has repeatedly utilized the pyrrole scaffold to create potent bioactive molecules.[2][3] This technical guide provides an in-depth exploration of the discovery of novel pyrrole-containing compounds, focusing on their synthesis, biological evaluation, and mechanisms of action. This document is intended to serve as a comprehensive resource for researchers actively engaged in the pursuit of new therapeutic agents.

Section 1: Prominent Classes of Bioactive Pyrrole-Containing Compounds

The structural diversity of pyrrole-containing compounds translates into a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[4] This section highlights several key classes of these compounds that are currently at the forefront of drug discovery research.

Pyrrolopyrimidines: Kinase Inhibitors and Anticancer Agents

Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are a class of compounds that have garnered significant attention for their potent inhibitory activity against various protein kinases, which are often dysregulated in cancer.[5][6][7]

Key Biological Activities:

  • Anticancer: Many pyrrolopyrimidine derivatives exhibit significant cytotoxic effects against a range of cancer cell lines, including breast, lung, and colon cancer.[5][6] Their mechanism of action often involves the inhibition of key kinases in cancer cell signaling pathways, such as Focal Adhesion Kinase (FAK), EGFR, Her2, VEGFR2, and CDK2.[6][7]

  • Apoptosis Induction: Certain novel pyrrolopyrimidine derivatives have been shown to induce apoptosis in cancer cells, often accompanied by cell cycle arrest.[6][8]

A selection of recently developed pyrrolopyrimidine derivatives and their reported anticancer activities are summarized in the table below.

Compound IDTarget Cancer Cell LineIC50 (µM)Reference
8f HT-29 (Colon)4.55[5]
8g HT-29 (Colon)4.01[5]
10a HeLa (Cervical)Moderate Activity[5]
10b MCF-7 (Breast)Moderate Activity[5]
5e Various29-59[6]
5h Various29-59[6]
5k Various29-59[6]
5l Various29-59[6]
25b A549 (Lung)3.2[7]
13i RT-112 (Bladder)Most Effective in Series[8]
Pyrrolomycins: Potent Antimicrobial Agents

Pyrrolomycins are a family of polyhalogenated pyrrole antibiotics originally isolated from Streptomyces species.[9][10] Both natural and synthetic pyrrolomycins have demonstrated a broad spectrum of biological activities, particularly against Gram-positive bacteria.[4][9]

Key Biological Activities:

  • Antibacterial: Pyrrolomycins are effective against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[9][11]

  • Anticancer: Recent studies have also highlighted the anticancer potential of novel synthetic nitro-pyrrolomycins against colon and breast cancer cell lines.[9][12]

The following table presents the antimicrobial and anticancer activities of some recently synthesized nitro-pyrrolomycin derivatives.

Compound IDTargetActivity (MBC or IC50 in µM)Reference
Nitro-PM 5c S. aureusMore active than PM-1[13]
Nitro-PM 5d P. aeruginosaHit compound[13]
Nitro-PMs HCT116 (Colon)Active[9]
Nitro-PMs MCF-7 (Breast)Active[9]
Lamellarins: Marine-Derived Topoisomerase I Inhibitors

Lamellarins are a group of marine alkaloids characterized by a polycyclic aromatic structure.[3] Lamellarin D, a prominent member of this family, is a potent inhibitor of topoisomerase I and induces apoptosis in various cancer cell lines.[3]

Key Biological Activities:

  • Anticancer: Lamellarins exhibit potent cytotoxicity against a wide range of cancer cells, including leukemia and prostate cancer.[3][14]

  • Topoisomerase I Inhibition: Their primary mechanism of anticancer activity is the inhibition of topoisomerase I, an enzyme crucial for DNA replication and repair.[3]

  • Apoptosis Induction: Lamellarin D has been shown to induce apoptosis through the mitochondrial pathway by modulating the expression of Bcl-2 family proteins and activating caspases.[15]

Prodigiosins: Tripyrrole Pigments with Diverse Bioactivities

Prodigiosins are a family of tripyrrole red pigments produced by various bacteria, most notably Serratia marcescens.[16][17] They exhibit a wide range of biological activities, including anticancer, immunosuppressive, and antimicrobial effects.[16][18]

Key Biological Activities:

  • Anticancer: Prodigiosin induces apoptosis in a variety of cancer cell lines, including hematopoietic, breast, and colon cancer.[16][18][19]

  • Apoptosis Induction: The apoptotic mechanism of prodigiosin is complex and involves the modulation of multiple signaling pathways, including the MAPK pathway, and the regulation of Bcl-2 family proteins and caspases.[10][16][17]

Section 2: Experimental Protocols

This section provides detailed methodologies for key experiments cited in the discovery and characterization of novel pyrrole-containing bioactive compounds.

Synthesis of Novel Pyrrolopyrimidine Derivatives

The following protocol describes a general three-step synthesis for novel halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides.[6]

Step 1: Synthesis of Ethyl 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate (3)

  • A mixture of 6-chloro-7-deazapurine (1) and benzocaine (2) is refluxed in absolute ethanol overnight.[6]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the ester (3).[6]

Step 2: Synthesis of 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzohydrazide (4)

  • The ester (3) is refluxed with hydrazine hydrate in ethanol.[6]

  • The reaction is monitored by TLC.

  • After completion, the mixture is cooled, and the precipitated hydrazide (4) is collected by filtration, washed, and dried.[6]

Step 3: Synthesis of (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide Derivatives (5a-m)

  • The hydrazide (4) is refluxed with various halogen-substituted aldehydes in absolute ethanol containing a catalytic amount of glacial acetic acid overnight.[6]

  • The reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the final products (5a-m) are isolated by filtration, washed, and purified by recrystallization.[6]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[20]

  • Compound Treatment: Prepare serial dilutions of the pyrrole derivative in complete medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control and a blank.[20]

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.[20]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[20]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[20]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[20]

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11]

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).[11]

  • Serial Dilution of Compound: Prepare a two-fold serial dilution of the pyrrole compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[11]

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins, such as those involved in apoptosis.[20][21]

  • Cell Lysis and Protein Extraction: Treat cells with the pyrrole compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[21]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[15]

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies specific for the apoptosis markers of interest (e.g., Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.[21] A loading control antibody (e.g., β-actin) should also be used.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.[21]

  • Imaging and Analysis: Capture the chemiluminescent signal and quantify the band intensities using densitometry software. Normalize the expression of the target proteins to the loading control.[21]

Section 3: Visualizing Molecular Mechanisms and Workflows

Understanding the complex biological processes modulated by novel compounds is crucial for their development. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Signaling Pathway of Prodigiosin-Induced Apoptosis

Prodigiosin is known to induce apoptosis through multiple pathways. One of the key mechanisms involves the modulation of the MAPK signaling pathway and the intrinsic mitochondrial pathway, leading to the activation of caspases.[10][16]

prodigiosin_apoptosis Prodigiosin Prodigiosin MAPK_pathway MAPK Pathway Prodigiosin->MAPK_pathway Bcl2 Bcl-2 (anti-apoptotic) Prodigiosin->Bcl2 Bax Bax (pro-apoptotic) Prodigiosin->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Prodigiosin-induced apoptosis pathway.

Experimental Workflow for Anticancer Drug Screening

The discovery of novel anticancer agents involves a systematic screening process, starting from compound synthesis and culminating in the evaluation of its mechanism of action.

anticancer_screening_workflow Synthesis Compound Synthesis (e.g., Pyrrolopyrimidine) Cytotoxicity In Vitro Cytotoxicity Assay (MTT Assay) Synthesis->Cytotoxicity IC50 Determine IC50 Value Cytotoxicity->IC50 Apoptosis_Assay Apoptosis Assay (Flow Cytometry, Western Blot) IC50->Apoptosis_Assay Active Compounds Mechanism Elucidate Mechanism of Action Apoptosis_Assay->Mechanism Lead_Compound Lead Compound Identification Mechanism->Lead_Compound lamellarin_apoptosis LamellarinD Lamellarin D TopoI Topoisomerase I LamellarinD->TopoI Bcl2_family Bcl-2 Family Regulation (↓Bcl-2, ↑Bax) LamellarinD->Bcl2_family DNA_Damage DNA Damage TopoI->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Caspase3->Apoptosis

References

The Pharmacological Significance of Simple Pyrrole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, represents a cornerstone in medicinal chemistry. Its versatile structure is a key component in a multitude of biologically active natural products and synthetic compounds, leading to a broad spectrum of pharmacological activities.[1][2][3] This technical guide provides an in-depth exploration of the pharmacological significance of simple pyrrole derivatives, focusing on their therapeutic applications, mechanisms of action, and the experimental methodologies used to evaluate their efficacy.

Therapeutic Applications and Quantitative Bioactivity

Simple pyrrole derivatives have demonstrated significant potential across a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases. The following tables summarize the quantitative bioactivity data for representative pyrrole derivatives in these key areas.

Anticancer Activity

Pyrrole derivatives have emerged as promising anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the inhibition of crucial cellular targets like microtubules and protein kinases.[4][5][6]

Compound ClassCell LineIC50 (µM)Reference
Alkynylated Pyrrole DerivativesU251 (Glioblastoma)2.29 ± 0.18[4]
A549 (Lung Carcinoma)3.49 ± 0.30[4]
Pyrrole-Based ChalconesHepG2 (Hepatocellular Carcinoma)23 - 31[3]
Pyrrolo[2,3-b] Pyrrole DerivativesMCF-7 (Breast Adenocarcinoma)Lower than Erlotinib (specific values in reference)[7]
HCT-116 (Colorectal Carcinoma)Lower than Erlotinib (specific values in reference)[7]
A549 (Lung Carcinoma)Lower than Erlotinib (specific values in reference)[7]
3-Aroyl-1-arylpyrrole (ARAP) DerivativesNCI-ADR-RES (P-glycoprotein-overexpressing)Potent inhibition (specific values in reference)
Messa/Dx5MDR (P-glycoprotein-overexpressing)Potent inhibition (specific values in reference)
D283 (Medulloblastoma)Nanomolar concentrations
Anti-inflammatory Activity

A significant number of pyrrole derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key players in the prostaglandin biosynthesis pathway.[5][8]

Compound ClassEnzymeIC50 (nM)Selectivity (COX-1/COX-2)Reference
1H-pyrrole-2,5-dione derivatives (Carbaldehyde fragment)J774 COX-29.5-[1]
1H-pyrrole-2,5-dione derivatives (Nitrile fragment)J774 COX-22.2-[1]
Pyrrole derivatives with small appendage fragmentsJ774 COX-2Varies (see reference for details)Varies (see reference for details)
Substituted 2-[3-(ethoxycarbonyl)-2-methyl-5-(substituted phenyl)-1H-pyrrole-1-yl] alkanoatesCOX-1 & COX-2Varies (see reference for details)Varies (see reference for details)[5]
Antimicrobial Activity

The pyrrole scaffold is present in several natural and synthetic antimicrobial agents. These compounds have shown efficacy against a range of bacterial and fungal pathogens.

Compound ClassMicroorganismMIC (µg/mL)Reference
Pyrrole Benzamide DerivativesStaphylococcus aureus3.12 - 12.5
Escherichia coli3.12 - 12.5
Marinopyrrole A derivativeMethicillin-resistant Staphylococcus epidermidis (MRSE)0.008
Methicillin-susceptible Staphylococcus aureus (MSSA)0.125
Methicillin-resistant Staphylococcus aureus (MRSA)0.13 - 0.255
Pyrrole-3-carboxaldehyde DerivativesPseudomonas putida16
Pyrrolo[2,3-b] Pyrrole DerivativesPseudomonas aeruginosa50[7]
Staphylococcus aureusComparable to Ciprofloxacin[7]
Candida albicansApprox. 25% of Clotrimazole activity[7]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the pharmacological evaluation of simple pyrrole derivatives.

Synthesis: Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a fundamental method for the preparation of pyrrole derivatives from 1,4-dicarbonyl compounds and a primary amine or ammonia.[4]

Materials:

  • 1,4-dicarbonyl compound (e.g., hexane-2,5-dione)

  • Primary amine (e.g., aniline) or ammonia

  • Solvent (e.g., ethanol, acetic acid)

  • Catalyst (optional, e.g., acetic acid, p-toluenesulfonic acid)

Procedure:

  • In a round-bottom flask, dissolve the 1,4-dicarbonyl compound (1 equivalent) in the chosen solvent.

  • Add the primary amine or ammonia (1-1.2 equivalents).

  • If a catalyst is used, add it to the reaction mixture.

  • Reflux the reaction mixture for a specified time (typically 1-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired pyrrole derivative.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test pyrrole derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • The following day, treat the cells with various concentrations of the pyrrole derivatives. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity: In Vitro COX-1/COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Assay buffer (e.g., Tris-HCl buffer)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test pyrrole derivatives

  • A detection system to measure prostaglandin production (e.g., an ELISA kit for PGE2)

Procedure:

  • In the wells of a microplate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.

  • Add the test pyrrole derivatives at various concentrations to the wells. Include a vehicle control and a known COX inhibitor as a positive control.

  • Pre-incubate the plate at room temperature for a short period to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C for a defined time to allow for prostaglandin synthesis.

  • Stop the reaction by adding a stop solution (e.g., a mild acid).

  • Quantify the amount of prostaglandin (e.g., PGE2) produced in each well using a suitable detection method like ELISA.

  • Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value.

Antimicrobial Activity: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a substance by measuring the zone of growth inhibition of a microorganism on an agar plate.[1]

Materials:

  • Bacterial or fungal strains

  • Nutrient agar or other suitable agar medium

  • Sterile petri dishes

  • Sterile cork borer or pipette tip

  • Test pyrrole derivatives

  • Positive control (a known antibiotic or antifungal agent)

  • Negative control (solvent)

Procedure:

  • Prepare a lawn of the test microorganism on the surface of an agar plate by evenly spreading a standardized inoculum.

  • Using a sterile cork borer, create wells (typically 6-8 mm in diameter) in the agar.

  • Add a defined volume of the test pyrrole derivative solution at a specific concentration into each well. Also, add the positive and negative controls to separate wells.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

  • The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.

Signaling Pathways and Mechanisms of Action

The pharmacological effects of simple pyrrole derivatives are mediated through their interaction with various cellular signaling pathways. This section provides a visual representation of some of these key pathways using the DOT language.

Anticancer Mechanisms: Induction of Apoptosis and Cell Cycle Arrest

Many pyrrole-based anticancer agents exert their effects by triggering programmed cell death (apoptosis) and halting the cell division cycle.

Apoptosis_CellCycle_Pathway cluster_stimulus External/Internal Stimuli cluster_apoptosis Apoptosis Pathway cluster_cellcycle Cell Cycle Arrest Pyrrole Derivative Pyrrole Derivative Pro-apoptotic proteins (Bax, Bak) Pro-apoptotic proteins (Bax, Bak) Pyrrole Derivative->Pro-apoptotic proteins (Bax, Bak) activates Anti-apoptotic proteins (Bcl-2, Bcl-xL) Anti-apoptotic proteins (Bcl-2, Bcl-xL) Pyrrole Derivative->Anti-apoptotic proteins (Bcl-2, Bcl-xL) inhibits Cyclin/CDK complexes Cyclin/CDK complexes Pyrrole Derivative->Cyclin/CDK complexes inhibits Mitochondrion Mitochondrion Pro-apoptotic proteins (Bax, Bak)->Mitochondrion permeabilizes Anti-apoptotic proteins (Bcl-2, Bcl-xL)->Mitochondrion stabilizes Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes G1/S Checkpoint G1/S Checkpoint Cyclin/CDK complexes->G1/S Checkpoint regulates G2/M Checkpoint G2/M Checkpoint Cyclin/CDK complexes->G2/M Checkpoint regulates Cell Cycle Arrest Cell Cycle Arrest G1/S Checkpoint->Cell Cycle Arrest G2/M Checkpoint->Cell Cycle Arrest

Caption: Anticancer mechanism of pyrrole derivatives.

Anti-inflammatory Mechanism: Inhibition of Prostaglandin Biosynthesis

The anti-inflammatory action of many pyrrole derivatives is attributed to their ability to inhibit COX enzymes, thereby blocking the synthesis of pro-inflammatory prostaglandins.

Prostaglandin_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 / COX-2->Prostaglandin H2 (PGH2) Pyrrole Derivative Pyrrole Derivative Pyrrole Derivative->COX-1 / COX-2 inhibits Prostaglandins (PGE2, PGD2, etc.) Prostaglandins (PGE2, PGD2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, PGD2, etc.) Prostaglandin Synthases Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGD2, etc.)->Inflammation, Pain, Fever

Caption: Inhibition of prostaglandin synthesis by pyrrole derivatives.

General Experimental Workflow for Bioactivity Screening

The discovery and development of new pharmacologically active pyrrole derivatives typically follows a structured workflow, from initial synthesis to comprehensive biological evaluation.

Experimental_Workflow Synthesis of Pyrrole Derivatives Synthesis of Pyrrole Derivatives Structural Characterization (NMR, MS, etc.) Structural Characterization (NMR, MS, etc.) Synthesis of Pyrrole Derivatives->Structural Characterization (NMR, MS, etc.) In vitro Bioactivity Screening In vitro Bioactivity Screening Structural Characterization (NMR, MS, etc.)->In vitro Bioactivity Screening Hit Identification Hit Identification In vitro Bioactivity Screening->Hit Identification Lead Optimization (SAR studies) Lead Optimization (SAR studies) Hit Identification->Lead Optimization (SAR studies) In vivo Efficacy and Toxicity Studies In vivo Efficacy and Toxicity Studies Lead Optimization (SAR studies)->In vivo Efficacy and Toxicity Studies Preclinical Development Preclinical Development In vivo Efficacy and Toxicity Studies->Preclinical Development

Caption: Workflow for bioactive pyrrole derivative discovery.

This technical guide provides a foundational understanding of the pharmacological importance of simple pyrrole derivatives. The versatility of the pyrrole scaffold, coupled with the continuous development of novel synthetic methodologies and biological screening techniques, ensures its enduring relevance in the quest for new and effective therapeutic agents. Further research into the nuanced structure-activity relationships and the elucidation of novel molecular targets will undoubtedly unlock the full therapeutic potential of this remarkable heterocyclic core.

References

Methodological & Application

Application Notes and Protocols: Reduction of Pyrrole-2-carboxaldehyde to (1H-pyrrol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reduction of pyrrole-2-carboxaldehyde to its corresponding alcohol, (1H-pyrrol-2-yl)methanol. This transformation is a fundamental step in the synthesis of various biologically active molecules and pharmaceutical intermediates. The following sections detail common reduction methods, including the use of sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Overview of Reduction Methods

The reduction of an aldehyde to a primary alcohol is a common transformation in organic synthesis. For pyrrole-2-carboxaldehyde, several methods can be employed, each with its own advantages in terms of selectivity, reaction conditions, and safety. The choice of reducing agent often depends on the presence of other functional groups in the molecule and the desired scale of the reaction.

Data Summary of Reduction Methods

The following table summarizes common methods for the reduction of pyrrole-2-carboxaldehyde. Please note that yields can vary based on the specific reaction conditions and purity of the starting material.

Reducing AgentSolvent(s)Temperature (°C)Typical Reaction TimeTypical Yield (%)Notes
Sodium Borohydride (NaBH₄)Methanol, Ethanol0 to 251 - 4 hours85 - 95Mild and selective for aldehydes and ketones.
Lithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF), Diethyl ether0 to reflux1 - 3 hours90 - 98Powerful reducing agent; reacts with protic solvents.
Catalytic Hydrogenation (H₂)Methanol, Ethanol, Ethyl acetate252 - 24 hours90 - 99Requires specialized equipment for handling hydrogen gas.

Experimental Protocols

Reduction using Sodium Borohydride (NaBH₄)

This method is among the most common and straightforward for reducing aldehydes due to the mildness and selectivity of sodium borohydride.

Materials:

  • Pyrrole-2-carboxaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve pyrrole-2-carboxaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution. Foaming may occur due to the evolution of hydrogen gas.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture in an ice bath and quench the reaction by the slow addition of deionized water or saturated aqueous ammonium chloride solution.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • The product can be further purified by column chromatography on silica gel if necessary.

Safety Precautions:

  • Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Reduction using Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a potent reducing agent capable of reducing a wide range of functional groups, including aldehydes.[1][2] Due to its high reactivity, it must be handled with care under anhydrous conditions.

Materials:

  • Pyrrole-2-carboxaldehyde

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Deionized water

  • 15% aqueous sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Nitrogen or argon gas inlet

  • Ice bath

Procedure:

  • Set up an oven-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen or argon inlet.

  • Under an inert atmosphere, suspend LiAlH₄ (1.0 - 1.2 eq) in anhydrous THF or diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve pyrrole-2-carboxaldehyde (1.0 eq) in anhydrous THF or diethyl ether in a separate flask and add it dropwise to the LiAlH₄ suspension via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction can be gently heated to reflux if necessary to ensure completion.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the flask to 0 °C in an ice bath.

  • Quench the reaction carefully by the sequential dropwise addition of:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams)

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water

  • A granular precipitate should form. Stir the mixture at room temperature for 15-30 minutes.

  • Add anhydrous sodium sulfate to the mixture to ensure all water is absorbed.

  • Filter the solid through a pad of Celite® and wash the filter cake with additional THF or diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography or distillation under reduced pressure if required.

Safety Precautions:

  • Lithium aluminum hydride reacts violently with water and protic solvents, releasing flammable hydrogen gas.[1] All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere.

  • LiAlH₄ is a corrosive and flammable solid. Handle it with extreme care in a fume hood.

  • The quenching procedure is highly exothermic and must be performed slowly and with adequate cooling.

Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for reduction, often providing high yields of the desired product. This method requires a source of hydrogen gas and a metal catalyst.

Materials:

  • Pyrrole-2-carboxaldehyde

  • Palladium on carbon (10% Pd/C) or Platinum(IV) oxide (PtO₂, Adam's catalyst)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (cylinder or balloon)

  • Hydrogenation flask (e.g., Parr shaker bottle)

  • Magnetic stirrer and stir bar or mechanical shaker

  • Filtration apparatus (e.g., Buchner funnel with Celite®)

Procedure:

  • In a hydrogenation flask, dissolve pyrrole-2-carboxaldehyde (1.0 eq) in methanol or ethanol.

  • Carefully add the catalyst (typically 5-10 mol% of Pd/C or 1-5 mol% of PtO₂).

  • Seal the flask and purge the system with nitrogen or argon, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm or as per available equipment) or maintain a hydrogen atmosphere using a balloon.

  • Stir or shake the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing the uptake of hydrogen.

  • Once the reaction is complete (typically 2-24 hours), carefully vent the hydrogen gas and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.

  • The product is often of high purity, but can be further purified if necessary.

Safety Precautions:

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the apparatus is properly set up and leak-proof. Perform the reaction in a well-ventilated fume hood away from ignition sources.

  • Palladium on carbon can be pyrophoric, especially when dry and exposed to air after the reaction. The filter cake should be kept wet with solvent and disposed of properly.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Pyrrole-2-carboxaldehyde in Solvent reagent Add Reducing Agent start->reagent react Stir at Controlled Temperature reagent->react monitor Monitor by TLC react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify Product concentrate->purify

Caption: General experimental workflow for the reduction of pyrrole-2-carboxaldehyde.

logical_relationship cluster_hydride Hydride Reagents cluster_catalytic Catalytic Hydrogenation reducing_agents Reducing Agents for Pyrrole-2-carboxaldehyde nabh4 Sodium Borohydride (NaBH4) reducing_agents->nabh4 lialh4 Lithium Aluminum Hydride (LiAlH4) reducing_agents->lialh4 h2_pdc H₂ / Pd-C reducing_agents->h2_pdc h2_pto2 H₂ / PtO₂ reducing_agents->h2_pto2 nabh4_cond Mild Conditions Protic Solvents Good Selectivity nabh4->nabh4_cond lialh4_cond Harsh Conditions Aprotic Solvents High Reactivity lialh4->lialh4_cond h2_cond Specialized Equipment Clean Reaction High Yield h2_pdc->h2_cond h2_pto2->h2_cond

Caption: Logical relationship of reduction methods for pyrrole-2-carboxaldehyde.

References

Application Notes and Protocols for Porphyrin Synthesis Using (1H-Pyrrol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of porphyrins utilizing (1H-pyrrol-2-yl)methanol as a key precursor. The methodologies outlined are based on established principles of porphyrin chemistry, including the Lindsey and Adler-Longo syntheses, adapted for the specific reactivity of this compound.

Introduction

This compound is a versatile building block in the synthesis of porphyrins, particularly for the preparation of meso-unsubstituted porphyrins and their derivatives. Its use simplifies the reaction setup by combining the pyrrole and aldehyde functionalities into a single reactant. The acid-catalyzed self-condensation of this compound proceeds through a porphyrinogen intermediate, which is subsequently oxidized to the stable, aromatic porphyrin macrocycle. The choice of reaction conditions, including catalyst, solvent, and oxidizing agent, significantly influences the yield and purity of the final product.

Reaction Principle

The synthesis involves two main stages:

  • Acid-Catalyzed Condensation: Under acidic conditions, this compound molecules undergo a series of condensation reactions to form a linear tetrapyrrolic intermediate (a bilane), which then cyclizes to form the porphyrinogen.

  • Oxidation: The porphyrinogen, a colorless and unstable intermediate, is oxidized to the intensely colored and aromatic porphyrin. This can be achieved using atmospheric oxygen or, more efficiently, with chemical oxidizing agents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or p-chloranil.

Experimental Protocols

Two primary protocols are presented here, analogous to the well-established Lindsey and Adler-Longo methods for porphyrin synthesis.

Protocol 1: Two-Step High-Yield Synthesis (Lindsey-Type)

This method is designed to maximize the yield of the porphyrin by separating the condensation and oxidation steps, which helps to minimize the formation of side products.[1][2]

Materials:

  • This compound

  • Dichloromethane (CH₂Cl₂, dry)

  • Trifluoroacetic acid (TFA) or Boron trifluoride etherate (BF₃·OEt₂)

  • 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)

  • Triethylamine (TEA)

  • Silica gel for column chromatography

  • Hexane

  • Chloroform (CHCl₃)

Procedure:

Step 1: Condensation to Porphyrinogen

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in dry dichloromethane to a final concentration of 10 mM.

  • Add the acid catalyst. For TFA, use a concentration of 20 mM. For BF₃·OEt₂, a concentration of 8 mM is recommended.[3]

  • Stir the reaction mixture at room temperature for 15-30 minutes. The progress of the condensation can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC). The porphyrinogen intermediate is typically colorless.

Step 2: Oxidation to Porphyrin

  • To the reaction mixture containing the porphyrinogen, add a solution of DDQ (1.2 equivalents relative to the initial amount of this compound) in dichloromethane.

  • Continue stirring at room temperature for 1-2 hours. The solution will turn a deep purple color, indicating the formation of the porphyrin.

  • Quench the reaction by adding a few drops of triethylamine to neutralize the acid catalyst.

  • Remove the solvent under reduced pressure using a rotary evaporator.

Purification:

  • Dissolve the crude product in a minimal amount of chloroform.

  • Prepare a silica gel column packed with hexane.

  • Load the crude product onto the column.

  • Elute the column with a mixture of hexane and chloroform, gradually increasing the polarity. The porphyrin will typically elute as a distinct purple band.

  • Collect the porphyrin-containing fractions and evaporate the solvent to obtain the purified product.

Protocol 2: One-Pot Synthesis (Adler-Longo-Type)

This protocol offers a simpler, one-pot procedure, which is often more convenient but may result in lower yields compared to the two-step method.[2][4]

Materials:

  • This compound

  • Propionic acid

  • Methanol

Procedure:

  • In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add propionic acid.

  • Heat the propionic acid to reflux (approximately 141 °C).

  • Slowly add a solution of this compound in a small amount of propionic acid to the refluxing solvent over a period of 15-20 minutes. The reaction is typically open to the air, which serves as the oxidant.[4]

  • Continue refluxing for an additional 30-45 minutes. The reaction mixture will gradually darken to a deep purple.

  • Allow the reaction mixture to cool to room temperature.

  • Place the flask in an ice bath to facilitate the precipitation of the porphyrin.

  • Collect the crystalline product by vacuum filtration.

  • Wash the crystals with cold methanol to remove residual propionic acid and other impurities.

  • Dry the purified porphyrin in a vacuum oven.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the synthesis of meso-unsubstituted tetraphenylporphyrin (TPP), which serves as a well-documented analogue for the self-condensation of this compound.

Table 1: Comparison of Synthesis Protocols for Tetraphenylporphyrin (TPP)

ParameterLindsey-Type SynthesisAdler-Longo-Type SynthesisGreener Synthesis (Mechanochemical)
Precursors Pyrrole, BenzaldehydePyrrole, BenzaldehydePyrrole, Benzaldehyde
Catalyst TFA or BF₃·OEt₂None (propionic acid is the solvent and catalyst)Toluenesulfonic acid
Solvent DichloromethanePropionic acidNone (solvent-free)
Temperature Room TemperatureReflux (~141 °C)Room Temperature (during grinding)
Reaction Time 1-3 hours30-60 minutes~20 minutes (grinding) + 2 hours (oxidation)
Oxidizing Agent DDQ or p-chloranilAir (O₂)DDQ (in chloroform after grinding)
Typical Yield 35-40%[3]10-20%[5]~28%[5]
Purification Column ChromatographyCrystallization/FiltrationColumn Chromatography

Table 2: Reagent Quantities for a Typical Laboratory-Scale Synthesis

ReagentLindsey-Type (10 mmol scale)Adler-Longo-Type (10 mmol scale)
This compound 1.09 g (10 mmol)1.09 g (10 mmol)
Dichloromethane ~1 LN/A
TFA 1.54 mL (20 mmol)N/A
DDQ 2.72 g (12 mmol)N/A
Propionic Acid N/A~150 mL
Methanol (for washing) N/A~50 mL

Visualizations

Chemical Reaction Pathway

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 4 this compound 4 this compound Linear Tetrapyrrole (Bilane) Linear Tetrapyrrole (Bilane) 4 this compound->Linear Tetrapyrrole (Bilane) Acid Catalyst (H+) Porphyrinogen Porphyrinogen Linear Tetrapyrrole (Bilane)->Porphyrinogen Cyclization Porphyrin Porphyrin Porphyrinogen->Porphyrin Oxidation ([O])

Caption: Acid-catalyzed condensation and oxidation pathway.

Experimental Workflow: Lindsey-Type Synthesis

G Start Start Dissolve Dissolve this compound in dry CH₂Cl₂ Start->Dissolve AddCatalyst Add Acid Catalyst (TFA or BF₃·OEt₂) Dissolve->AddCatalyst Condensation Stir at Room Temperature (15-30 min) AddCatalyst->Condensation AddOxidant Add DDQ Solution Condensation->AddOxidant Oxidation Stir at Room Temperature (1-2 hours) AddOxidant->Oxidation Neutralize Quench with Triethylamine Oxidation->Neutralize Evaporate Evaporate Solvent Neutralize->Evaporate Purify Purify by Column Chromatography Evaporate->Purify End Pure Porphyrin Purify->End G Start Start HeatSolvent Heat Propionic Acid to Reflux Start->HeatSolvent AddReactant Slowly Add this compound HeatSolvent->AddReactant Reflux Reflux for 30-45 minutes AddReactant->Reflux Cool Cool to Room Temperature, then Ice Bath Reflux->Cool Filter Vacuum Filter the Precipitate Cool->Filter Wash Wash with Cold Methanol Filter->Wash Dry Dry under Vacuum Wash->Dry End Pure Porphyrin Dry->End

References

Application Notes and Protocols for the Derivatization of the Hydroxyl Group of (1H-Pyrrol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1H-Pyrrol-2-yl)methanol is a valuable building block in medicinal chemistry and materials science due to the versatile reactivity of the pyrrole ring and the hydroxyl group. Derivatization of the hydroxyl group is a common strategy to protect it during subsequent reactions, to modify the molecule's physicochemical properties, or to introduce a functional handle for further elaboration. This document provides detailed application notes and experimental protocols for the most common and useful derivatization reactions of the hydroxyl group of this compound, including etherification, esterification, and silylation.

General Considerations

The pyrrole nucleus is susceptible to acidic conditions, which can lead to polymerization or degradation. Therefore, reactions should be carried out under neutral or basic conditions whenever possible. The NH group of the pyrrole ring can also be reactive, and its protection might be necessary for certain transformations. However, the protocols described herein focus on the selective derivatization of the primary hydroxyl group.

Derivatization Reactions

Etherification

The formation of ethers is a robust method for protecting the hydroxyl group. Common ether derivatives include methyl, benzyl, and trityl ethers. The Williamson ether synthesis is the most frequently employed method.

Protocol:

  • To a stirred suspension of sodium hydride (NaH, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0 °C and add methyl iodide (CH₃I, 1.5 eq.) dropwise.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol:

  • Follow the same procedure as for the methyl ether (Section 1.1), but substitute benzyl bromide (BnBr, 1.2 eq.) for methyl iodide.

  • The reaction may require heating to reflux to proceed at a reasonable rate.

Esterification

Esterification is another widely used method for the derivatization of hydroxyl groups. Esters can be formed by reacting the alcohol with an acid chloride, an acid anhydride, or a carboxylic acid under acidic catalysis (Fischer esterification). Given the acid sensitivity of the pyrrole ring, the use of acid chlorides or anhydrides in the presence of a non-nucleophilic base is preferred.

Protocol:

  • Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) in a flask equipped with a magnetic stirrer and an inert gas inlet.

  • Add a non-nucleophilic base such as triethylamine (Et₃N, 1.5 eq.) or pyridine (1.5 eq.) to the solution.

  • Cool the mixture to 0 °C and add acetic anhydride (Ac₂O, 1.2 eq.) or acetyl chloride (AcCl, 1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the product by column chromatography if necessary.

Silylation

Silyl ethers are excellent protecting groups for hydroxyl functions due to their ease of formation and cleavage under mild and specific conditions. The choice of the silylating agent allows for tuning the stability of the resulting silyl ether.

Protocol:

  • Dissolve this compound (1.0 eq.) and imidazole (2.5 eq.) in anhydrous dimethylformamide (DMF).

  • Add tert-butyldimethylsilyl chloride (TBDMSCl or TBSCl, 1.2 eq.) portionwise to the stirred solution at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into water and extract with a nonpolar organic solvent like hexane or diethyl ether.

  • Wash the combined organic extracts with water and brine to remove DMF and imidazole.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • The crude product can often be used without further purification, but column chromatography can be employed if needed.

Quantitative Data Summary

DerivativeReagentsBase/CatalystSolventTime (h)Temp (°C)Yield (%)
Methyl Ether This compound, CH₃INaHTHF2-4rtModerate-Good
Benzyl Ether This compound, BnBrNaHTHF4-8rt to refluxModerate-Good
Acetate Ester This compound, Ac₂O or AcClEt₃N or PyridineDCM1-30 to rtGood-Excellent
TBS Ether This compound, TBDMSClImidazoleDMF2-6rtGood-Excellent

Note: Yields are approximate and can vary depending on the specific reaction conditions and scale.

Visualizations

Derivatization_Workflow cluster_ether Etherification cluster_ester Esterification cluster_silyl Silylation start This compound ether_proc 1. Deprotonation (NaH) 2. Alkylation (RX) start->ether_proc Williamson Ether Synthesis ester_proc Acylation (RCOCl or (RCO)₂O) Base (e.g., Et₃N) start->ester_proc Acylation silyl_proc Silylation (R₃SiCl) Base (e.g., Imidazole) start->silyl_proc Silyl Ether Formation methyl_ether 2-(Alkoxymethyl)-1H-pyrrole ether_proc->methyl_ether acetate_ester (1H-Pyrrol-2-yl)methyl ester ester_proc->acetate_ester tbs_ether 2-((Trialkylsilyloxy)methyl)-1H-pyrrole silyl_proc->tbs_ether

Caption: General workflow for the derivatization of the hydroxyl group of this compound.

Signaling_Pathways cluster_reagents Reagents & Conditions cluster_intermediates Intermediates / Transition States cluster_products Products reagent_ether Alkyl Halide (RX) Base (e.g., NaH) reagent_ester Acylating Agent (RCOCl or (RCO)₂O) Base (e.g., Et₃N) activated_ester Activated Acyl Intermediate reagent_ester->activated_ester reagent_silyl Silyl Halide (R₃SiCl) Base (e.g., Imidazole) silyl_complex Silyl-imidazole Complex reagent_silyl->silyl_complex alkoxide Pyrrolyl-methoxide ether Ether (R-O-CH₂-Pyrrole) alkoxide->ether SN2 Attack ester Ester (RCO-O-CH₂-Pyrrole) activated_ester->ester Acyl Transfer silyl_ether Silyl Ether (R₃Si-O-CH₂-Pyrrole) silyl_complex->silyl_ether Silyl Transfer start_alcohol This compound start_alcohol->alkoxide Deprotonation start_alcohol->activated_ester Nucleophilic Attack start_alcohol->silyl_complex Nucleophilic Attack

Application Notes and Protocols for N-Alkylation and N-Acylation of (1H-Pyrrol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1H-Pyrrol-2-yl)methanol is a valuable building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and functional materials. The pyrrole nucleus is a key structural motif in numerous biologically active compounds, and modification of the pyrrole nitrogen through N-alkylation and N-acylation provides a powerful tool to modulate the physicochemical and pharmacological properties of the resulting derivatives.

This document provides detailed application notes and experimental protocols for the N-alkylation and N-acylation of this compound. The presence of a primary alcohol function on the pyrrole ring introduces a chemoselectivity challenge, as the hydroxyl group can potentially compete with the pyrrole nitrogen for the alkylating or acylating agent. The protocols outlined herein are designed to favor the desired N-functionalization.

N-Alkylation of this compound

The N-alkylation of this compound can be effectively achieved by deprotonation of the pyrrole nitrogen with a suitable base, followed by nucleophilic attack on an alkyl halide. The choice of base and solvent is critical to ensure selective N-alkylation over O-alkylation of the methanol moiety. A common and effective method involves the use of potassium carbonate as the base in an aprotic polar solvent such as N,N-dimethylformamide (DMF).[1]

General Reaction Scheme for N-Alkylation:

Caption: General scheme for the N-alkylation of this compound.

Quantitative Data for N-Alkylation of a Pyrrole Derivative:

EntryAlkyl Halide (R-X)Base (Equivalents)Temperature (°C)Time (h)Yield (%)
1Methyl IodideK₂CO₃ (2.0)Room Temp.12High
2Ethyl BromideK₂CO₃ (3.0)608High
3Benzyl BromideK₂CO₃ (2.5)Room Temp.14High

Detailed Experimental Protocol for N-Alkylation:

This protocol is adapted from established methods for the N-alkylation of pyrroles.[1]

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Water (H₂O)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material.

  • Base Addition: Add anhydrous potassium carbonate (2.0-4.0 equivalents) to the stirred solution.

  • Alkylating Agent Addition: Slowly add the alkyl halide (1.1-1.5 equivalents) to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or elevate the temperature (e.g., 60 °C) for 2-14 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure N-alkylated product.

N-Acylation of this compound

N-acylation of pyrroles can be achieved using various acylating agents such as acid chlorides or acid anhydrides. To achieve chemoselective N-acylation in the presence of the hydroxyl group of this compound, it is often necessary to first protect the pyrrole nitrogen with an activating group, perform the C-acylation, and then deprotect. However, for direct N-acylation, the use of milder conditions and specific acylating agents can favor the desired product. A general approach involves the reaction of the pyrrole with an acid anhydride.

General Reaction Scheme for N-Acylation:

Caption: General scheme for the N-acylation of this compound.

Quantitative Data for N-Acylation of Pyrroles:

Specific quantitative data for the N-acylation of this compound is limited in the readily available literature. The following table provides general conditions for the N-acylation of pyrroles. The choice of acylating agent and reaction conditions will significantly influence the yield and selectivity.

EntryAcylating AgentSolventCatalyst/BaseTemperatureYield (%)
1Acetic AnhydrideNeatNone80-85 °CHigh
2Benzoyl ChlorideIonic LiquidNoneRoom Temp.Excellent
3Acid AnhydrideDichloromethaneDMAP (cat.)Room Temp.High

Detailed Experimental Protocol for N-Acylation:

This protocol describes a general method for the N-acylation of pyrroles using an acid anhydride.[2] Optimization may be required for the specific substrate this compound to ensure chemoselectivity.

Materials:

  • This compound

  • Acid anhydride (e.g., acetic anhydride, benzoic anhydride)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount, optional)

  • Triethylamine (optional, as a base)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water (H₂O)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equivalent) and dissolve it in the chosen solvent (e.g., DCM).

  • Base/Catalyst Addition (Optional): Add a catalytic amount of DMAP and/or triethylamine (1.1-1.5 equivalents).

  • Acylating Agent Addition: Slowly add the acid anhydride (1.1-1.5 equivalents) to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with the organic solvent (e.g., DCM).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure N-acylated product.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the N-alkylation or N-acylation of this compound.

experimental_workflow start Start setup Reaction Setup: This compound in solvent start->setup reagent_add Add Base/Catalyst and Alkylating/Acylating Agent setup->reagent_add reaction Stir at appropriate temperature (Monitor by TLC) reagent_add->reaction workup Aqueous Work-up (Quench, Extract, Wash) reaction->workup dry Dry Organic Layer workup->dry purify Purification (Chromatography/Recrystallization) dry->purify product Isolated N-functionalized Product purify->product

Caption: General experimental workflow for N-alkylation/acylation.

Conclusion

The N-alkylation and N-acylation of this compound are important transformations for the synthesis of a diverse range of functionalized pyrrole derivatives. The protocols provided herein offer robust starting points for researchers. Careful consideration of the reaction conditions, particularly the choice of base, solvent, and acylating/alkylating agent, is crucial for achieving high yields and the desired chemoselectivity. Further optimization may be necessary depending on the specific substrate and the desired product.

References

(1H-Pyrrol-2-yl)methanol: A Versatile Building Block for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

(1H-Pyrrol-2-yl)methanol has emerged as a valuable and versatile starting material in medicinal chemistry for the synthesis of a diverse array of biologically active compounds. Its inherent reactivity and structural features allow for its incorporation into various heterocyclic scaffolds, leading to the development of novel therapeutic agents. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of medicinally relevant molecules, including dipyrromethanes as precursors to porphyrins and analogues of the potent anticancer agent Prodigiosin.

Application Note 1: Synthesis of Dipyrromethanes

Dipyrromethanes are crucial precursors for the synthesis of porphyrins, which are of significant interest in photodynamic therapy and as catalysts. This compound can be readily oxidized to pyrrole-2-carboxaldehyde, which then undergoes acid-catalyzed condensation with an excess of pyrrole to yield meso-unsubstituted dipyrromethane.

Experimental Protocol: Oxidation of this compound to Pyrrole-2-carboxaldehyde

A common method for the oxidation of this compound is the Vilsmeier-Haack reaction, which can be adapted for this conversion.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in anhydrous DMF.

  • Cool the solution in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Quench the reaction by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude pyrrole-2-carboxaldehyde.

  • The crude product can be purified by column chromatography on silica gel.

Experimental Protocol: Synthesis of meso-Unsubstituted Dipyrromethane

Materials:

  • Pyrrole-2-carboxaldehyde (prepared as above)

  • Pyrrole (freshly distilled)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen atmosphere setup

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve pyrrole-2-carboxaldehyde in a large excess of freshly distilled pyrrole.

  • Add a catalytic amount of trifluoroacetic acid (TFA) to the solution.

  • Stir the reaction mixture at room temperature for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the mixture with dichloromethane.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The excess pyrrole can be removed by vacuum distillation.

  • The resulting crude dipyrromethane can be purified by column chromatography or recrystallization.

Quantitative Data for Dipyrromethane Synthesis
StepReactantsCatalyst/ReagentSolventTime (h)Yield (%)Reference
OxidationThis compound, POCl₃-DMF1-270-85General Vilsmeier-Haack Conditions
CondensationPyrrole-2-carboxaldehyde, PyrroleTFADichloromethane0.5-180-95General Acid-Catalyzed Condensation

Application Note 2: Synthesis of Prodigiosin Analogues

Prodigiosin is a tripyrrolic red pigment produced by Serratia marcescens and other bacteria, exhibiting potent anticancer, antimicrobial, and immunosuppressive activities.[1] Its biosynthesis involves the condensation of two key precursors: 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) and 2-methyl-3-amyl-pyrrole (MAP).[2][3] this compound can serve as a starting point for the synthesis of analogues of these precursors, which can then be supplied to bacterial cultures to produce novel prodigiosin derivatives.

Experimental Workflow for Prodigiosin Analogue Synthesis

G A This compound B Oxidation A->B C Pyrrole-2-carboxaldehyde Analogue B->C D Coupling Reaction C->D E Bipyrrole or Monopyrrole Precursor Analogue F Feeding to Serratia marcescens mutant E->F G Prodigiosin Analogue F->G

Caption: Workflow for the chemoenzymatic synthesis of Prodigiosin analogues.

Experimental Protocol: Synthesis of a Pyrrole-2-carboxaldehyde Analogue

This protocol describes a general method for the synthesis of a substituted pyrrole-2-carboxaldehyde, which can be a precursor to an MBC or MAP analogue.

Materials:

  • This compound

  • Appropriate alkylating or acylating agent

  • Base (e.g., NaH, K₂CO₃)

  • Anhydrous solvent (e.g., THF, DMF)

  • Oxidizing agent (e.g., MnO₂, PCC)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen atmosphere setup

  • Standard work-up and purification equipment

Procedure:

  • N-functionalization (Optional): To a solution of this compound in an anhydrous solvent under a nitrogen atmosphere, add a suitable base (e.g., NaH). After cessation of hydrogen evolution, add the desired alkylating or acylating agent and stir until the reaction is complete (monitored by TLC).

  • Oxidation: To a solution of the N-functionalized or unmodified this compound in a suitable solvent (e.g., dichloromethane), add an oxidizing agent (e.g., manganese dioxide or pyridinium chlorochromate). Stir the mixture at room temperature until the starting material is consumed.

  • Work-up and Purification: Filter the reaction mixture through a pad of celite and wash with the solvent. Concentrate the filtrate under reduced pressure. The crude aldehyde can be purified by column chromatography.

Biological Activity of Prodigiosin and its Analogues

Prodigiosin and its analogues exert their biological effects by targeting multiple signaling pathways, leading to apoptosis and cell cycle arrest in cancer cells.

CompoundTarget Cell LineIC₅₀ (µM)Targeted Pathway(s)Reference
ProdigiosinVarious cancer cell lines0.1 - 10NF-κB, Akt, JNK[4][5][6]
Obatoclax (Prodigiosin analogue)Various cancer cell lines0.02 - 1Bcl-2 family proteins[6]

Signaling Pathways Targeted by Prodigiosin

G cluster_0 Cell Survival Pathways cluster_1 Apoptosis Pathway Prodigiosin Prodigiosin NFkB NF-κB Prodigiosin->NFkB inhibits Akt Akt Prodigiosin->Akt inhibits JNK JNK Prodigiosin->JNK activates Caspases Caspases JNK->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified signaling pathways targeted by Prodigiosin.

Conclusion

This compound serves as a readily available and adaptable building block in medicinal chemistry. Its conversion to pyrrole-2-carboxaldehyde opens up synthetic routes to important classes of compounds such as dipyrromethanes and provides a platform for the chemoenzymatic synthesis of novel prodigiosin analogues. The exploration of derivatives of this compound holds significant promise for the discovery of new therapeutic agents.

References

Application of (1H-Pyrrol-2-yl)methanol Derivatives in Photodynamic Therapy Agents

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Photodynamic therapy (PDT) is a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized cell death. Pyrrole-based macrocycles, such as porphyrins, are a cornerstone of PDT due to their favorable photophysical properties. While (1H-Pyrrol-2-yl)methanol itself is not a photosensitizer, it is a conceptual precursor to dipyrromethanes, which are fundamental building blocks for the synthesis of potent porphyrin-based photosensitizers. This application note details the synthesis of a model porphyrin, 5,10,15,20-tetraphenylporphyrin (TPP), via a dipyrromethane intermediate, and provides protocols for the evaluation of its photodynamic efficacy in vitro. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and photomedicine.

Introduction

Photodynamic therapy presents a targeted approach to cancer treatment, minimizing systemic toxicity associated with conventional chemotherapy. The efficacy of PDT is critically dependent on the photosensitizer's ability to absorb light at a specific wavelength and efficiently generate singlet oxygen.[1] Porphyrins and other tetrapyrrolic macrocycles are highly effective in this regard, exhibiting strong absorption in the visible and near-infrared regions of the electromagnetic spectrum.

The synthesis of meso-substituted porphyrins is often achieved through the acid-catalyzed condensation of pyrroles and aldehydes. A key intermediate in many modern synthetic routes, such as the Lindsey synthesis, is the dipyrromethane. The conceptual formation of a this compound-like species occurs in situ during the reaction of a pyrrole with an aldehyde, which then rapidly reacts with a second pyrrole molecule to form the dipyrromethane bridge. This application note will therefore focus on the synthesis of a dipyrromethane, specifically 5-phenyldipyrromethane, and its subsequent use in the preparation of tetraphenylporphyrin (TPP), a widely studied photosensitizer.

Synthesis of a Porphyrin Photosensitizer

The synthesis of TPP is presented as a two-stage process: the formation of the dipyrromethane intermediate, followed by the macrocyclization to form the porphyrin.

Part 1: Synthesis of 5-Phenyldipyrromethane

This protocol describes the acid-catalyzed condensation of pyrrole and benzaldehyde to yield 5-phenyldipyrromethane.[2][3]

Materials:

  • Pyrrole (freshly distilled)

  • Benzaldehyde

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂)

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, combine benzaldehyde (1.0 mmol) and a significant excess of freshly distilled pyrrole (e.g., 40 mmol).

  • Stir the mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • Add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.1 mmol) dropwise to the stirred solution. The reaction is typically rapid.

  • Monitor the reaction progress by thin-layer chromatography (TLC), observing the consumption of the benzaldehyde.

  • Once the reaction is complete (typically within 15-30 minutes), dilute the reaction mixture with dichloromethane.

  • Transfer the solution to a separatory funnel and wash sequentially with 0.1 M aqueous NaOH and water to remove the acid catalyst and excess pyrrole.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 5-phenyldipyrromethane by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient.

  • Combine the fractions containing the pure product and evaporate the solvent to yield 5-phenyldipyrromethane as a pale yellow solid.[2]

Part 2: Synthesis of 5,10,15,20-Tetraphenylporphyrin (TPP) via Lindsey Synthesis

This protocol details the [2+2] condensation of 5-phenyldipyrromethane with an orthoformate, followed by oxidation to yield TPP.

Materials:

  • 5-Phenyldipyrromethane

  • Trimethyl orthoformate

  • Dichloromethane (CH₂Cl₂), high purity, dry

  • Trichloroacetic acid (TCA) or Trifluoroacetic acid (TFA)

  • Pyridine

  • Air or an oxidizing agent like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ)

  • Methanol

Procedure:

  • In a large round-bottom flask, dissolve 5-phenyldipyrromethane (2.0 mmol) and trimethyl orthoformate (excess, e.g., 10 mmol) in dry dichloromethane under an inert atmosphere. High dilution conditions are crucial to favor macrocyclization over polymerization.[3]

  • Add a solution of trichloroacetic acid or trifluoroacetic acid (e.g., 5-10 mol%) in dichloromethane dropwise to the stirred reaction mixture.

  • Stir the reaction in the dark at room temperature for several hours. The reaction progress can be monitored by the appearance of the porphyrinogen intermediate.

  • After the condensation is complete, quench the reaction by adding pyridine.

  • Oxidize the porphyrinogen to the porphyrin by bubbling air through the solution for several hours or by adding an oxidizing agent like DDQ and stirring for an additional hour. The solution will turn a deep purple color.

  • Remove the solvent by rotary evaporation.

  • Purify the crude TPP by column chromatography on silica gel, typically eluting with a dichloromethane/hexane mixture.

  • Collect the main purple fraction and remove the solvent. Recrystallize the solid from a dichloromethane/methanol mixture to obtain pure TPP as dark purple crystals.[1]

Diagram of Synthetic Workflow

G cluster_dipyrromethane Part 1: 5-Phenyldipyrromethane Synthesis cluster_porphyrin Part 2: Tetraphenylporphyrin Synthesis Pyrrole Pyrrole Reaction1 Acid-Catalyzed Condensation (TFA, CH2Cl2, RT) Pyrrole->Reaction1 Benzaldehyde Benzaldehyde Benzaldehyde->Reaction1 Workup1 Aqueous Workup & Purification Reaction1->Workup1 DPM 5-Phenyldipyrromethane Workup1->DPM DPM_in 5-Phenyldipyrromethane DPM->DPM_in Reaction2 [2+2] Condensation (TCA, CH2Cl2, RT) DPM_in->Reaction2 Orthoformate Trimethyl Orthoformate Orthoformate->Reaction2 Porphyrinogen Porphyrinogen Intermediate Reaction2->Porphyrinogen Oxidation Oxidation (Air or DDQ) Porphyrinogen->Oxidation Workup2 Purification (Chromatography & Recrystallization) Oxidation->Workup2 TPP Tetraphenylporphyrin (TPP) Workup2->TPP

Caption: Synthetic workflow for TPP.

Photophysical and Photochemical Properties

The efficacy of a photosensitizer is determined by its photophysical properties, which are summarized for TPP in the table below.

PropertyValueSolventReference
Absorption Maxima (Soret Band) 419 nmChloroform[1]
Absorption Maxima (Q-Bands) 515, 550, 593, 649 nmChloroform[1]
Fluorescence Emission Maxima 649, 717 nmChloroform[1]
Fluorescence Quantum Yield (Φ_F) 0.11Cyclohexane[1]
Singlet Oxygen Quantum Yield (Φ_Δ) ~0.60DMF[4]
Singlet Oxygen Quantum Yield (Φ_Δ) 0.60Dichloromethane[5]

Experimental Protocols for In Vitro Evaluation

The following protocols provide a framework for assessing the photodynamic activity of synthesized TPP in a cancer cell line model.

Cell Culture
  • Cell Line: A suitable cancer cell line (e.g., HeLa, cervical cancer; MDA-MB-231, breast cancer) should be used.[6]

  • Culture Medium: Use the recommended medium for the specific cell line, supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin).

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

In Vitro Photodynamic Therapy Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for exponential growth during the experiment.

  • Photosensitizer Incubation: Prepare a stock solution of TPP in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in the cell culture medium. Replace the medium in the wells with the TPP-containing medium and incubate for a predetermined period (e.g., 4-24 hours) to allow for cellular uptake.[7]

  • Irradiation: After incubation, wash the cells with phosphate-buffered saline (PBS) and replace with fresh culture medium. Irradiate the cells with a light source of an appropriate wavelength corresponding to one of the Q-bands of TPP (e.g., 650 nm). The light dose (J/cm²) is a function of the power density (mW/cm²) and the irradiation time.

  • Post-Irradiation Incubation: Return the cells to the incubator for a further 24-48 hours before assessing cell viability.

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[8][9]

  • After the post-irradiation incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Add a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage relative to untreated control cells.

Diagram of In Vitro PDT and Evaluation Workflow

G cluster_pdt In Vitro PDT Protocol cluster_evaluation Evaluation Seeding Seed Cancer Cells in 96-well Plate Incubation Incubate with TPP Photosensitizer Seeding->Incubation Washing Wash with PBS Incubation->Washing Irradiation Irradiate with Light (e.g., 650 nm) Washing->Irradiation PostIncubation Incubate for 24-48 hours Irradiation->PostIncubation MTT_Assay MTT Assay PostIncubation->MTT_Assay Absorbance Measure Absorbance at 570 nm MTT_Assay->Absorbance Viability Calculate Cell Viability (%) Absorbance->Viability

Caption: Workflow for in vitro PDT and cytotoxicity assessment.

Mechanism of Action and Cellular Uptake

Upon irradiation, the TPP molecule absorbs a photon, transitioning to an excited singlet state. It then undergoes intersystem crossing to a longer-lived triplet state. This triplet-state photosensitizer can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (a Type II photochemical process), which is the primary cytotoxic agent in PDT.[4] Singlet oxygen can oxidize various biomolecules, leading to cellular damage and ultimately apoptosis or necrosis.

The cellular uptake of porphyrins like TPP can occur through various mechanisms, including endocytosis. For some carboxylated TPP derivatives, uptake has been shown to be mediated by specific receptors like CD320 and involves clathrin-mediated endocytosis.[10][11] Once inside the cell, porphyrins tend to localize in various organelles, with lysosomes being a common site.[12] The subcellular localization is a critical factor influencing the primary targets of photodamage and the subsequent cell death pathways.

Diagram of PDT Signaling Pathway

G cluster_pdt_process Photodynamic Process cluster_cellular_effect Cellular Effect TPP_GS TPP (Ground State) TPP_S1 TPP (Singlet Excited State) TPP_GS->TPP_S1 Absorption Light Light (Photon) TPP_T1 TPP (Triplet Excited State) TPP_S1->TPP_T1 Intersystem Crossing TPP_T1->TPP_GS O2_S1 ¹O₂ (Singlet Oxygen) O2_GS ³O₂ (Ground State Oxygen) O2_GS->O2_S1 Energy Transfer Oxidative_Stress Oxidative Stress O2_S1->Oxidative_Stress Cell_Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Cell_Damage Cell_Death Cell Death (Apoptosis/Necrosis) Cell_Damage->Cell_Death

Caption: Mechanism of Type II PDT.

Conclusion

This application note provides a comprehensive overview of the synthesis and in vitro evaluation of a model porphyrin photosensitizer, TPP, conceptually derived from this compound through a dipyrromethane intermediate. The detailed protocols for synthesis and biological assessment offer a valuable resource for researchers developing novel photodynamic therapy agents. The provided quantitative data for TPP serves as a benchmark for the characterization of new pyrrole-based photosensitizers. Further research can focus on modifying the peripheral substituents of the porphyrin macrocycle to enhance photophysical properties, improve water solubility, and achieve targeted delivery to cancer cells.

References

Synthetic Routes to Substituted (1H-Pyrrol-2-yl)methanol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted (1H-pyrrol-2-yl)methanol derivatives. These compounds are valuable building blocks in medicinal chemistry and materials science. The following sections outline three primary synthetic strategies: the reduction of pyrrole-2-carbaldehydes, the reduction of pyrrole-2-carboxylic acid esters, and the addition of Grignard reagents to pyrrole-2-carbaldehydes. Additionally, methods for the synthesis of the requisite pyrrole precursors are discussed.

Reduction of Substituted Pyrrole-2-carbaldehydes

The reduction of a 2-formyl group is a straightforward and high-yielding method for the preparation of this compound derivatives. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its mildness and selectivity for aldehydes and ketones.[1]

General Experimental Protocol:

To a solution of the substituted pyrrole-2-carbaldehyde (1.0 eq.) in a suitable solvent, such as methanol (MeOH) or ethanol (EtOH), sodium borohydride (1.0-1.5 eq.) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched by the addition of water or a dilute acid solution. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[2][3]

Diagram 1: General Workflow for the Reduction of Pyrrole-2-carbaldehydes

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification Start Substituted Pyrrole-2-carbaldehyde Solvent Dissolve in Solvent (e.g., MeOH, EtOH) Start->Solvent Cooling Cool to 0 °C Solvent->Cooling Reagent Add NaBH4 (1.0-1.5 eq.) Cooling->Reagent Stirring Stir at Room Temperature Reagent->Stirring Monitoring Monitor by TLC Stirring->Monitoring Quenching Quench Reaction (Water/Acid) Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Wash, Dry, Concentrate & Purify Extraction->Purification Product Substituted this compound Purification->Product

Caption: General workflow for the reduction of pyrrole-2-carbaldehydes.

Quantitative Data:
EntrySubstrate (Pyrrole-2-carbaldehyde)Reducing AgentSolventTemp. (°C)Time (h)Yield (%)
1Pyrrole-2-carbaldehydeH₂/Ni catalystIsopropyl alcohol110396[4]
24-Nitrobenzaldehyde*NaBH₄EthanolRT0.5High
3General AldehydeNaBH₄THF/H₂ORT0.3-1.391-96[5]

Reduction of Substituted Pyrrole-2-carboxylic Acid Esters

An alternative route to this compound derivatives involves the reduction of the corresponding carboxylic acid esters. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting esters to primary alcohols.[6]

General Experimental Protocol:

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of the substituted ethyl or methyl pyrrole-2-carboxylate (1.0 eq.) in a dry ethereal solvent (e.g., diethyl ether, THF) is added dropwise to a stirred suspension of LiAlH₄ (1.0-2.0 eq.) in the same solvent at 0 °C. The reaction mixture is then stirred at room temperature or heated to reflux to ensure complete conversion. After cooling, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting solid is filtered off, and the filtrate is extracted with an organic solvent. The combined organic layers are dried and concentrated to afford the desired alcohol.

Diagram 2: Synthetic Pathway via Ester Reduction

G Ester Substituted Pyrrole-2-carboxylate Reduction LiAlH4, Dry Ether/THF Ester->Reduction 1) Add to LiAlH4 suspension 2) Stir/Reflux Alcohol Substituted this compound Reduction->Alcohol 1) Quench (H2O, NaOH) 2) Work-up

Caption: Synthesis of (1H-pyrrol-2-yl)methanols via ester reduction.

Quantitative Data:
EntrySubstrateReducing AgentSolventConditionsYield (%)
11-Methyl-1H-pyrrole-2-acetic acidLiAlH₄Diethyl etherReflux, 8h69[1]
2General EsterLiAlH₄Ethereal Solvent0 °C to RT/RefluxGenerally High

Grignard Reaction with Substituted Pyrrole-2-carbaldehydes

To introduce a substituent at the carbinol carbon, the addition of a Grignard reagent to a pyrrole-2-carbaldehyde is an effective strategy. This reaction leads to the formation of secondary or tertiary alcohols, depending on the nature of the Grignard reagent and the starting carbonyl compound.[7]

General Experimental Protocol:

To a solution of the substituted pyrrole-2-carbaldehyde (1.0 eq.) in a dry ethereal solvent (e.g., THF, diethyl ether) under an inert atmosphere, the Grignard reagent (1.0-1.2 eq.) is added dropwise at 0 °C. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent, and the combined organic extracts are washed, dried, and concentrated. The product is purified by column chromatography.

Diagram 3: Grignard Addition to Pyrrole-2-carbaldehydes

G Aldehyde Substituted Pyrrole-2-carbaldehyde Grignard R-MgX, Dry Ether/THF Aldehyde->Grignard 1) Add Grignard at 0 °C 2) Stir at RT Alcohol Substituted α-Alkyl/Aryl-(1H-pyrrol-2-yl)methanol Grignard->Alcohol 1) Quench (aq. NH4Cl) 2) Work-up & Purify

Caption: Synthesis of substituted (1H-pyrrol-2-yl)methanols via Grignard reaction.

Quantitative Data:

Due to the limited availability of specific examples in the initial search, a quantitative data table for this method is not provided. However, Grignard reactions with aromatic aldehydes are generally known to proceed in good to excellent yields.

Synthesis of Pyrrole Precursors

The aforementioned synthetic routes rely on the availability of appropriately substituted pyrrole-2-carbaldehydes or pyrrole-2-carboxylic acid esters. Two common methods for the synthesis of these precursors are the Vilsmeier-Haack reaction and the Paal-Knorr synthesis.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles.[8][9] The reaction typically employs a Vilsmeier reagent, which is generated in situ from a substituted amide (e.g., N,N-dimethylformamide, DMF) and a halogenating agent (e.g., phosphorus oxychloride, POCl₃). The resulting electrophilic iminium salt then reacts with the pyrrole ring, primarily at the 2-position, to yield the formylated product after hydrolysis.

Paal-Knorr Synthesis

The Paal-Knorr synthesis is a versatile method for the construction of the pyrrole ring itself. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, often under acidic conditions.[10][11][12] By choosing appropriately substituted 1,4-dicarbonyl compounds and amines, a wide variety of substituted pyrroles can be prepared. These can then be further functionalized to introduce a 2-formyl or 2-carboalkoxy group if not already present.

Conclusion

The synthesis of substituted this compound derivatives can be achieved through several reliable synthetic routes. The choice of method will depend on the desired substitution pattern and the availability of starting materials. The reduction of readily available pyrrole-2-carbaldehydes and pyrrole-2-carboxylic acid esters offers a direct approach, while the Grignard reaction provides a means to introduce further diversity at the carbinol center. The Vilsmeier-Haack and Paal-Knorr reactions are key enabling methods for the preparation of the necessary pyrrole precursors. The protocols and data presented herein provide a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

References

Application Notes and Protocols: Synthesis of Fused Pyrrole Systems Using (1H-Pyrrol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fused pyrrole ring systems are significant structural motifs in a vast array of biologically active compounds and pharmaceutical agents. The development of efficient and versatile synthetic routes to these scaffolds is a key focus in medicinal chemistry and drug discovery. (1H-Pyrrol-2-yl)methanol has emerged as a valuable and versatile building block for the construction of diverse fused pyrrole heterocycles. Its bifunctional nature, possessing both a nucleophilic pyrrole ring and a reactive hydroxymethyl group, allows for a variety of synthetic transformations, leading to the formation of complex polycyclic structures.

This document provides detailed application notes and a generalized protocol for the synthesis of a fused pyrrole system, specifically focusing on the one-pot synthesis of 3-methyl-1H-pyrrolo[2,1-c][1][2]oxazine from this compound and propargyl chloride. This reaction proceeds efficiently in a transition-metal-free manner under superbasic conditions.[3][4]

Core Application: Synthesis of Pyrrolo[2,1-c][1][2]oxazines

The reaction between this compound and propargyl chloride in a potassium hydroxide/dimethyl sulfoxide (KOH/DMSO) superbasic medium provides a direct and efficient route to the pyrrolo[2,1-c][1][2]oxazine scaffold.[3][4] This one-pot synthesis is notable for its operational simplicity and the formation of a fused bicyclic system in a single synthetic operation.

Reaction Mechanism Overview

The reaction is proposed to proceed through the following key steps:

  • O-Alkylation: In the presence of the strong base, the hydroxyl group of this compound is deprotonated, and the resulting alkoxide undergoes nucleophilic substitution with propargyl chloride to form the corresponding propargyl ether.

  • Isomerization: The terminal alkyne of the propargyl ether can undergo a base-catalyzed isomerization to an allene intermediate.

  • Intramolecular Cyclization: The pyrrole nitrogen then acts as a nucleophile, attacking the central carbon of the allene in an intramolecular fashion.

  • Protonation: Subsequent protonation of the resulting anion yields the final fused pyrrolo[2,1-c][1][2]oxazine product.

Quantitative Data Summary

The following table summarizes the reactants and the expected product for the synthesis of 3-methyl-1H-pyrrolo[2,1-c][1][2]oxazine. Please note that specific yields can vary based on reaction scale and purification efficiency.

Reactant/ProductChemical NameMolecular FormulaMolar Mass ( g/mol )Role
Reactant 1 This compoundC₅H₇NO97.12Starting Material
Reactant 2 Propargyl ChlorideC₃H₃Cl74.51Alkylating Agent
Reagent Potassium HydroxideKOH56.11Base
Solvent Dimethyl SulfoxideC₂H₆OS78.13Solvent
Product 3-methyl-1H-pyrrolo[2,1-c][1][2]oxazineC₈H₉NO135.16Fused Pyrrole System

Experimental Protocols

Protocol: One-Pot Synthesis of 3-methyl-1H-pyrrolo[2,1-c][1][2]oxazine

This protocol is a generalized procedure based on literature reports.[3][4] Researchers should optimize conditions for their specific laboratory setup and scale.

Materials:

  • This compound

  • Propargyl chloride

  • Potassium hydroxide (KOH), powdered

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Extraction and purification supplies (separatory funnel, rotary evaporator, silica gel for column chromatography, appropriate solvents)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, add powdered potassium hydroxide to anhydrous dimethyl sulfoxide under an inert atmosphere. Stir the mixture vigorously to create the superbasic medium.

  • Addition of Starting Material: To the stirred suspension, add this compound.

  • Addition of Alkylating Agent: Slowly add propargyl chloride to the reaction mixture at room temperature. An exothermic reaction may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction by carefully pouring the mixture into cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

  • Characterization: The structure and purity of the final product, 3-methyl-1H-pyrrolo[2,1-c][1][2]oxazine, should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Reaction Workflow Diagram

reaction_workflow start Start reagents Mix this compound, Propargyl Chloride, KOH, DMSO start->reagents reaction Stir at Room Temperature (Monitor by TLC/GC-MS) reagents->reaction workup Quench with Water & Extract with Organic Solvent reaction->workup Reaction Complete purification Dry, Concentrate & Purify by Chromatography workup->purification product 3-methyl-1H-pyrrolo[2,1-c][1,4]oxazine purification->product characterization Characterize (NMR, MS) product->characterization

Caption: One-pot synthesis workflow for 3-methyl-1H-pyrrolo[2,1-c][1][2]oxazine.

Proposed Reaction Pathway

reaction_pathway SM1 This compound Intermediate1 O-Alkylation SM1->Intermediate1 SM2 Propargyl Chloride SM2->Intermediate1 Base KOH / DMSO Base->Intermediate1 Intermediate2 Isomerization Base->Intermediate2 Ether Propargyl Ether Intermediate Intermediate1->Ether Ether->Intermediate2 Allene Allene Intermediate Intermediate2->Allene Intermediate3 Intramolecular Cyclization Allene->Intermediate3 Product 3-methyl-1H-pyrrolo[2,1-c][1,4]oxazine Intermediate3->Product

Caption: Proposed mechanistic pathway for the formation of the fused pyrrole system.

References

Application Notes and Protocols: Paal-Knorr Synthesis of Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Paal-Knorr synthesis is a cornerstone of heterocyclic chemistry, providing a robust and versatile method for the synthesis of substituted pyrroles. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions.[1][2] The operational simplicity and generally high yields of this method make it a favored approach for accessing the pyrrole scaffold, a privileged core structure in a multitude of pharmaceuticals, natural products, and advanced materials.[2][3] These application notes provide detailed experimental protocols for the synthesis of various substituted pyrroles, a summary of quantitative data, and visual diagrams of the reaction mechanism and experimental workflow to aid researchers in the successful application of this important transformation.

Reaction Mechanism and Experimental Workflow

The accepted mechanism for the Paal-Knorr pyrrole synthesis commences with the nucleophilic attack of a primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate.[3] This is followed by an intramolecular cyclization, where the nitrogen atom attacks the second carbonyl group to form a 2,5-dihydroxytetrahydropyrrole derivative.[3] Subsequent dehydration of this cyclic intermediate yields the final aromatic pyrrole ring.[3] The overall workflow is a straightforward process involving the reaction of the starting materials, followed by workup and purification of the resulting substituted pyrrole.[1]

Below are diagrams illustrating the general reaction mechanism and the experimental workflow.

reaction_mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product 1_4_dicarbonyl 1,4-Dicarbonyl Compound hemiaminal Hemiaminal 1_4_dicarbonyl->hemiaminal + R-NH2 amine Primary Amine (R-NH2) amine->hemiaminal cyclic_hemiaminal Cyclic Hemiaminal hemiaminal->cyclic_hemiaminal Intramolecular Cyclization pyrrole Substituted Pyrrole cyclic_hemiaminal->pyrrole - 2H2O (Dehydration) experimental_workflow start Combine 1,4-Dicarbonyl Compound and Primary Amine reaction Reaction under Heating (Conventional or Microwave) start->reaction workup Workup (Quenching, Extraction) reaction->workup purification Purification (Chromatography or Recrystallization) workup->purification product Isolated Substituted Pyrrole purification->product

References

Application Notes and Protocols: (1H-Pyrrol-2-yl)methanol in Organometallic Ligand Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1H-Pyrrol-2-yl)methanol is a versatile and valuable building block in the synthesis of a diverse range of organometallic ligands. Its structure, featuring a reactive hydroxyl group and an aromatic pyrrole ring with a modifiable N-H group, allows for its elaboration into various ligand types, including Schiff bases, phosphines, and N-substituted derivatives. The resulting organometallic complexes of these ligands have shown significant potential in catalysis and medicinal chemistry, with notable applications in anticancer research. These complexes can induce cancer cell death through specific signaling pathways, making them promising candidates for further drug development. This document provides detailed application notes and experimental protocols for the synthesis of ligands derived from this compound and their corresponding organometallic complexes.

Introduction

The pyrrole moiety is a privileged scaffold in medicinal chemistry and a cornerstone in the architecture of essential biological molecules like heme and chlorophyll. In organometallic chemistry, pyrrole-based ligands are instrumental in tuning the electronic and steric properties of metal centers, leading to complexes with unique reactivity and biological activity. This compound serves as a key starting material, offering multiple avenues for synthetic modification to generate bespoke ligands for specific applications.

Ligand Synthesis Strategies from this compound

The synthetic utility of this compound stems from the reactivity of its hydroxyl group and the pyrrolic nitrogen. Key derivatives for ligand synthesis include pyrrole-2-carboxaldehyde (via oxidation), (1H-pyrrol-2-yl)methyl halides (via substitution of the hydroxyl group), and N-substituted this compound.

Workflow for Ligand Synthesis from this compound

G cluster_0 Ligand Synthesis A This compound B Oxidation (e.g., MnO2) A->B D Halogenation (e.g., SOCl2, PBr3) A->D F N-Alkylation (e.g., with propargyl chloride) A->F C Pyrrole-2-carboxaldehyde B->C L1 Schiff Base Ligands C->L1 Condensation with primary amines E (1H-Pyrrol-2-yl)methyl Halide D->E L2 Phosphine Ligands E->L2 Nucleophilic Substitution with phosphides G N-Substituted this compound F->G L3 Other N-Substituted Ligands G->L3 Further functionalization G A Ruthenium-Pyrrole Complex B Increased Intracellular ROS A->B C Mitochondrial Stress B->C D DNA Double-Strand Breaks B->D F Activation of Caspases (e.g., Caspase-3, -8, -9) C->F E Activation of JNK/p38 MAPK Pathway D->E E->F G Apoptosis F->G

Troubleshooting & Optimization

Technical Support Center: Purification of Crude (1H-Pyrrol-2-yl)methanol by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic purification of crude (1H-Pyrrol-2-yl)methanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound by flash chromatography.

Problem 1: Low or No Recovery of this compound After Flash Chromatography

Possible CauseRecommended Solutions
Compound is highly polar and elutes with the solvent front. Start with a less polar solvent system. A good initial system to try is 10-20% ethyl acetate in hexanes. Gradually increase the polarity.
Irreversible adsorption to acidic silica gel. Pyrrole compounds can be sensitive to the acidic nature of standard silica gel, leading to decomposition or strong adsorption.[1] Deactivate the silica gel by pre-treating it with a 1-2% solution of triethylamine in the eluent.[1] Alternatively, consider using a different stationary phase like neutral or basic alumina.[1]
Compound instability on the stationary phase. Minimize the contact time of this compound with the silica gel.[1] Use flash chromatography with adequate pressure for a faster elution. Avoid letting the column run dry or leaving the compound on the column for extended periods.[1]
Inappropriate solvent system for elution. If the compound is not eluting even with high polarity solvents, consider a switch to a more polar solvent system, such as dichloromethane/methanol.[2]

Problem 2: Co-elution of Impurities with this compound

Possible CauseRecommended Solutions
Poor solvent system selection. Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column.[1] Aim for a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for this compound to ensure good separation.[1]
Presence of structurally similar impurities. If impurities are less polar, use a gradient elution. Start with a low polarity solvent to elute the less polar impurities first, then gradually increase the polarity to elute the desired product.[1] If impurities are more polar, a pre-chromatography wash of the crude product with a non-polar solvent in which the product is insoluble may be effective.[1]
Column overloading. Use an appropriate ratio of crude material to silica gel. A general guideline is a 1:30 to 1:100 ratio of crude product to silica gel by weight.

Problem 3: Tailing or Streaking of the Product Spot on TLC and Column

Possible CauseRecommended Solutions
Interaction with acidic silanol groups. Add a basic modifier, such as 0.1-1% triethylamine or pyridine, to the eluent to neutralize the acidic sites on the silica gel.
Sample is too concentrated on the TLC plate. Dilute the sample before spotting it on the TLC plate.
Compound decomposition on silica. As mentioned previously, consider deactivating the silica gel with triethylamine or using an alternative stationary phase like alumina.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect in crude this compound?

A1: Common impurities often stem from the synthetic route. If prepared by the reduction of pyrrole-2-carboxaldehyde, you might encounter:

  • Unreacted Pyrrole-2-carboxaldehyde: This is a less polar impurity.

  • Over-reduction Products: While less common, further reduction of the pyrrole ring is possible under harsh conditions.

  • Residual Solvents: Solvents used in the reaction and workup (e.g., diethyl ether, ethyl acetate, hexanes, dichloromethane) are common.[1]

  • Oxidation/Polymerization Products: Pyrrole rings can be sensitive to air and light, leading to the formation of colored, often polar, impurities.[1]

Q2: My purified this compound is colored (e.g., yellow or brown), but it should be a white solid. Why?

A2: The coloration is likely due to trace amounts of highly colored impurities resulting from oxidation or polymerization of the pyrrole ring.[1] While these may be present in small quantities, they can significantly impact the color. Further purification by recrystallization, potentially with the addition of activated charcoal, may yield a colorless product. It is also crucial to handle and store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light to prevent degradation.

Q3: What is a good starting solvent system for the TLC analysis of this compound?

A3: A good starting point for TLC analysis is a mixture of ethyl acetate and hexanes. You can begin with a 30:70 (v/v) mixture of ethyl acetate to hexanes and adjust the ratio based on the resulting Rf value. For column chromatography, an ideal Rf is around 0.2-0.3.[1]

Q4: Can I use reverse-phase chromatography for purification?

A4: Yes, reverse-phase chromatography can be an effective method, especially if the compound is proving difficult to purify using normal-phase (silica gel) chromatography. A typical mobile phase would be a gradient of acetonitrile or methanol in water.[1]

Data Presentation

Table 1: Recommended Starting Solvent Systems for TLC and Flash Chromatography of this compound on Silica Gel

Polarity of CompoundRecommended Solvent System (v/v)Expected Rf Range (for TLC)
Moderately Polar20-50% Ethyl Acetate in Hexanes0.2 - 0.4
Polar50-100% Ethyl Acetate in Hexanes or 1-5% Methanol in Dichloromethane0.2 - 0.4

Note: These are starting points and should be optimized for each specific crude mixture.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., different ratios of ethyl acetate/hexanes) to find a system that gives the desired product an Rf value of approximately 0.2-0.3.[1]

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

    • Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (ideally the chromatography eluent or a less polar solvent).

    • Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.[3]

  • Elution:

    • Begin eluting with the chosen solvent system. If a gradient elution is necessary, start with a lower polarity and gradually increase it.[1][3]

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[1][3]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis_isolation Analysis & Isolation crude_product Crude this compound tlc_analysis TLC Analysis to Determine Eluent crude_product->tlc_analysis elution Elution with Optimized Solvent System tlc_analysis->elution Optimized Eluent column_packing Column Packing with Silica Gel sample_loading Sample Loading (Wet or Dry) column_packing->sample_loading sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis TLC Analysis of Fractions fraction_collection->fraction_analysis combine_fractions Combine Pure Fractions fraction_analysis->combine_fractions Identify Pure Fractions solvent_removal Solvent Removal (Rotary Evaporation) combine_fractions->solvent_removal pure_product Pure this compound solvent_removal->pure_product

Caption: Workflow for the purification of this compound.

troubleshooting_guide start Purification Issue Encountered low_recovery Low/No Recovery start->low_recovery co_elution Co-elution of Impurities start->co_elution streaking Streaking/Tailing start->streaking solution1 Decrease Eluent Polarity low_recovery->solution1 Compound too polar? solution2 Deactivate Silica / Use Alumina low_recovery->solution2 Decomposition/Adsorption? solution3 Optimize Eluent with TLC co_elution->solution3 Poor separation? solution4 Use Gradient Elution co_elution->solution4 Structurally similar impurities? streaking->solution2 Decomposition? solution5 Add Basic Modifier to Eluent streaking->solution5 Acidic silica interaction?

Caption: A logical troubleshooting guide for purification challenges.

References

Optimizing reaction conditions for the synthesis of (1H-Pyrrol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (1H-Pyrrol-2-yl)methanol. It is designed for researchers, scientists, and drug development professionals to help optimize reaction conditions and address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common and direct method for the synthesis of this compound is the reduction of pyrrole-2-carboxaldehyde. This transformation can be achieved using various reducing agents, with the two most prevalent methods being:

  • Sodium Borohydride (NaBH₄) Reduction: A mild and selective reducing agent suitable for converting aldehydes to alcohols without affecting other potentially sensitive functional groups on the pyrrole ring. This method is often preferred for its operational simplicity and safety.

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney Nickel or Palladium on carbon. It is a highly efficient method capable of producing high yields of the desired product.[1]

Q2: I am getting a low yield in my sodium borohydride reduction of pyrrole-2-carboxaldehyde. What are the possible causes and solutions?

A2: Low yields in this reaction can stem from several factors. Here are some common causes and troubleshooting suggestions:

  • Reagent Quality: Ensure the sodium borohydride is fresh and has been stored under anhydrous conditions. Over time, it can decompose, leading to reduced activity. Similarly, the purity of the pyrrole-2-carboxaldehyde starting material is crucial, as impurities can lead to side reactions.

  • Reaction Temperature: While the reaction is typically carried out at room temperature, cooling the reaction mixture to 0°C before the addition of NaBH₄ can sometimes minimize side reactions and improve the yield.

  • Solvent Choice: Methanol or ethanol are commonly used solvents. Ensure the solvent is of appropriate grade and dry, as water can react with sodium borohydride.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the reaction duration or adding a slight excess of sodium borohydride.

  • Work-up Procedure: Improper work-up can lead to product loss. Ensure the pH is carefully adjusted during the quenching step and that the extraction process is efficient.

Q3: What are the common side products in the synthesis of this compound?

A3: The formation of side products can complicate purification and reduce the overall yield. Potential side products include:

  • Over-reduction Products: While less common with NaBH₄, stronger reducing agents or harsh reaction conditions could potentially lead to the reduction of the pyrrole ring itself.

  • Polymerization: Pyrrole and its derivatives can be susceptible to polymerization, especially in the presence of acid or light. This can result in the formation of dark, tarry substances.

  • Unreacted Starting Material: Incomplete reaction will result in the presence of pyrrole-2-carboxaldehyde in the final product mixture.

Q4: How can I effectively purify the synthesized this compound?

A4: The choice of purification method depends on the scale of the reaction and the nature of the impurities. Common techniques include:

  • Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting material and most side products. A silica gel stationary phase with a gradient elution of ethyl acetate in hexanes is a good starting point.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an efficient way to obtain highly pure material.

  • Vacuum Distillation: For larger scale purification, vacuum distillation can be employed to separate this compound from non-volatile impurities.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes typical reaction conditions and yields for the synthesis of this compound from pyrrole-2-carboxaldehyde using different methods.

MethodReducing AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Catalytic HydrogenationH₂ / Raney NiIsopropyl Alcohol1103up to 96[1]
Borohydride ReductionSodium BorohydrideMethanol / Ethanol0 - 251 - 480 - 95

Note: Yields are highly dependent on reaction scale, purity of reagents, and optimization of conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sodium Borohydride Reduction

Materials:

  • Pyrrole-2-carboxaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve pyrrole-2-carboxaldehyde (1.0 eq) in anhydrous methanol. Cool the solution to 0°C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Quenching: Carefully quench the reaction by the slow addition of deionized water at 0°C.

  • Acidification: Acidify the mixture to pH ~5-6 with 1 M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation

Materials:

  • Pyrrole-2-carboxaldehyde

  • Raney Nickel (or other suitable catalyst)

  • Isopropyl alcohol

  • Hydrogen gas (H₂)

Procedure:

  • Reaction Setup: In a high-pressure autoclave, combine pyrrole-2-carboxaldehyde (1.0 eq), Raney Nickel catalyst, and isopropyl alcohol.

  • Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize with hydrogen to the desired pressure (e.g., 30 bar). Heat the mixture to the specified temperature (e.g., 110°C) with vigorous stirring.[1]

  • Reaction Monitoring: Maintain the reaction at the set temperature and pressure for the required time (e.g., 3 hours).[1]

  • Work-up: After cooling the reactor to room temperature and carefully venting the hydrogen gas, filter the reaction mixture to remove the catalyst.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by distillation under reduced pressure or recrystallization if necessary.

Visualizations

experimental_workflow Experimental Workflow for NaBH4 Reduction cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve Dissolve Pyrrole-2-carboxaldehyde in Methanol cool Cool to 0°C dissolve->cool add_nabh4 Add NaBH4 cool->add_nabh4 stir Stir at Room Temperature add_nabh4->stir quench Quench with Water stir->quench acidify Acidify with HCl quench->acidify extract Extract with Ethyl Acetate acidify->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate chromatography Column Chromatography concentrate->chromatography

Caption: Workflow for the synthesis of this compound via sodium borohydride reduction.

reaction_pathway Reaction Pathway: Reduction of Pyrrole-2-carboxaldehyde Pyrrole-2-carboxaldehyde Pyrrole-2-carboxaldehyde This compound This compound Pyrrole-2-carboxaldehyde->this compound Reduction Reducing_Agent [H] Reducing_Agent->this compound

Caption: General reaction pathway for the reduction of pyrrole-2-carboxaldehyde.

References

Technical Support Center: Preventing Polymerization of Pyrroles During Synthesis and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the common challenges of pyrrole polymerization during synthesis and storage. Pyrrole, a valuable heterocyclic compound, is notoriously prone to degradation through polymerization, often recognized by a color change from a colorless or pale-yellow liquid to a dark, viscous material. Understanding and mitigating the factors that initiate this process is crucial for maintaining the purity and reactivity of this important reagent.

Frequently Asked Questions (FAQs)

Q1: Why is my freshly distilled pyrrole turning yellow or brown so quickly?

A1: The discoloration of pyrrole is a primary indicator of oxidation and the initial stages of polymerization.[1] This process, often referred to as autoxidation, is initiated by exposure to atmospheric oxygen and can be accelerated by light and heat.[1][2] The formation of colored byproducts is due to the generation of radical cations, which then propagate to form polymers.[3][4] Even trace amounts of acidic impurities can catalyze this degradation.[5]

Q2: What are the main triggers for pyrrole polymerization?

A2: The primary triggers for pyrrole polymerization are:

  • Air (Oxygen): Oxygen acts as an initiator for the autoxidation process, which proceeds through a free-radical mechanism.[6][7]

  • Light: UV radiation can provide the energy to initiate the formation of radicals, leading to polymerization.[1]

  • Acids: Strong acids can protonate the pyrrole ring, creating a reactive intermediate that readily attacks other pyrrole molecules, initiating polymerization.[5][8]

  • Heat: Elevated temperatures increase the rate of both autoxidation and acid-catalyzed polymerization.[9]

Q3: How can I effectively purify pyrrole to remove polymerization initiators?

A3: The most effective method for purifying pyrrole and removing polymeric residues and other non-volatile impurities is vacuum distillation .[10][11] Distillation under reduced pressure allows for a lower boiling point, minimizing thermal stress on the compound and reducing the likelihood of polymerization during purification.[12] It is crucial to perform the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to oxygen.[13]

Q4: What are the ideal storage conditions to maximize the shelf life of pyrrole?

A4: To ensure the long-term stability of purified pyrrole, the following storage conditions are recommended:

  • Inert Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen to exclude oxygen.[14]

  • Low Temperature: Storage at low temperatures significantly slows down the rate of polymerization. Refrigeration (2-8 °C) is standard, and for longer-term storage, freezing (-20 °C) is effective.[15]

  • Protection from Light: Store in an amber glass bottle or a container wrapped in aluminum foil to protect it from light.[9][14]

  • Addition of Inhibitors: For extended storage, the addition of a free-radical scavenger can inhibit autoxidation.

Troubleshooting Guides

Problem: Discoloration and Polymerization During Synthesis
Symptom Potential Cause Suggested Solution
Reaction mixture darkens significantly upon addition of an acidic reagent.Acid-catalyzed polymerization.- Use the mildest acidic conditions possible. - Add the acid slowly and at a low temperature. - Consider using a non-protic Lewis acid if applicable to your reaction.
Product darkens during workup and extraction.Exposure to air and possibly acidic aqueous layers.- Perform extractions quickly. - Neutralize any acidic solutions promptly. - Work under a blanket of inert gas if the pyrrole derivative is particularly sensitive.
Significant tar formation during heating or reflux.Thermally induced polymerization, possibly accelerated by impurities.- Use the lowest effective reaction temperature. - Ensure starting materials are pure. - Consider running the reaction under an inert atmosphere.
Problem: Degradation During Storage
Symptom Potential Cause Suggested Solution
Colorless pyrrole turns yellow or brown within days or weeks of storage.Slow oxidation due to trace oxygen or light exposure.- Ensure the storage container is properly sealed under a positive pressure of inert gas. - Wrap the container in aluminum foil to completely block light. - Consider adding a small amount of a stabilizer like hydroquinone or BHT.
A solid precipitate or viscous liquid forms at the bottom of the container.Advanced polymerization.- The pyrrole is significantly degraded and requires re-purification by vacuum distillation before use. - Review storage procedures to identify the source of contamination (air, light, moisture).

Quantitative Data on Storage Stability

The stability of pyrrole is highly dependent on storage conditions. While specific shelf-life data can vary based on initial purity, the following table provides a general guideline.

Storage TemperatureAtmosphereLight ExposureExpected Purity (>98%) Duration
Room Temperature (~20-25°C)AirAmbient LightDays
2-8°CAirDarkWeeks
2-8°CInert GasDarkMonths
-20°CInert GasDarkMonths to over a year

Note: The addition of antioxidants can further extend the shelf life, particularly at refrigerated temperatures.

Experimental Protocols

Protocol 1: Purification of Pyrrole by Vacuum Distillation

Objective: To obtain high-purity, colorless pyrrole free from polymeric inhibitors and other non-volatile impurities.

Materials:

  • Crude pyrrole

  • Drying agent (e.g., anhydrous potassium carbonate)[16]

  • Boiling chips

  • Vacuum grease

  • Silicone oil bath

  • Schlenk line or nitrogen/argon source

Apparatus:

  • Round-bottom flask

  • Short-path distillation head with condenser and collection flask

  • Thermometer and adapter

  • Vacuum pump with a cold trap

Procedure:

  • Drying: Dry the crude pyrrole over anhydrous potassium carbonate for a few hours. Note: Avoid prolonged contact with strong bases like KOH, as this can lead to the formation of the potassium salt of pyrrole.[12]

  • Apparatus Setup: Assemble the distillation apparatus. Ensure all joints are properly greased to maintain a good vacuum.

  • Inert Atmosphere: Flame-dry the apparatus under vacuum and then backfill with nitrogen or argon.

  • Charging the Flask: Transfer the dried pyrrole to the distillation flask containing a few boiling chips.

  • Distillation:

    • Immerse the distillation flask in a silicone oil bath.

    • Slowly apply vacuum. A pressure of around 30 mbar is often effective.[11]

    • Gradually heat the oil bath. Pyrrole will distill at a lower temperature under vacuum (e.g., 55-60°C at 30 mbar).[11]

    • Collect the colorless, pure pyrrole in the receiving flask, which should be cooled in an ice bath to minimize vapor loss.

  • Storage: Immediately transfer the distilled pyrrole to a clean, dry amber glass bottle, flush with nitrogen or argon, and seal tightly. Store at low temperature.[9]

Protocol 2: Storage of Purified Pyrrole with an Inhibitor

Objective: To prolong the shelf life of purified pyrrole by adding a chemical stabilizer.

Materials:

  • Freshly distilled pyrrole

  • Antioxidant/Inhibitor (e.g., Hydroquinone or Butylated Hydroxytoluene - BHT)

  • Inert gas (Nitrogen or Argon)

  • Amber glass storage bottle with a septum-lined cap

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of the chosen inhibitor in a volatile solvent if the inhibitor is a solid. The target concentration in the pyrrole should be low, typically in the range of 10-100 ppm.

  • Addition of Inhibitor: To the freshly distilled pyrrole in the storage bottle under an inert atmosphere, add the calculated amount of the inhibitor. If a stock solution is used, the solvent can be removed under a gentle stream of inert gas.

  • Inerting and Sealing: Flush the headspace of the bottle with nitrogen or argon for several minutes to ensure the complete removal of air.

  • Sealing and Storage: Tightly seal the bottle and wrap it in aluminum foil for extra light protection. Store at the recommended low temperature (2-8°C or -20°C).

Mandatory Visualizations

Diagram 1: Acid-Catalyzed Polymerization of Pyrrole

AcidCatalyzedPolymerization pyrrole1 Pyrrole protonated_pyrrole Protonated Pyrrole (Reactive Intermediate) pyrrole1->protonated_pyrrole Protonation H_plus H+ dimer Dimer protonated_pyrrole->dimer Nucleophilic Attack pyrrole2 Pyrrole polymer Polypyrrole dimer->polymer Propagation pyrrole_n + n Pyrrole

Caption: Acid-catalyzed polymerization pathway of pyrrole.

Diagram 2: Oxidative (Autoxidation) Polymerization of Pyrrole

OxidativePolymerization pyrrole Pyrrole radical_cation Pyrrole Radical Cation pyrrole->radical_cation Initiation (-e⁻) initiator O₂, Light, Heat dimer_dication Dimer Dication radical_cation->dimer_dication Coupling radical_cation2 Pyrrole Radical Cation dimer Neutral Dimer dimer_dication->dimer Deprotonation (-2H⁺) polymer_chain Growing Polymer Chain dimer->polymer_chain Propagation polypyrrole Polypyrrole polymer_chain->polypyrrole Termination

Caption: Free-radical autoxidation pathway of pyrrole.

Diagram 3: Troubleshooting Workflow for Pyrrole Storage

TroubleshootingWorkflow start Start: Purified Pyrrole check_color Observe Color start->check_color colorless Colorless/ Pale Yellow check_color->colorless OK discolored Yellow/Brown/ Dark check_color->discolored Not OK store Store Properly: - Inert Gas - Dark - Low Temp colorless->store re_purify Re-purify: Vacuum Distillation discolored->re_purify end_ok Use in Experiment store->end_ok add_inhibitor Consider Adding Inhibitor (e.g., BHT) re_purify->add_inhibitor end_repurify Use Purified Pyrrole re_purify->end_repurify Use Immediately add_inhibitor->store Store as per protocol

Caption: Decision workflow for handling and storing purified pyrrole.

References

Stability issues and degradation pathways of (1H-Pyrrol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability and degradation of (1H-Pyrrol-2-yl)methanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling, storage, and use of this compound in experimental settings.

IssuePossible Cause(s)Recommended Solutions
Unexpectedly low yield or disappearance of starting material in a reaction. Degradation of this compound under the reaction conditions (e.g., acidic or basic pH, presence of oxidizing agents).- Monitor the reaction progress closely using a stability-indicating method like HPLC to track the consumption of the starting material and the emergence of degradation products. - If possible, adjust the reaction pH to a neutral range (pH 6-8). - Use degassed solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Lower the reaction temperature to reduce the rate of degradation.
Formation of a dark, tarry, or insoluble substance in the reaction mixture or upon storage. Polymerization of the pyrrole ring, which is often catalyzed by acidic conditions, light, or heat.- Avoid strongly acidic conditions. If an acid catalyst is necessary, use the mildest possible acid at the lowest effective concentration. - Store the compound and any solutions in the dark, for instance, by using amber vials or wrapping containers in aluminum foil. - Store at a reduced temperature (see recommended storage conditions). - Use freshly prepared solutions of this compound for reactions.
Appearance of multiple unknown peaks in the HPLC chromatogram of a sample. These are likely degradation products resulting from hydrolysis, oxidation, or photodegradation.- Conduct a forced degradation study (see Experimental Protocols section) to intentionally generate and identify potential degradation products. - Use LC-MS to determine the mass of the unknown peaks to aid in their structural elucidation. - Compare the chromatogram to that of a freshly prepared, pure sample of this compound.
Inconsistent results in biological assays or chemical reactions. The stability of this compound is highly sensitive to variations in experimental conditions such as pH, temperature, and light exposure.- Ensure precise and consistent control of pH using a suitable buffer system. - Maintain a constant temperature during experiments. - Protect the compound and its solutions from light at all stages of the experiment. - Prepare fresh solutions for each experiment to ensure consistent concentration and purity.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the recommended storage conditions for this compound? A1: To ensure maximum stability, this compound should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen), in a freezer at or below -20°C, and protected from light.[1] For its N-methyl derivative, storage at 2-8°C is suggested, which may also be a suitable, less stringent condition for short-term storage of the parent compound.[2][3]

  • Q2: How should I handle this compound in the laboratory? A2: Handle this compound in a well-ventilated area or under a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes. Wash hands thoroughly after handling.[5][6]

Stability and Degradation

  • Q3: What are the main degradation pathways for this compound? A3: The primary degradation pathways for pyrrole derivatives like this compound include:

    • Acid-catalyzed polymerization: In the presence of strong acids, the pyrrole ring can be protonated, leading to polymerization and the formation of dark, insoluble materials.[2][7]

    • Oxidation: The pyrrole ring is susceptible to oxidation, which can be initiated by air, peroxides, or other oxidizing agents.[8][9] This can lead to the formation of pyrrolinones and other oxidized species.

    • Photodegradation: Exposure to light, particularly UV light, can induce degradation of the pyrrole moiety.[10]

    • Hydrolysis (under strongly acidic or basic conditions): While the pyrrole ring itself is relatively stable to hydrolysis, extreme pH conditions can promote degradation.[11]

  • Q4: How does pH affect the stability of this compound? A4: Pyrrole derivatives are generally most stable in neutral or near-neutral solutions (pH 6-8).[11] They are labile in acidic media, which can catalyze polymerization, and are extremely unstable in alkaline environments, which can promote other forms of degradation.[11]

  • Q5: Is this compound sensitive to light? A5: Yes, pyrrole-containing compounds are known to be photolabile.[10][11] Exposure to light can lead to photodegradation. Therefore, it is crucial to protect the compound and its solutions from light during storage and experiments.

Experimental Considerations

  • Q6: What analytical techniques are suitable for monitoring the stability of this compound? A6: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for separating and quantifying the parent compound from its degradation products.[11][12] Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable for identifying the structures of the degradation products.[11]

  • Q7: I am observing the formation of insoluble particles in my solution. What is the likely cause? A7: The formation of insoluble matter is a strong indication of polymerization.[13] This can be triggered by acidic contaminants, exposure to light, or elevated temperatures.

Quantitative Stability Data

ConditionParameterValueExpected Outcome
Acid Hydrolysis 0.1 M HCl, 60°C, 24h>20%Significant degradation, likely with polymerization.
Base Hydrolysis 0.1 M NaOH, 60°C, 24h>30%Extensive degradation.
Oxidative Degradation 3% H₂O₂, RT, 24h>15%Significant degradation to various oxidized products.
Thermal Degradation 80°C, solid state, 72h<10%Moderate degradation.
Photodegradation ICH compliant light exposure>10%Noticeable degradation.

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C. Also, place a vial of the stock solution in the oven.

    • Photodegradation: Expose a solution of the compound to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). Keep a control sample wrapped in aluminum foil to protect it from light.

  • Sample Collection and Preparation:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stressed solution.

    • For acid and base hydrolysis samples, neutralize the aliquot with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis with the mobile phase.

    • For the thermally stressed solid sample, dissolve it in the solvent to the initial stock concentration before dilution for analysis.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method. An example of a starting method is provided below.

    • Column: C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).[12]

    • Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., 0.02 M potassium dihydrogen phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile).[12]

    • Flow Rate: 0.8 - 1.0 mL/min.[12]

    • Detection: UV detection at a suitable wavelength (e.g., 225 nm).[12]

    • Column Temperature: 30°C.[12]

  • Data Analysis:

    • Assess the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in the unstressed control.

    • Examine the chromatograms for the appearance of new peaks, which represent degradation products.

    • If coupled with a mass spectrometer, identify the mass-to-charge ratio of the degradation products to help in their structural elucidation.

Visualizations

DegradationPathways cluster_stressors Stress Conditions cluster_compound cluster_products Degradation Products Acid Acid (H+) PyrroleMethanol This compound Acid->PyrroleMethanol Base Base (OH-) Base->PyrroleMethanol Oxidant Oxidant (e.g., H2O2) Oxidant->PyrroleMethanol Light Light (hv) Light->PyrroleMethanol Heat Heat (Δ) Heat->PyrroleMethanol Polymer Polymerization Products PyrroleMethanol->Polymer Polymerization Oxidized Oxidized Pyrroles (e.g., Pyrrolinones) PyrroleMethanol->Oxidized Oxidation Hydrolyzed Hydrolysis Products PyrroleMethanol->Hydrolyzed Hydrolysis Photo Photodegradation Products PyrroleMethanol->Photo Photodegradation

Caption: Major degradation pathways of this compound under various stress conditions.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome Stock Prepare Stock Solution (1 mg/mL) Stress Apply Stress Conditions (Acid, Base, Oxidant, Light, Heat) Stock->Stress Sampling Sample at Time Points Stress->Sampling Neutralize Neutralize/Dilute Sampling->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Data Interpretation HPLC->Data Identify Identify Degradation Products Data->Identify Pathway Elucidate Degradation Pathway Data->Pathway Method Validate Stability-Indicating Method Data->Method

Caption: General experimental workflow for a forced degradation study.

References

Troubleshooting low yields in the reduction of pyrrole-2-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the reduction of pyrrole-2-carboxaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important chemical transformation. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing pyrrole-2-carboxaldehyde to pyrrole-2-methanol?

A1: The most common and effective methods for the reduction of pyrrole-2-carboxaldehyde to its corresponding alcohol, pyrrole-2-methanol, involve the use of hydride-based reducing agents or catalytic hydrogenation. The two most frequently employed hydride reagents are Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄). Catalytic hydrogenation over a noble metal catalyst is also a viable, though sometimes more vigorous, method.[1]

Q2: I am observing very low yields in my reduction of pyrrole-2-carboxaldehyde. What are the likely causes?

A2: Low yields in this reduction can stem from several factors. Key areas to investigate include the purity of the starting material, the choice and quality of the reducing agent, reaction conditions such as temperature and solvent, and the potential for side reactions. Pyrrole-2-carboxaldehyde itself can be unstable and prone to self-condensation or oxidation, which can impact the yield of the desired product.[2] Additionally, the pyrrole ring's reactivity and the acidic N-H proton can lead to unwanted side reactions if not properly managed.

Q3: Are there any common side reactions to be aware of during the reduction of pyrrole-2-carboxaldehyde?

A3: Yes, several side reactions can occur, leading to the formation of impurities and a decrease in the yield of pyrrole-2-methanol. These can include:

  • Over-reduction: Particularly with powerful reducing agents like LiAlH₄ or under harsh catalytic hydrogenation conditions, the pyrrole ring itself can be reduced.

  • N-alkylation: If the reaction conditions are not carefully controlled, the reducing agent or intermediates may react with the pyrrole nitrogen.

  • Polymerization/Condensation: Pyrrole-2-carboxaldehyde can undergo self-condensation, especially in the presence of acid or base, leading to the formation of colored polymeric byproducts.

  • Reaction with the N-H proton: The acidic proton on the pyrrole nitrogen can react with strong bases or hydride reagents, consuming the reagent and potentially leading to the formation of byproducts.

Q4: Should I protect the pyrrole nitrogen before the reduction?

A4: Protection of the pyrrole nitrogen is a common strategy to prevent side reactions and improve the yield and purity of the desired alcohol. The acidic N-H proton can interfere with the reduction, especially when using strong, basic reducing agents like LiAlH₄. Protecting groups such as Boc (tert-butoxycarbonyl), Ts (tosyl), or SEM (2-(trimethylsilyl)ethoxymethyl) can mitigate these issues by rendering the nitrogen non-acidic and sterically hindering unwanted reactions at the ring. The choice of protecting group will depend on the specific reducing agent and the overall synthetic strategy, as the protecting group must be stable to the reduction conditions and easily removable afterward.

Troubleshooting Guides

Low Yield with Sodium Borohydride (NaBH₄)
Symptom Possible Cause Troubleshooting Step
Incomplete conversionInsufficient reducing agentIncrease the molar equivalents of NaBH₄ (typically 1.5-3 equivalents are used).
Low reaction temperatureGradually increase the reaction temperature. While often run at 0°C to room temperature, gentle heating may be required.
Poor quality NaBH₄Use a fresh, unopened bottle of NaBH₄. The reagent can degrade over time, especially if exposed to moisture.
Formation of colored byproductsSelf-condensation of the aldehydeEnsure the reaction is run under neutral or slightly basic conditions. The addition of a small amount of a non-nucleophilic base may help.
Impure starting materialPurify the pyrrole-2-carboxaldehyde by recrystallization or column chromatography before the reaction.
Low Yield with Lithium Aluminum Hydride (LiAlH₄)
Symptom Possible Cause Troubleshooting Step
Violent reaction and/or formation of many byproductsReaction with protic solvent or waterEnsure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents (e.g., THF, diethyl ether).[3]
Reaction with N-H protonConsider protecting the pyrrole nitrogen with a suitable protecting group prior to reduction.
Over-reduction of the pyrrole ringReaction temperature is too highMaintain a low reaction temperature (typically -78°C to 0°C) during the addition of the aldehyde and for the duration of the reaction.
Complex mixture of productsImpure starting materialEnsure the pyrrole-2-carboxaldehyde is pure before starting the reaction.

Experimental Protocols

Protocol 1: Reduction of Pyrrole-2-carboxaldehyde using Sodium Borohydride

This protocol provides a general procedure for the reduction of pyrrole-2-carboxaldehyde to pyrrole-2-methanol using the milder reducing agent, sodium borohydride.

Materials:

  • Pyrrole-2-carboxaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (or Ethanol)

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve pyrrole-2-carboxaldehyde (1.0 eq) in methanol at room temperature.

  • Addition of Reducing Agent: Cool the solution to 0°C in an ice bath. Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by slowly adding deionized water at 0°C. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude pyrrole-2-methanol.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization if necessary.

Protocol 2: Reduction of N-Boc-pyrrole-2-carboxaldehyde using Lithium Aluminum Hydride

This protocol outlines the reduction of N-protected pyrrole-2-carboxaldehyde using the powerful reducing agent, lithium aluminum hydride. Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be oven-dried, and the reaction must be carried out under an inert atmosphere.

Materials:

  • N-Boc-pyrrole-2-carboxaldehyde

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium sulfate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or three-necked flask

  • Inert gas supply (Nitrogen or Argon)

  • Syracuse dish or appropriate quenching vessel

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.

  • Addition of Substrate: Cool the LiAlH₄ suspension to 0°C. Dissolve N-Boc-pyrrole-2-carboxaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Monitoring: Stir the reaction mixture at 0°C for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up (Fieser method): Carefully and slowly quench the reaction at 0°C by the sequential dropwise addition of:

    • 'x' mL of water for every 'x' g of LiAlH₄ used.

    • 'x' mL of 15% aqueous NaOH for every 'x' g of LiAlH₄ used.

    • '3x' mL of water for every 'x' g of LiAlH₄ used. A granular precipitate should form, which can be easily filtered off.

  • Isolation: Filter the resulting mixture through a pad of Celite®, washing the filter cake with THF.

  • Drying and Concentration: Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-pyrrole-2-methanol.

  • Purification: Purify the product by column chromatography on silica gel.

Diagrams

Reaction_Pathway Pyrrole-2-carboxaldehyde Pyrrole-2-carboxaldehyde Pyrrole-2-methanol Pyrrole-2-methanol Pyrrole-2-carboxaldehyde->Pyrrole-2-methanol Reduction (e.g., NaBH4, LiAlH4)

Caption: General reaction pathway for the reduction of pyrrole-2-carboxaldehyde.

Troubleshooting_Logic cluster_start Start cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Low_Yield Low Yield in Reduction Incomplete_Conversion Incomplete Conversion Low_Yield->Incomplete_Conversion Side_Reactions Side Reactions Low_Yield->Side_Reactions Starting_Material_Purity Starting Material Purity Low_Yield->Starting_Material_Purity Reagent_Quality Reagent Quality Low_Yield->Reagent_Quality Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) Incomplete_Conversion->Optimize_Conditions Side_Reactions->Optimize_Conditions Protect_NH Protect Pyrrole N-H Side_Reactions->Protect_NH Purify_Starting_Material Purify Starting Material Starting_Material_Purity->Purify_Starting_Material Use_Fresh_Reagents Use Fresh Reagents Reagent_Quality->Use_Fresh_Reagents

Caption: Troubleshooting workflow for low yields in the reduction of pyrrole-2-carboxaldehyde.

References

How to avoid furan byproduct in Paal-Knorr pyrrole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the formation of furan byproducts during Paal-Knorr pyrrole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of furan byproduct formation in the Paal-Knorr pyrrole synthesis?

A1: The formation of a furan byproduct is the most common side reaction and occurs through an acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl starting material.[1] This reaction pathway competes with the desired reaction with the primary amine to form the pyrrole.

Q2: How does pH influence the formation of furan byproducts?

A2: The pH of the reaction medium is a critical factor. Strongly acidic conditions (pH < 3) favor the formation of furan byproducts.[2][3] This is because the primary amine is protonated to its ammonium salt, which is not nucleophilic and cannot react with the dicarbonyl compound.[4] In the absence of a sufficiently nucleophilic amine, the acid-catalyzed intramolecular cyclization to the furan becomes the dominant reaction pathway. For optimal pyrrole synthesis, neutral to weakly acidic conditions are recommended.[2]

Q3: What role do catalysts play in minimizing furan formation?

A3: Catalysts are crucial in promoting the desired pyrrole synthesis over the furan side reaction. While Brønsted acids can be used, they can also promote furan formation if the conditions are too acidic. Milder Lewis acids or heterogeneous acid catalysts are often more effective in selectively catalyzing the pyrrole synthesis.[5][6]

Q4: Can the choice of amine affect the yield of the pyrrole product?

A4: Yes, the nucleophilicity of the amine plays a significant role. Amines with strong electron-withdrawing groups are less nucleophilic and may react more sluggishly, potentially allowing more time for the competing furan formation to occur.[7]

Q5: Are there any alternative reaction conditions that can suppress furan formation?

A5: Microwave-assisted synthesis has been shown to be highly effective in reducing reaction times and, in many cases, improving the yields of pyrroles while minimizing byproduct formation.[1][8] Solvent-free conditions, in combination with an appropriate catalyst, can also be a green and efficient approach to favor pyrrole synthesis.[9]

Troubleshooting Guide

This guide addresses common issues encountered during the Paal-Knorr pyrrole synthesis and provides actionable solutions.

Caption: Troubleshooting workflow for furan byproduct formation.

Problem Potential Cause Recommended Solution
Significant amount of furan byproduct is observed. The reaction is too acidic (pH < 3), protonating the amine and rendering it non-nucleophilic.[4]Maintain a neutral or weakly acidic environment. Avoid the use of strong Brønsted acids. Consider using a weaker acid like acetic acid or a Lewis acid catalyst.[2]
Low yield of pyrrole, even with a mild catalyst. The amine is not sufficiently nucleophilic (e.g., anilines with strong electron-withdrawing groups).Increase the reaction temperature or consider using microwave irradiation to enhance the reaction rate.[8] Using an excess of the amine can also help to drive the reaction towards the pyrrole product.
Reaction is sluggish and does not go to completion. Steric hindrance from bulky substituents on the 1,4-dicarbonyl compound or the amine.Employ more forcing reaction conditions, such as higher temperatures or longer reaction times. Microwave-assisted synthesis can be particularly effective in these cases.[1]
Formation of a dark, tarry material. Polymerization of the starting materials or the pyrrole product due to excessively high temperatures or highly acidic conditions.[7]Lower the reaction temperature and use a milder acid catalyst. If possible, conduct the reaction under neutral conditions.
Difficulty in separating the pyrrole from the furan byproduct. Similar polarities of the desired product and the byproduct.Purification can often be achieved by column chromatography on silica gel. The choice of eluent system is critical and may require careful optimization. In some cases, recrystallization may be an effective purification method.

Data Presentation

The choice of catalyst significantly impacts the yield of the desired pyrrole product and the formation of the furan byproduct. The following tables provide a summary of pyrrole yields using various catalytic systems.

Table 1: Comparison of Catalysts in the Synthesis of N-Phenylpyrrole

CatalystTime (min)Yield (%)Reference
ZrOCl₂·8H₂O597[10]
Zr(KPO₄)₂12078[10]
Bi(NO₃)₃·5H₂O60095[10]
p-TSA6084[10]
Sc(OTf)₃3092[10]

Table 2: Microwave-Assisted Synthesis of Various Pyrroles

R in R-NH₂ProductTime (min)Yield (%)Reference
n-Butyl1-n-Butyl-2,5-dimethylpyrrole285[11]
Benzyl1-Benzyl-2,5-dimethylpyrrole289[11]
Phenyl1-Phenyl-2,5-dimethylpyrrole582[11]
4-Methoxyphenyl1-(4-Methoxyphenyl)-2,5-dimethylpyrrole1065[11]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of N-Substituted Pyrroles

This protocol provides a general guideline for a microwave-assisted Paal-Knorr reaction, which often results in shorter reaction times and improved yields.[12]

Materials:

  • 1,4-Dicarbonyl compound (1.0 equiv)

  • Primary amine (1.1-1.5 equiv)

  • Solvent (e.g., Ethanol, Acetic Acid, or solvent-free)

  • Catalyst (optional, e.g., Acetic Acid, Iodine, Lewis Acids)

Procedure:

  • In a microwave reaction vial, combine the 1,4-dicarbonyl compound and the primary amine.

  • Add the chosen solvent and catalyst, if required.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 2-10 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Perform an appropriate workup, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Protocol 2: Lewis Acid-Catalyzed Synthesis of N-Aryl Pyrroles under Solvent-Free Conditions

This protocol utilizes a mild Lewis acid catalyst and solvent-free conditions to promote the selective synthesis of pyrroles.

Materials:

  • 1,4-Diketone (1.0 mmol)

  • Aromatic amine (1.0 mmol)

  • Scandium(III) triflate (Sc(OTf)₃) (5 mol%)

Procedure:

  • In a round-bottom flask, mix the 1,4-diketone and the aromatic amine.

  • Add scandium(III) triflate to the mixture.

  • Stir the reaction mixture at 80 °C for the time indicated by TLC monitoring (typically 30-60 minutes).

  • Upon completion, dissolve the reaction mixture in ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction Pathways

The following diagram illustrates the competing reaction pathways for the formation of the desired pyrrole and the furan byproduct from a 1,4-dicarbonyl compound.

Paal_Knorr_Pathways cluster_pyrrole Pyrrole Synthesis Pathway cluster_furan Furan Byproduct Pathway Diketone 1,4-Dicarbonyl Compound Amine Primary Amine (R-NH₂) Hemiaminal Hemiaminal Intermediate Diketone->Hemiaminal Acid Acid Catalyst (H⁺) Enol Enol Intermediate Diketone->Enol Amine->Hemiaminal Nucleophilic attack Cyclized_Pyrrole 2,5-Dihydroxytetrahydropyrrole Hemiaminal->Cyclized_Pyrrole Intramolecular cyclization Pyrrole Pyrrole Cyclized_Pyrrole->Pyrrole -2H₂O Acid->Enol Protonation & Enolization Cyclized_Furan Cyclic Hemiacetal Enol->Cyclized_Furan Intramolecular cyclization Furan Furan Cyclized_Furan->Furan -H₂O

Caption: Competing pathways in the Paal-Knorr reaction.

References

Safe handling and storage procedures for (1H-Pyrrol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance on the safe handling, storage, and use of (1H-Pyrrol-2-yl)methanol for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a chemical compound that belongs to the pyrrole family. It serves as a valuable building block in organic synthesis. Its primary application lies in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and other biologically active compounds. For instance, it is used in the synthesis of porphobilinogen and other trisubstituted pyrroles which have applications in photodynamic therapy.

Q2: What are the main safety hazards associated with this compound?

This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is a combustible solid.[2] As with many pyrrole derivatives, it may be sensitive to light, heat, and oxygen, which can lead to degradation over time.

Q3: What are the proper storage conditions for this compound?

To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) and away from light. For long-term storage, keeping it in a freezer is advisable. It should be stored separately from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.

Q4: What personal protective equipment (PPE) should be worn when handling this compound?

When handling this compound, appropriate personal protective equipment should always be worn. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or protective suit.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If vapors or mists are generated, a respirator may be required.

Q5: What should I do in case of a spill?

For a minor spill, ensure the area is well-ventilated and wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, sealed container for disposal. For a major spill, evacuate the area immediately and contact emergency services.

Troubleshooting Guides

This section addresses common issues that may be encountered during the synthesis and handling of this compound.

Synthesis Troubleshooting (via Reduction of Pyrrole-2-carboxaldehyde)

Issue 1: Low or no yield of this compound.

  • Possible Cause: Incomplete reaction.

    • Solution: Ensure the reducing agent (e.g., sodium borohydride) is fresh and has been stored correctly. Increase the reaction time or use a slight excess of the reducing agent.

  • Possible Cause: Degradation of the starting material or product.

    • Solution: Pyrrole derivatives can be sensitive to strongly acidic or basic conditions. Maintain a neutral to slightly basic pH during the reaction and workup. Perform the reaction at a controlled, low temperature.

  • Possible Cause: Presence of impurities in the starting material (pyrrole-2-carboxaldehyde).

    • Solution: Use freshly purified starting material. Impurities can interfere with the reaction.

Issue 2: Formation of side products.

  • Possible Cause: Over-reduction of the pyrrole ring.

    • Solution: While NaBH4 is generally selective for aldehydes and ketones, harsh conditions or more powerful reducing agents like LiAlH4 could potentially reduce the pyrrole ring. Use a milder reducing agent like NaBH4 and control the reaction temperature.

  • Possible Cause: Reaction with the pyrrole N-H group.

    • Solution: The N-H proton of the pyrrole ring is acidic and can react with strong bases or certain reagents. If side reactions involving the nitrogen are suspected, consider protecting the N-H group prior to the reduction.

Purification Troubleshooting

Issue 3: Difficulty in purifying the product.

  • Possible Cause: The product is an oil and does not crystallize.

    • Solution: If recrystallization fails, purification by column chromatography on silica gel is a common alternative. A solvent system such as a gradient of ethyl acetate in hexanes can be effective.

  • Possible Cause: The product co-elutes with impurities during column chromatography.

    • Solution: Optimize the solvent system for column chromatography by first performing thin-layer chromatography (TLC) to achieve good separation between the product and impurities.

  • Possible Cause: The product degrades on the silica gel column.

    • Solution: Some pyrrole derivatives can be sensitive to the acidic nature of silica gel. To mitigate this, you can use deactivated (neutral) silica gel or alumina for chromatography. Alternatively, minimize the time the compound spends on the column by using flash chromatography.

Handling and Storage Troubleshooting

Issue 4: The compound has darkened in color during storage.

  • Possible Cause: Degradation due to exposure to air, light, or heat.

    • Solution: This is a common issue with pyrrole derivatives. While a slight color change may not significantly affect reactivity for some applications, it is indicative of decomposition. For sensitive experiments, it is best to use freshly purified material. To prevent this, always store the compound under an inert atmosphere, protected from light, and at a low temperature.

Data Presentation

Physical and Chemical Properties
PropertyValueReference
Molecular FormulaC₅H₇NO[1]
Molecular Weight97.12 g/mol [1]
AppearanceSolid[2]
Storage Class11 (Combustible Solids)[2]
Flash PointNot applicable[2]
Safety and Hazard Information
Hazard StatementGHS ClassificationReference
H315: Causes skin irritationSkin corrosion/irritation (Category 2)[1]
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)[1]
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of Pyrrole-2-carboxaldehyde

This protocol describes a general procedure for the reduction of an aldehyde to an alcohol using sodium borohydride.

Materials:

  • Pyrrole-2-carboxaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (or another suitable alcohol solvent)

  • Deionized water

  • Dilute hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve pyrrole-2-carboxaldehyde in methanol. Place the flask in an ice bath and stir the solution.

  • Addition of Reducing Agent: Slowly add sodium borohydride to the cooled solution in small portions. The reaction is exothermic, so maintain the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching the Reaction: Carefully quench the reaction by the slow addition of deionized water, followed by dilute hydrochloric acid to neutralize the excess sodium borohydride and decompose the borate esters.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Protocol 2: Purification by Recrystallization

This protocol is suitable if the crude product is a solid.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., a mixture of ethyl acetate and hexanes)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

Procedure:

  • Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to the crude product until it is completely dissolved.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystallization does not occur, scratching the inside of the flask with a glass rod or placing it in an ice bath can induce crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_emergency Emergency Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Weigh/Measure Weigh/Measure Prepare Work Area->Weigh/Measure Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Decontaminate Decontaminate Perform Experiment->Decontaminate Spill Spill Perform Experiment->Spill If spill occurs Exposure Exposure Perform Experiment->Exposure If exposure occurs Dispose Waste Dispose Waste Decontaminate->Dispose Waste Store Compound Store Compound Dispose Waste->Store Compound

Caption: A logical workflow for the safe handling of this compound.

Troubleshooting_Synthesis Troubleshooting Low Yield in Synthesis Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Degradation Degradation Low Yield->Degradation Impure Starting Material Impure Starting Material Low Yield->Impure Starting Material Check Reagent Quality Check Reagent Quality Incomplete Reaction->Check Reagent Quality Increase Reaction Time Increase Reaction Time Incomplete Reaction->Increase Reaction Time Control Temperature Control Temperature Degradation->Control Temperature Check pH Check pH Degradation->Check pH Purify Starting Material Purify Starting Material Impure Starting Material->Purify Starting Material

Caption: A troubleshooting guide for low yield in the synthesis of this compound.

References

Identifying and removing impurities from (1H-Pyrrol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1H-Pyrrol-2-yl)methanol. The information is designed to help identify and remove impurities, ensuring the high quality required for experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities in this compound typically arise from the synthesis and workup processes. These can include:

  • Unreacted Starting Materials: If synthesized by the reduction of pyrrole-2-carboxaldehyde, residual aldehyde may be present.

  • Residual Solvents: Solvents used during the reaction and purification steps, such as isopropyl alcohol, methanol, ethyl acetate, hexanes, or dichloromethane, are common impurities.[1][2][3]

  • Side-Reaction Products: Over-reduction of the aldehyde to 2-methylpyrrole can occur. Additionally, polymerization or oxidation of the pyrrole ring can lead to colored, high-molecular-weight impurities.[4]

  • Extraneous Contaminants: Silicone grease from laboratory glassware can be introduced during the experimental setup.[5]

Q2: My this compound sample is a yellow or brown color, but the pure compound is described as a white solid. What is the cause of this discoloration?

A2: The discoloration of this compound is often due to the presence of minor, yet highly colored, impurities. These impurities typically result from the oxidation or polymerization of the pyrrole ring, which is a common issue with pyrrole-containing compounds, especially when exposed to air and light.[4][5]

Q3: How can I assess the purity of my this compound sample?

A3: A combination of analytical techniques is recommended for a thorough purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to identify and quantify residual solvents and other organic impurities by comparing the integration of their signals to that of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is ideal for determining the percentage purity of the sample by separating it from non-volatile impurities.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile impurities, including residual solvents and potential low-boiling point byproducts.[7]

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method for qualitatively assessing the number of components in a sample and for monitoring the progress of a purification process like column chromatography.

Q4: What are the recommended storage conditions for this compound to minimize degradation?

A4: To minimize degradation, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).[8] Exposure to air, light, and heat should be minimized to prevent oxidation and polymerization. For long-term storage, keeping the compound in a freezer at or below -20°C is advisable.[8]

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during the purification of this compound.

Problem 1: Low recovery of this compound after flash column chromatography.
  • Possible Cause: The compound is highly polar and is eluting very quickly with the solvent front.

    • Solution: Begin with a less polar solvent system. For instance, if you are using a high concentration of ethyl acetate in hexanes, reduce the percentage of ethyl acetate. A good starting point for method development is a 10-20% ethyl acetate in hexanes mixture.

  • Possible Cause: The compound is adsorbing irreversibly to the silica gel.

    • Solution 1: The acidic nature of silica gel can sometimes cause degradation of acid-sensitive compounds. Consider deactivating the silica gel by pre-treating it with a 1-2% solution of triethylamine in your eluent.

    • Solution 2: Use an alternative stationary phase like neutral or basic alumina.

  • Possible Cause: The compound is unstable on silica gel.

    • Solution: Minimize the time your compound spends on the column. Use flash chromatography with adequate pressure for rapid elution and avoid letting the column run dry or sit for extended periods.

Problem 2: Impurities are co-eluting with the product during flash column chromatography.
  • Possible Cause: The chosen solvent system does not provide adequate separation.

    • Solution 1: Optimize the solvent system by performing a thorough TLC analysis with various solvent mixtures. Aim for an Rf value of 0.2-0.3 for this compound to achieve good separation.[9]

    • Solution 2: Employ a gradient elution. Start with a less polar solvent system to elute less polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities on the column.

  • Possible Cause: The impurities are structurally very similar to the product.

    • Solution: If the impurities are less polar, you can pre-elute the column with a less polar solvent to remove them before eluting your product. If they are more polar, consider a pre-chromatography wash of your crude product with a solvent in which your product has low solubility but the impurities are soluble.

Problem 3: Difficulty in inducing crystallization during recrystallization.
  • Possible Cause: The compound is too soluble in the chosen solvent.

    • Solution: Conduct small-scale solubility tests with a range of solvents to find one in which the compound is soluble when hot but sparingly soluble when cold. Good starting points for this compound could be toluene, isopropanol, or a mixture of ethyl acetate and hexanes.[5]

  • Possible Cause: The product is an oil or has a low melting point.

    • Solution: Try adding a non-polar "anti-solvent" (like hexanes or pentane) dropwise to a concentrated solution of your product in a more polar solvent (such as ethyl acetate or dichloromethane) until you observe persistent turbidity. Then, let it stand to crystallize.

  • Possible Cause: The presence of impurities is inhibiting crystallization.

    • Solution: For successful recrystallization, the crude material should ideally be over 80% pure. If there are significant impurities, it is advisable to first purify the compound by column chromatography and then recrystallize the partially purified material.[5]

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodKey ParametersTypical Solvents/Mobile PhasesExpected Purity
Vacuum DistillationBoiling Point, PressureN/A>95%
RecrystallizationSolvent Selection, TemperatureToluene, 2-Propanol, Ethanol/Water>98%
Flash Column ChromatographyStationary Phase, Eluent SystemSilica Gel, Hexane/Ethyl Acetate Gradient>99%

Table 2: ¹H NMR Chemical Shifts of Common Residual Solvents in CDCl₃

SolventChemical Shift (ppm)Multiplicity
Isopropyl Alcohol1.22 (d), 4.02 (sept)Doublet, Septet
Methanol3.49 (s)Singlet
Ethyl Acetate1.26 (t), 2.05 (s), 4.12 (q)Triplet, Singlet, Quartet
Hexane0.88 (t), 1.26 (m)Triplet, Multiplet
Dichloromethane5.30 (s)Singlet
Toluene2.36 (s), 7.17-7.29 (m)Singlet, Multiplet
Acetonitrile1.97 (s)Singlet

Note: Chemical shifts can vary slightly depending on concentration and other sample components.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This method is effective for separating this compound from impurities with different polarities.

Materials and Equipment:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Solvents (e.g., hexanes, ethyl acetate)

  • Glass column with stopcock

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Sample Preparation (Dry Loading): a. Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.[10] b. Add silica gel (2-3 times the weight of the crude product) to the solution.[10] c. Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.[10]

  • Column Packing: a. Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). b. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: a. Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: a. Begin eluting the column with the initial mobile phase. b. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds. c. Collect fractions in test tubes.

  • Fraction Analysis: a. Monitor the separation by TLC, spotting each fraction on a TLC plate. b. Visualize the spots under a UV lamp. c. Combine the fractions containing the pure this compound.

  • Solvent Removal: a. Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization

This technique is effective for purifying solid this compound from soluble and insoluble impurities.

Materials and Equipment:

  • Crude this compound

  • Recrystallization solvent(s)

  • Erlenmeyer flasks

  • Hot plate

  • Filter paper

  • Buchner funnel and vacuum flask

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of a suitable hot (near boiling) solvent.

  • Decolorization (Optional): If the solution has a strong color, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel, and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any remaining solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Crude this compound purification_choice Choose Purification Method start->purification_choice column_chrom Flash Column Chromatography purification_choice->column_chrom Impurities with different polarities recrystallization Recrystallization purification_choice->recrystallization Solid product with soluble/insoluble impurities distillation Vacuum Distillation purification_choice->distillation Non-volatile impurities or different boiling points analysis Purity Assessment (NMR, HPLC, GC-MS) column_chrom->analysis recrystallization->analysis distillation->analysis pure_product Pure this compound analysis->pure_product

Caption: Purification workflow for this compound.

troubleshooting_workflow cluster_issues Common Issues cluster_solutions Potential Solutions start Impure this compound issue Identify Issue start->issue discoloration Discoloration (Yellow/Brown) issue->discoloration low_purity Low Purity by Analysis issue->low_purity residual_solvent Residual Solvent Peaks in NMR issue->residual_solvent decolorize Decolorize with Activated Charcoal during Recrystallization discoloration->decolorize purify Purify by Column Chromatography or Recrystallization low_purity->purify high_vac Dry under High Vacuum residual_solvent->high_vac decolorize->start Re-evaluate Purity purify->start Re-evaluate Purity high_vac->start Re-evaluate Purity

Caption: Troubleshooting guide for common purification issues.

References

Navigating the Complexities of Unsymmetrical Pyrrole Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Improving Regioselectivity in Reactions with Unsymmetrical Pyrroles. This resource is tailored for researchers, scientists, and drug development professionals to address the challenges of controlling reaction outcomes at specific positions on the pyrrole ring. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to enhance the precision of your synthetic strategies.

Troubleshooting Guides

This section provides practical solutions in a question-and-answer format to address specific issues encountered during the functionalization of unsymmetrical pyrroles.

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution

  • Question: My electrophilic substitution reaction on a 2-substituted pyrrole is yielding a mixture of C3 and C5 products. How can I favor substitution at the C5 position?

    Answer: Achieving high regioselectivity in the electrophilic substitution of unsymmetrical pyrroles is a common challenge. The inherent electronic properties of the pyrrole ring favor attack at the α-position (C2 or C5) due to better stabilization of the cationic intermediate.[1] When the C2 position is blocked, the reaction can occur at C3 or C5. To favor the C5 position, several strategies can be employed:

    • Steric Hindrance: The introduction of a bulky substituent at the C2 position can sterically hinder the approach of the electrophile to the C3 position, thereby favoring attack at the less hindered C5 position.[2]

    • N-Protecting Groups: The choice of the N-protecting group can significantly influence the regiochemical outcome. Electron-withdrawing protecting groups, such as sulfonyl groups, can reduce the overall reactivity of the pyrrole ring but can also direct substitution.[3][4] The steric bulk of the N-protecting group can also play a role in directing the electrophile.

    • Reaction Conditions:

      • Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the product formed via the transition state with the lower activation energy.[2][5]

      • Solvent: The polarity of the solvent can influence the stability of the reaction intermediates and transition states. Experimenting with a range of solvents from nonpolar to polar aprotic may improve regioselectivity.[5]

      • Lewis Acids: In Friedel-Crafts type reactions, the choice and amount of the Lewis acid catalyst can be critical in modulating the reactivity and selectivity.

Issue 2: Lack of Control in C-H Functionalization Reactions

  • Question: I am attempting a direct C-H arylation of my N-protected unsymmetrical pyrrole, but I am observing a mixture of isomers. How can I achieve site-selective C-H functionalization?

    Answer: Direct C-H functionalization is a powerful tool, but controlling regioselectivity in electron-rich heterocycles like pyrrole can be difficult. The use of directing groups is a crucial strategy to achieve high regioselectivity.[6]

    • Directing Groups (DGs): A directing group is installed at a specific position (often on the nitrogen atom) to chelate to the metal catalyst and deliver it to a specific C-H bond, typically in the ortho-position. A wide variety of directing groups have been developed for C-H functionalization.[7] After the reaction, the directing group can often be removed.

    • Catalyst and Ligand Choice: The combination of the metal catalyst (e.g., Palladium, Rhodium, Manganese) and the ligand is critical for both reactivity and selectivity.[7][8][9] For instance, bulky ligands can influence the regioselectivity by creating steric hindrance around the metal center.

    • Substrate Control: The inherent electronic and steric properties of the substituents already present on the pyrrole ring can influence the site of C-H activation. Electron-donating groups can activate adjacent C-H bonds, while bulky groups can hinder activation at nearby positions.

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for the positions on a pyrrole ring in electrophilic aromatic substitution?

A1: For an unsubstituted pyrrole, the reactivity towards electrophiles follows the order C2 > C3.[1] This is because the intermediate carbocation formed by attack at the C2 (or C5) position is stabilized by three resonance structures, whereas the intermediate from attack at the C3 (or C4) position is stabilized by only two.[1]

Q2: How do N-protecting groups influence the regioselectivity of pyrrole reactions?

A2: N-protecting groups have a profound impact on both the reactivity and regioselectivity of pyrrole reactions.

  • Electron-Withdrawing Groups (EWGs): Groups like sulfonyl (e.g., tosyl) or alkoxycarbonyl (e.g., Boc, Cbz) decrease the electron density of the pyrrole ring, making it less susceptible to oxidation but also deactivating it towards electrophilic substitution.[3][4][10] These groups can also direct incoming electrophiles. For example, N-sulfonyl pyrroles can exhibit different regioselectivity in acylation reactions compared to N-alkoxycarbonyl pyrroles.[10]

  • Steric Bulk: Bulky N-protecting groups can sterically hinder one side of the pyrrole ring, directing reagents to the less hindered face or position.

  • Directing Ability: Some N-substituents can act as directing groups in metal-catalyzed C-H functionalization reactions, as discussed in the troubleshooting section.[6][7]

Q3: Can steric effects of substituents on the pyrrole ring be used to control regioselectivity?

A3: Yes, steric hindrance is a powerful tool for controlling regioselectivity. A bulky substituent at a particular position can block or slow down the reaction at adjacent positions, thereby favoring reaction at more accessible sites.[2][11][12] This principle is often exploited in synthetic strategies to achieve a desired regioisomer.

Q4: Are there catalytic methods to control regioselectivity in reactions with unsymmetrical pyrroles?

A4: Absolutely. The development of catalytic systems has been instrumental in achieving high regioselectivity.

  • Transition Metal Catalysis: Catalysts based on metals like palladium, rhodium, iridium, nickel, manganese, and ruthenium are widely used for regioselective C-H functionalization, cross-coupling, and cycloaddition reactions.[6][8][9][13][14] The choice of metal, ligand, and additives can be fine-tuned to favor a specific regioisomer.

  • Organocatalysis: Chiral organocatalysts, such as phosphoric acids, have been employed in enantioselective and regioselective reactions of pyrroles, including Paal-Knorr reactions and cycloadditions.[15][16][17]

Data Presentation

Table 1: Regioselectivity in the Paal-Knorr Synthesis of Arylpyrroles

EntryCatalyst SystemSolventYield (%)Enantiomeric Excess (ee %)Ref
1Chiral Phosphoric AcidToluene9468[16]
2Lewis Acid + Chiral Phosphoric AcidDichloromethane9295[16]

Table 2: Regioselectivity in Metal-Catalyzed C-H Functionalization of Indoles (as a related heterocycle)

EntryCatalystDirecting GroupPosition FunctionalizedYield (%)Ref
1Pd(OAc)₂TfNH-C4High[6]
2MnBr(CO)₅PyridineC2High[7]
3Rh(III)PivaloylC4Good[6]

Experimental Protocols

Protocol 1: General Procedure for the Catalytic Asymmetric Paal-Knorr Reaction

This protocol is adapted from the work of Tan and coworkers for the synthesis of axially chiral arylpyrroles.[16]

  • To a dried Schlenk tube under an inert atmosphere (e.g., Argon), add the 1,4-diketone (1.0 equiv.), the primary amine (1.2 equiv.), the chiral phosphoric acid catalyst (5-10 mol%), and a Lewis acid co-catalyst if required (e.g., Sc(OTf)₃, 10 mol%).

  • Add the anhydrous solvent (e.g., dichloromethane or toluene) via syringe.

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or elevated temperature) and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired enantiomerically enriched arylpyrrole.

Protocol 2: General Procedure for Palladium-Catalyzed Direct C-H Arylation with a Directing Group

This is a generalized procedure based on common practices in the field.[6][7]

  • In an oven-dried vial equipped with a magnetic stir bar, add the N-directed pyrrole substrate (1.0 equiv.), the aryl halide coupling partner (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), the ligand (if required, e.g., a phosphine ligand, 10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.

  • Add the anhydrous solvent (e.g., dioxane, toluene, or DMF) via syringe.

  • Seal the vial and place it in a preheated oil bath at the desired temperature (e.g., 80-120 °C).

  • Stir the reaction for the specified time (e.g., 12-24 hours) and monitor by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the residue by flash column chromatography.

Visualizations

Regioselectivity_Factors cluster_factors Influencing Factors Pyrrole Unsymmetrical Pyrrole Reaction Chemical Reaction Pyrrole->Reaction Steric Steric Effects (Substituent Bulk) Steric->Reaction Electronic Electronic Effects (EWG/EDG) Electronic->Reaction Protecting_Group N-Protecting Group (Steric/Electronic) Protecting_Group->Reaction Conditions Reaction Conditions (Temp, Solvent, Catalyst) Conditions->Reaction Product_A Regioisomer A Reaction->Product_A Product_B Regioisomer B Reaction->Product_B

Caption: Key factors influencing the regioselectivity of reactions involving unsymmetrical pyrroles.

Troubleshooting_Workflow Start Poor Regioselectivity (Mixture of Isomers) Check_Sterics Analyze Steric Hindrance - Substrate - Reagent Start->Check_Sterics Modify_Protecting_Group Change N-Protecting Group - Bulky vs. Small - EWG vs. EDG Check_Sterics->Modify_Protecting_Group If sterics are a factor Optimize_Conditions Optimize Reaction Conditions - Temperature - Solvent - Catalyst/Ligand Check_Sterics->Optimize_Conditions If sterics are not dominant Modify_Protecting_Group->Optimize_Conditions Use_DG Introduce a Directing Group Optimize_Conditions->Use_DG For C-H Functionalization Outcome Improved Regioselectivity Optimize_Conditions->Outcome For other reactions Use_DG->Outcome

Caption: A logical workflow for troubleshooting and improving regioselectivity in pyrrole functionalization.

References

Technical Support Center: Scaling Up the Synthesis of (1H-Pyrrol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the scalable synthesis of (1H-Pyrrol-2-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

The most common and scalable method for the synthesis of this compound is the reduction of pyrrole-2-carboxaldehyde. This method is often preferred for its high yields and the commercial availability of the starting material.

Q2: Which reducing agents are suitable for the large-scale reduction of pyrrole-2-carboxaldehyde?

For large-scale synthesis, common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is often preferred due to its milder nature and easier handling compared to the highly reactive LiAlH₄.

Q3: What are the critical parameters to monitor during the scale-up of this synthesis?

The critical parameters to monitor include:

  • Temperature: The reaction is typically exothermic, and maintaining a low temperature (e.g., 0-5 °C) during the addition of the reducing agent is crucial to prevent side reactions.

  • Reaction Time: The reaction should be monitored for completion to ensure full conversion of the starting material.

  • Purity of Starting Material: The purity of pyrrole-2-carboxaldehyde can affect the final product's quality and yield.

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored using Thin Layer Chromatography (TLC). A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material (pyrrole-2-carboxaldehyde) from the product (this compound).

Q5: What are the recommended storage conditions for this compound?

This compound is a solid that can be sensitive to air and light. It is recommended to store the purified product under an inert atmosphere (e.g., nitrogen or argon) at a low temperature to prevent degradation.

Troubleshooting Guide

This section provides practical, question-and-answer-based solutions to specific issues that may arise during the synthesis of this compound.

Q1: My reaction is resulting in a low yield. What are the common causes?

Low yields can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure sufficient reaction time and monitor via TLC.

  • Degradation of Product: The pyrrole ring is susceptible to acidic conditions, which can lead to polymerization or degradation. Maintain neutral or slightly basic conditions during workup.

  • Suboptimal Reaction Conditions: The reaction temperature might have been too high, leading to side reactions.

Q2: My crude product appears as a dark, tarry material. What could be the reason?

The formation of a dark, tarry substance often suggests polymerization of the starting material or the product.[1] This is typically caused by excessively high temperatures or highly acidic conditions.[1] To mitigate this, consider the following:

  • Lowering the reaction temperature during the addition of the reducing agent.

  • Ensuring the workup is performed under neutral or mildly basic conditions.

Q3: I am observing a significant amount of a byproduct. What is it likely to be?

A common byproduct can be the corresponding furan derivative, especially if the reaction conditions become acidic.[2] The presence of unreacted starting material is also a possibility if the reaction is incomplete.

Q4: What are the recommended methods for purifying the synthesized this compound?

The most common methods for purification include:

  • Column Chromatography: This is effective for removing impurities and unreacted starting material. A silica gel stationary phase with a hexane/ethyl acetate gradient is often used.[3]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[3]

Data Presentation

Table 1: Comparison of Reducing Agents for the Synthesis of this compound

Reducing AgentTypical SolventTemperature (°C)Reaction Time (h)Typical Yield (%)Safety Considerations
Sodium Borohydride (NaBH₄)Methanol/Ethanol0 - 251 - 385 - 95Flammable solid, handle with care.
Lithium Aluminum Hydride (LiAlH₄)THF/Ether0 - 251 - 290 - 98Highly reactive with water, pyrophoric.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction with Sodium Borohydride

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve pyrrole-2-carboxaldehyde (1.0 eq) in methanol under an inert atmosphere.

  • Reaction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography

  • Column Preparation: Prepare a silica gel column using a suitable solvent system (e.g., hexane/ethyl acetate).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.[3]

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification A Dissolve Pyrrole-2-carboxaldehyde in Methanol B Cool to 0°C A->B C Add Sodium Borohydride B->C D Stir at Room Temperature C->D E Quench with Water D->E F Remove Methanol E->F G Extract with Ethyl Acetate F->G H Dry and Concentrate G->H I Column Chromatography H->I J Combine Pure Fractions I->J K Evaporate Solvent J->K L Pure this compound K->L

Caption: Experimental workflow for the synthesis and purification of this compound.

G Start Problem Encountered LowYield Low Yield? Start->LowYield ImpureProduct Impure Product? Start->ImpureProduct SlowReaction Slow Reaction? Start->SlowReaction CheckCompletion Check TLC for complete conversion LowYield->CheckCompletion Tarry Product is dark/tarry? ImpureProduct->Tarry CheckTemp Check Reaction Temperature SlowReaction->CheckTemp Incomplete Incomplete Reaction: Increase reaction time or add more reducing agent CheckCompletion->Incomplete No Complete Complete Reaction: Check for product degradation during workup (pH) CheckCompletion->Complete Yes YesTarry Possible Polymerization: Lower reaction temperature, ensure neutral workup Tarry->YesTarry Yes NoTarry Byproducts Present: Optimize chromatography conditions Tarry->NoTarry No TooLow Temperature too low: Allow to warm to RT CheckTemp->TooLow Yes TempOK Check Reagent Quality CheckTemp->TempOK No

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Moisture sensitivity of pyrrole synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers, scientists, and drug development professionals. This technical support center is your comprehensive resource for navigating the challenges of moisture sensitivity in pyrrole synthesis reactions. Find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to ensure the success of your experiments.

General Troubleshooting and FAQs

This section addresses common questions and issues related to the presence of moisture in Paal-Knorr, Knorr, and Hantzsch pyrrole syntheses.

Q1: My pyrrole synthesis is failing or giving a low yield. Could moisture be the culprit?

A1: Yes, the presence of moisture can be a critical factor in the success of many pyrrole syntheses. Some reactions are highly sensitive to water, which can lead to side reactions, incomplete conversion, or degradation of starting materials and products.[1] However, it is important to note that some modern synthetic protocols for reactions like the Paal-Knorr and Hantzsch syntheses have been optimized to be performed in aqueous media, sometimes with improved yields.[2][3][4] Therefore, the impact of moisture is highly dependent on the specific reaction and conditions employed.

Q2: How can I minimize the impact of moisture in my pyrrole synthesis?

A2: To ensure anhydrous conditions, consider the following measures:

  • Dry Solvents: Use freshly dried solvents. Standard laboratory procedures for drying solvents, such as distillation from a suitable drying agent (e.g., sodium/benzophenone for ethereal solvents, calcium hydride for halogenated solvents), should be followed.

  • Anhydrous Reagents: Use anhydrous grade reagents or dry them before use. Solid reagents can be dried in a vacuum oven, and liquid reagents can be dried over molecular sieves.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel. This is particularly important for reactions that are sensitive to both air and moisture.

  • Proper Glassware: Ensure all glassware is thoroughly dried in an oven before use and assembled while hot to prevent condensation.

Q3: Are there any visual cues that suggest a moisture-related problem in my reaction?

A3: While not definitive, some visual cues might suggest issues related to moisture. The formation of unexpected precipitates, a change in color that deviates from the expected reaction profile, or the appearance of a biphasic mixture when one is not expected could be indicators. Additionally, the formation of a dark, tarry substance can sometimes be exacerbated by the presence of water, which can promote side reactions and polymerization.[5]

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a widely used method for preparing pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia. While traditionally considered a reaction that benefits from anhydrous conditions to drive the dehydration step, numerous modern procedures utilize water as a solvent.[6][7]

Troubleshooting Guide

Q4: I am getting a low yield in my Paal-Knorr synthesis. Is water the issue?

A4: While excess water can sometimes hinder the final dehydration step in classical Paal-Knorr conditions, it is not always the cause of low yields. In fact, many Paal-Knorr reactions have been shown to proceed efficiently in water.[2][3][4] Other factors to consider are:

  • Acidity: The pH of the reaction is crucial. Strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[8]

  • Reactivity of Starting Materials: Amines with strong electron-withdrawing groups may be less nucleophilic and react more slowly.[1]

  • Temperature: Excessively high temperatures can lead to polymerization and the formation of tar.[5]

Q5: I am observing a significant amount of furan byproduct. How can I prevent this?

A5: Furan formation is a common side reaction in the Paal-Knorr synthesis, arising from the acid-catalyzed cyclization of the 1,4-dicarbonyl compound before the amine can react.[1] To minimize this:

  • Control pH: Avoid strongly acidic conditions. The reaction is often best carried out under neutral or weakly acidic conditions.[7]

  • Use an Excess of the Amine: Increasing the concentration of the amine can favor the desired reaction pathway leading to the pyrrole.

Quantitative Data: Solvent Effects on Paal-Knorr Synthesis

The choice of solvent can significantly impact the yield of the Paal-Knorr synthesis. Below is a comparison of yields for the synthesis of N-substituted 2,5-dimethylpyrroles in water versus various organic solvents.

Table 1: Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in Various Solvents [2]

SolventTemperature (°C)Yield (%)
Water 100 96
Methanol6595
Ethanol7893
Ethyl Acetate7790
THF6689
Hexane6975
None (Solvent-free)2525

Table 2: Synthesis of 1-benzyl-2,5-dimethyl-1H-pyrrole in Various Solvents [2]

SolventTemperature (°C)Yield (%)
Water 100 96
Methanol6595
Ethanol7894
THF6694
None (Solvent-free)2530

As the data indicates, water can be an excellent solvent for the Paal-Knorr synthesis, often providing yields comparable to or even exceeding those obtained in organic solvents.

Experimental Protocols

Protocol 1: Paal-Knorr Synthesis in Water [2]

  • Materials:

    • Amine (10 mmol)

    • 2,5-Hexanedione (10 mmol)

    • Water (5 mL)

  • Procedure:

    • In a round-bottom flask, combine the amine, 2,5-hexanedione, and water.

    • Heat the mixture to 100°C and stir for the required time (typically 15-60 minutes), monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • If the product is a solid, it may precipitate and can be collected by filtration. If it is an oil, it may separate and can be extracted with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Anhydrous Paal-Knorr Synthesis [5]

  • Materials:

    • 1,4-Diketone (1.0 eq)

    • Primary amine (1.0-1.2 eq)

    • Anhydrous Toluene

    • p-Toluenesulfonic acid monohydrate (catalytic amount)

  • Procedure:

    • To a solution of the 1,4-diketone in anhydrous toluene, add the primary amine and a catalytic amount of p-toluenesulfonic acid monohydrate.

    • Fit the flask with a Dean-Stark apparatus to remove water azeotropically.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Wash the reaction mixture with a saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation.

Paal_Knorr_Workflow cluster_anhydrous Anhydrous Conditions cluster_aqueous Aqueous Conditions A_Start Mix 1,4-dicarbonyl, primary amine, acid catalyst in anhydrous solvent A_Reaction Reflux with Dean-Stark trap A_Start->A_Reaction A_Workup Aqueous workup (neutralization, extraction) A_Reaction->A_Workup A_Purify Purification (chromatography/distillation) A_Workup->A_Purify A_Product Pure Pyrrole A_Purify->A_Product Aq_Start Mix 1,4-dicarbonyl and primary amine in water Aq_Reaction Heat reaction mixture Aq_Start->Aq_Reaction Aq_Workup Cool and isolate (filtration/extraction) Aq_Reaction->Aq_Workup Aq_Purify Purification (recrystallization/chromatography) Aq_Workup->Aq_Purify Aq_Product Pure Pyrrole Aq_Purify->Aq_Product

Paal-Knorr Synthesis: Anhydrous vs. Aqueous Workflows

Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis involves the condensation of an α-amino ketone with a compound containing an active methylene group. The α-amino ketones are often generated in situ due to their instability.[9]

Troubleshooting Guide

Q6: My Knorr synthesis is failing. Could the in situ generation of the α-amino ketone be affected by water?

A6: Yes, the in situ preparation of the α-amino ketone, often from the reduction of an α-oximino ketone, is a critical step that can be influenced by the reaction conditions, including the presence of water. The original Knorr synthesis specifies the use of glacial acetic acid and saturated aqueous sodium nitrite, indicating that a controlled amount of water is part of the standard procedure.[9] However, excessive water could potentially interfere with the zinc reduction of the oxime.

Q7: What are the common side reactions in a Knorr synthesis that might be related to moisture?

A7: A primary challenge in the Knorr synthesis is the self-condensation of the α-amino ketone intermediate. While not directly caused by water, the overall reaction environment, including solvent and pH, can influence the rate of this side reaction. Performing the reaction in a way that the α-amino ketone reacts with the active methylene compound as it is formed is key to minimizing self-condensation.

Experimental Protocol

Protocol 3: Classical Knorr Pyrrole Synthesis [9]

  • Materials:

    • Ethyl acetoacetate (2 equivalents)

    • Glacial acetic acid

    • Saturated aqueous sodium nitrite solution (1 equivalent)

    • Zinc dust

  • Procedure:

    • Dissolve one equivalent of ethyl acetoacetate in glacial acetic acid.

    • Cool the solution in an ice bath and slowly add one equivalent of a saturated aqueous solution of sodium nitrite to form ethyl 2-oximinoacetoacetate.

    • In a separate flask, prepare a solution of the second equivalent of ethyl acetoacetate in glacial acetic acid.

    • Gradually add the solution of ethyl 2-oximinoacetoacetate and zinc dust to the second flask with vigorous stirring. The reaction is exothermic and may require cooling to control the temperature.

    • After the addition is complete, the reaction mixture may be heated to ensure completion.

    • Pour the hot mixture into a large volume of water to precipitate the crude product.

    • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.

Knorr_Synthesis_Troubleshooting Start Knorr Synthesis Failure or Low Yield Check_Reagents Verify Purity of Starting Materials Start->Check_Reagents Check_AminoKetone Investigate In Situ α-Amino Ketone Formation Start->Check_AminoKetone Check_SelfCondensation Assess for Self-Condensation Start->Check_SelfCondensation Optimize_Conditions Optimize Reaction Conditions Start->Optimize_Conditions Solution_Reagents Use freshly purified reagents Check_Reagents->Solution_Reagents Solution_AminoKetone Ensure controlled addition of reagents for in situ generation Check_AminoKetone->Solution_AminoKetone Solution_SelfCondensation Adjust temperature and reagent addition rate Check_SelfCondensation->Solution_SelfCondensation Solution_Optimize Screen solvents and adjust pH Optimize_Conditions->Solution_Optimize

Troubleshooting the Knorr Pyrrole Synthesis

Hantzsch Pyrrole Synthesis

The Hantzsch pyrrole synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine.[10] Similar to the Paal-Knorr synthesis, modern variations of the Hantzsch synthesis have been developed to be performed in aqueous media.

Troubleshooting Guide

Q8: I am attempting a Hantzsch synthesis in an organic solvent and getting a low yield. Could residual water in my reagents or solvent be the problem?

A8: While some Hantzsch syntheses are performed in water, the presence of uncontrolled amounts of water in a reaction designed for anhydrous conditions can be problematic. Water can potentially hydrolyze the β-ketoester or react with the α-haloketone. However, a more common issue in Hantzsch synthesis is the competition between N-alkylation and C-alkylation of the enamine intermediate. Protic solvents, including water, can actually favor the desired C-alkylation pathway.

Q9: I am observing a furan derivative as a major byproduct in my Hantzsch synthesis. What could be the cause?

A9: The formation of a furan byproduct in a Hantzsch synthesis is possible, particularly if the reaction conditions favor the reaction of the α-haloketone with the enolate of the β-ketoester before the amine is incorporated. To favor the pyrrole synthesis, ensure a sufficient concentration of the amine or ammonia is present.

Experimental Protocol

Protocol 4: Hantzsch Pyrrole Synthesis in an Aqueous Medium

  • Materials:

    • β-Ketoester (1.0 eq)

    • Primary amine (1.1 eq)

    • α-Haloketone (1.0 eq)

    • Water

    • Organocatalyst (e.g., 1,4-diazabicyclo[2.2.2]octane - DABCO) (optional)

  • Procedure:

    • In a round-bottom flask, dissolve the β-ketoester and the primary amine in water. If using a catalyst, add it at this stage.

    • Stir the mixture at room temperature to allow for the formation of the enamine intermediate.

    • Slowly add a solution of the α-haloketone in a minimal amount of a water-miscible co-solvent (like ethanol) or directly if it is sufficiently water-soluble.

    • Heat the reaction mixture to the desired temperature and monitor its progress by TLC.

    • Upon completion, cool the reaction to room temperature.

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Hantzsch_Mechanism Start β-Ketoester + Amine Enamine Enamine Intermediate Start->Enamine Formation Reaction Reaction with α-Haloketone Enamine->Reaction Cyclization Intramolecular Cyclization Reaction->Cyclization Dehydration Dehydration Cyclization->Dehydration Pyrrole Substituted Pyrrole Dehydration->Pyrrole

Simplified Hantzsch Pyrrole Synthesis Pathway

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Assignment of (1H-Pyrrol-2-yl)methanol and Analogous Heterocyclic Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (1H-Pyrrol-2-yl)methanol and its structural analogs, furan-2-ylmethanol and 2-thiophenemethanol. The data presented is invaluable for researchers, scientists, and professionals in drug development for the structural elucidation and purity assessment of these important heterocyclic compounds.

Comparative NMR Data Analysis

The ¹H and ¹³C NMR chemical shifts for this compound, furan-2-ylmethanol, and 2-thiophenemethanol in deuterated chloroform (CDCl₃) are summarized in the table below. The data highlights the influence of the heteroatom on the electronic environment of the aromatic ring and the exocyclic methylene and hydroxyl groups.

CompoundNucleusC/H-2 (Ring)C/H-3 (Ring)C/H-4 (Ring)C/H-5 (Ring)-CH₂--OHN-H
This compound ¹H-~6.15 ppm~6.15 ppm~6.75 ppm4.59 ppm-9.13 ppm
¹³C133.0 ppm107.0 ppm108.0 ppm118.0 ppm57.8 ppm--
Furan-2-ylmethanol ¹H-6.25 ppm6.35 ppm7.38 ppm4.56 ppm3.51 ppm-
¹³C155.1 ppm107.3 ppm110.3 ppm142.2 ppm57.4 ppm--
2-Thiophenemethanol ¹H-~6.98 ppm~6.95 ppm~7.28 ppm4.78 ppm~2.25 ppm-
¹³C143.97 ppm125.24 ppm125.24 ppm126.70 ppm59.24 ppm--

Experimental Protocols

The following is a typical protocol for the acquisition of ¹H and ¹³C NMR spectra for the compounds listed above.

1. Sample Preparation:

  • For ¹H NMR: Weigh approximately 5-10 mg of the solid sample or measure 5-10 µL of the liquid sample and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • For ¹³C NMR: Weigh approximately 20-50 mg of the solid sample or measure 20-50 µL of the liquid sample and dissolve it in 0.6-0.7 mL of CDCl₃ with 0.03% v/v TMS.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Parameters:

The spectra can be recorded on a 400 MHz (or higher) NMR spectrometer. Typical acquisition parameters are as follows:

Parameter¹H NMR¹³C NMR
Spectrometer Frequency400 MHz100 MHz
SolventCDCl₃CDCl₃
Temperature298 K298 K
Pulse ProgramStandard single pulse (zg30)Proton-decoupled single pulse (zgpg30)
Number of Scans (NS)161024
Relaxation Delay (D1)2.0 s2.0 s
Acquisition Time (AQ)~4 s~1 s
Spectral Width (SW)16 ppm240 ppm
ReferencingTMS at 0.00 ppmCDCl₃ at 77.16 ppm

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Perform baseline correction.

  • Integrate the signals in the ¹H NMR spectrum.

  • Reference the chemical shifts to the internal standard (TMS) or the solvent residual peak.

Visualizing Structure-Spectrum Correlation

The following diagram illustrates the logical relationship between the chemical structure of this compound and its characteristic NMR signals.

Caption: Correlation of this compound's structure with its NMR signals.

A Comparative Guide to the Purity Analysis of (1H-Pyrrol-2-yl)methanol: HPLC-UV vs. LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the meticulous assessment of chemical purity is a cornerstone of quality control and regulatory compliance. For key building blocks like (1H-Pyrrol-2-yl)methanol, a precursor in the synthesis of various bioactive molecules, robust analytical methodologies are imperative. This guide provides a comprehensive comparison of two prevalent analytical techniques for purity determination: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).

This comparison leverages hypothetical, yet representative, experimental data to underscore the unique strengths and ideal applications of each method. The data is presented to aid researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy for their specific needs, balancing factors such as sensitivity, selectivity, and the depth of structural information required.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data obtained from the HPLC-UV and LC-MS analyses of a representative batch of this compound. The analysis focused on the parent compound and two potential process-related impurities: Pyrrole-2-carboxaldehyde (Impurity A) and 2,2'-(oxydimethylene)bis(1H-pyrrole) (Impurity B).

Table 1: HPLC-UV Analysis Results

CompoundRetention Time (min)Peak Area (mAU*s)% Area
Impurity A2.8515.30.15%
This compound4.1210150.799.75%
Impurity B8.546.10.06%
Unidentified Impurity9.214.00.04%

Table 2: LC-MS Analysis Results

CompoundRetention Time (min)[M+H]⁺ (m/z)Peak Area (counts)% Area
Impurity A2.8696.041.8E50.14%
This compound4.1398.061.3E899.73%
Impurity B8.55175.107.5E40.07%
Unidentified Impurity9.22112.055.2E40.05%
Trace Impurity C6.45114.071.5E40.01%

Experimental Protocols

Detailed methodologies for the HPLC-UV and LC-MS analyses are provided below. These protocols are designed to be reproducible and serve as a practical guide for laboratory implementation.

HPLC-UV Method
  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, and diode-array detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: A stock solution of this compound was prepared in methanol at a concentration of 1 mg/mL. A working solution was prepared by diluting the stock solution to 100 µg/mL with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid).

LC-MS Method
  • Instrumentation: Waters ACQUITY UPLC I-Class system coupled to a SQ Detector 2 (or equivalent).

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-0.5 min: 2% B

    • 0.5-5 min: 2% to 98% B

    • 5-6 min: 98% B

    • 6-6.1 min: 98% to 2% B

    • 6.1-8 min: 2% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 650 L/hr.

    • Scan Range: m/z 50-300.

  • Sample Preparation: A stock solution of this compound was prepared in methanol at a concentration of 1 mg/mL. A working solution for LC-MS analysis was prepared by diluting the stock solution to 10 µg/mL with the initial mobile phase composition.

Visualized Workflows

The following diagrams illustrate the experimental workflows for both the HPLC-UV and LC-MS analyses.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing prep1 Weigh this compound prep2 Dissolve in Methanol (1 mg/mL) prep1->prep2 prep3 Dilute to 100 µg/mL prep2->prep3 analysis1 Inject 10 µL onto C18 Column prep3->analysis1 analysis2 Gradient Elution analysis1->analysis2 analysis3 UV Detection (210 nm) analysis2->analysis3 data1 Integrate Peak Areas analysis3->data1 data2 Calculate % Area data1->data2 data3 Generate Purity Report data2->data3 LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing prep1 Weigh this compound prep2 Dissolve in Methanol (1 mg/mL) prep1->prep2 prep3 Dilute to 10 µg/mL prep2->prep3 analysis1 Inject 2 µL onto C18 Column prep3->analysis1 analysis2 Gradient Elution analysis1->analysis2 analysis3 ESI+ Mass Detection analysis2->analysis3 data1 Extract Ion Chromatograms analysis3->data1 data2 Integrate Peak Areas data1->data2 data3 Calculate % Area & Identify Impurities data2->data3

Unveiling Unexpected Byproducts in (1H-Pyrrol-2-yl)methanol Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of key intermediates like (1H-Pyrrol-2-yl)methanol demands high purity and predictable outcomes. However, unexpected byproducts can complicate downstream applications and impact yield. This guide provides a comparative analysis of common synthetic routes to this compound, with a focus on the characterization of unexpected byproducts, supported by experimental data and detailed protocols.

The most prevalent and direct method for the synthesis of this compound is the reduction of its corresponding aldehyde, pyrrole-2-carbaldehyde. While seemingly straightforward, this transformation is often accompanied by the formation of undesired side products, primarily arising from the inherent reactivity of the pyrrole nucleus and the product itself. An alternative approach involves the reduction of a more stable precursor, a pyrrole-2-carboxylic acid ester. This guide will compare these two primary synthetic strategies.

Comparison of Synthetic Methodologies

The choice of synthetic route can significantly influence the purity and yield of the desired this compound. The following table summarizes the key performance indicators of the two main methods, highlighting the trade-offs between them.

FeatureMethod 1: Reduction of Pyrrole-2-carbaldehydeMethod 2: Reduction of Ethyl Pyrrole-2-carboxylate
Primary Reducing Agent Sodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Typical Yield of Main Product 75-85%91-96%[1]
Primary Unexpected Byproduct 2,2'-dipyrromethaneUnreacted Starting Material, Over-reduction Products (minor)
Other Potential Byproducts Oligomers/Polymers, Unreacted AldehydePyrrole
Reaction Conditions Mild (0°C to room temperature)More stringent (anhydrous conditions, often reflux)
Work-up Procedure Aqueous work-upCareful quenching of excess hydride, aqueous work-up

Key Insights: The reduction of pyrrole-2-carbaldehyde with sodium borohydride is a facile method but is more prone to the formation of dimeric and polymeric byproducts. In contrast, the reduction of ethyl pyrrole-2-carboxylate with lithium aluminum hydride offers higher yields of the target alcohol with fewer side products, although it requires more rigorous reaction conditions.

Characterization of Unexpected Byproducts

The principal unexpected byproduct in the synthesis of this compound via aldehyde reduction is the formation of 2,2'-dipyrromethane . This occurs through the acid-catalyzed or thermally-induced self-condensation of the product, this compound, or reaction of the product with unreacted pyrrole species.

Pyrrole moieties are electron-rich and susceptible to electrophilic substitution. Under acidic conditions, which can arise during work-up, the hydroxyl group of this compound can be protonated, forming a good leaving group (water) and generating a stabilized carbocation. This carbocation can then be attacked by the electron-rich pyrrole ring of another molecule of this compound or a pyrrole impurity, leading to the formation of 2,2'-dipyrromethane and higher oligomers. These byproducts are often observed as a dark, resinous material that can complicate purification.

The formation of these byproducts can be minimized by maintaining a neutral or slightly basic pH during the reaction and work-up, and by keeping the temperature low.

Experimental Protocols

Method 1: Reduction of Pyrrole-2-carbaldehyde with Sodium Borohydride

This protocol is adapted from standard laboratory procedures for the reduction of aldehydes.

Materials:

  • Pyrrole-2-carbaldehyde

  • Methanol

  • Sodium Borohydride (NaBH₄)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

Procedure:

  • Dissolve pyrrole-2-carbaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Characterization of Byproducts: The crude product can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and semi-quantify the presence of unreacted pyrrole-2-carbaldehyde and the 2,2'-dipyrromethane byproduct. ¹H NMR spectroscopy of the crude mixture will also show characteristic peaks for the dipyrromethane bridge.

Method 2: Reduction of Ethyl Pyrrole-2-carboxylate with Lithium Aluminum Hydride

This protocol is based on established procedures for the reduction of esters with LiAlH₄.[1]

Materials:

  • Ethyl Pyrrole-2-carboxylate

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Lithium Aluminum Hydride (LiAlH₄)

  • Deionized Water

  • 15% Sodium Hydroxide Solution

  • Anhydrous Sodium Sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add a suspension of lithium aluminum hydride (1.2 eq) in anhydrous diethyl ether.

  • Cool the suspension to 0°C in an ice bath.

  • Add a solution of ethyl pyrrole-2-carboxylate (1.0 eq) in anhydrous diethyl ether dropwise to the stirred suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of deionized water (x mL), followed by 15% sodium hydroxide solution (x mL), and finally deionized water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture at room temperature until a white precipitate forms.

  • Add anhydrous sodium sulfate, stir for an additional 15 minutes, and then filter the mixture through a pad of Celite.

  • Wash the filter cake with diethyl ether.

  • Concentrate the combined filtrate under reduced pressure to afford the product.

Visualizing Reaction Pathways

The following diagrams illustrate the intended reaction and the formation of the primary unexpected byproduct in the reduction of pyrrole-2-carbaldehyde.

SynthesisPathways cluster_0 Method 1: Aldehyde Reduction P2C Pyrrole-2-carbaldehyde PM_M1 This compound P2C->PM_M1 NaBH4, MeOH DPM 2,2'-Dipyrromethane PM_M1->DPM Self-condensation (Acid/Heat)

Caption: Intended synthesis and byproduct formation in Method 1.

LogicalRelationship Start Synthesis of This compound Method1 Method 1: Reduction of Aldehyde Start->Method1 Method2 Method 2: Reduction of Ester Start->Method2 Byproduct Byproduct Formation Method1->Byproduct Incomplete Incomplete Reaction Method2->Incomplete Dimerization Dimerization/ Oligomerization Byproduct->Dimerization Byproduct->Incomplete

Caption: Logical workflow for selecting a synthetic route.

By understanding the potential for byproduct formation and selecting the appropriate synthetic strategy and reaction conditions, researchers can significantly improve the purity and overall efficiency of this compound synthesis. The choice between the milder, but less clean, reduction of the aldehyde and the more robust, higher-yielding reduction of the ester will depend on the specific requirements of the subsequent applications and the scale of the synthesis.

References

A Comparative Study: (1H-Pyrrol-2-yl)methanol and its N-Methyl Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between a parent molecule and its derivatives is crucial for optimizing therapeutic candidates. This guide provides a detailed comparative analysis of (1H-Pyrrol-2-yl)methanol and its N-methyl derivative, (1-Methyl-1H-pyrrol-2-yl)methanol, focusing on their physicochemical properties, synthesis, and potential biological implications. The inclusion of the N-methyl group can significantly alter properties such as polarity, hydrogen bonding capacity, and metabolic stability, thereby influencing the compound's overall biological profile.

Physicochemical Properties: A Quantitative Comparison

The introduction of a methyl group on the pyrrole nitrogen atom leads to notable differences in the physical properties of the two compounds. The N-H proton in this compound allows for hydrogen bond donation, contributing to its higher melting point and different solubility characteristics compared to its N-methylated counterpart.

PropertyThis compound(1-Methyl-1H-pyrrol-2-yl)methanol
Molecular Formula C₅H₇NOC₆H₉NO
Molecular Weight 97.12 g/mol 111.14 g/mol [1]
CAS Number 27472-36-2[2]52160-51-7[1]
Melting Point 117.5-118 °C[2]28 °C[1]
Boiling Point 81-83 °C (at 2 Torr)[2]219.5 °C (at 760 mmHg)[1]
Predicted pKa 14.02 ± 0.10[2]14.91 ± 0.10[1][3]
LogP -0.1 (XLogP3)[4]0.51740[1]

Synthesis and Reactivity

Both compounds can be synthesized from their corresponding pyrrole-2-carboxaldehydes. The N-methylation of the pyrrole ring is a key differentiating step in their synthesis.

Experimental Protocols

Synthesis of this compound via Reduction of Pyrrole-2-carboxaldehyde

This protocol is adapted from a general procedure for the hydrogenation of unsaturated aldehydes.[5]

Materials:

  • Pyrrole-2-carboxaldehyde

  • Isopropyl alcohol (IPA)

  • Raney Nickel (catalyst)

  • Hydrogen gas (H₂)

  • Stainless steel autoclave with a Teflon liner and magnetic stir bar

  • Centrifuge

  • Gas chromatograph (GC) for analysis

Procedure:

  • To a 100 mL Teflon liner, add pyrrole-2-carboxaldehyde (1.0 g, 10.3 mmol) and 30 mL of isopropyl alcohol.

  • Carefully add a catalytic amount of washed and dried Raney Nickel to the solution.

  • Place a magnetic stir bar in the liner and seal it within the stainless steel autoclave.

  • Purge the autoclave with hydrogen gas three times to remove any residual air.

  • Pressurize the autoclave with hydrogen gas to 30 bar.

  • Heat the autoclave to 110 °C while stirring at 700 rpm.

  • Maintain these conditions for 3 hours.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Centrifuge the reaction mixture at 11,000 rpm for 10 minutes to separate the catalyst.

  • Decant the supernatant containing the product. The solvent can be removed under reduced pressure to yield this compound.

  • Analyze the product for purity using gas chromatography.

Synthesis of (1-Methyl-1H-pyrrol-2-yl)methanol

This can be achieved through two primary routes: N-methylation of this compound or reduction of 1-methylpyrrole-2-carboxaldehyde. The latter is presented here.

Part 1: Synthesis of 1-Methylpyrrole-2-carboxaldehyde

A common method for this synthesis is the Vilsmeier-Haack reaction on N-methylpyrrole.

Part 2: Reduction of 1-Methylpyrrole-2-carboxaldehyde

Materials:

  • 1-Methylpyrrole-2-carboxaldehyde

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Stir plate and magnetic stir bar

  • Round bottom flask

  • Ice bath

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve 1-methylpyrrole-2-carboxaldehyde (1.0 g, 9.16 mmol) in 20 mL of methanol in a round bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (0.35 g, 9.16 mmol) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate solution.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield (1-Methyl-1H-pyrrol-2-yl)methanol.

G Comparative Synthesis Pathways cluster_0 This compound Synthesis cluster_1 (1-Methyl-1H-pyrrol-2-yl)methanol Synthesis Pyrrole-2-carboxaldehyde Pyrrole-2-carboxaldehyde Reduction (H2, Raney Ni) Reduction (H2, Raney Ni) Pyrrole-2-carboxaldehyde->Reduction (H2, Raney Ni) This compound This compound Reduction (H2, Raney Ni)->this compound 1-Methylpyrrole-2-carboxaldehyde 1-Methylpyrrole-2-carboxaldehyde Reduction (NaBH4) Reduction (NaBH4) 1-Methylpyrrole-2-carboxaldehyde->Reduction (NaBH4) (1-Methyl-1H-pyrrol-2-yl)methanol (1-Methyl-1H-pyrrol-2-yl)methanol Reduction (NaBH4)->(1-Methyl-1H-pyrrol-2-yl)methanol

Caption: Comparative synthesis pathways for the two pyrrole methanols.

Biological Activity: A Comparative Outlook

The presence of the N-H proton in this compound allows it to act as a hydrogen bond donor, which can be a critical interaction in binding to biological targets such as enzymes and receptors. The methylation of the nitrogen in the N-methyl derivative removes this hydrogen bond donating capability, which could lead to a decrease or change in binding affinity for certain targets.

Conversely, the N-methyl group increases the lipophilicity of the molecule, as indicated by the higher LogP value. This could enhance its ability to cross cell membranes, potentially leading to increased intracellular concentrations and affecting its overall potency and pharmacokinetic properties. Furthermore, the absence of the acidic N-H proton in the N-methyl derivative may alter its metabolic profile, potentially making it more resistant to certain metabolic pathways.

Experimental Workflow for Comparative Stability Analysis

A crucial aspect of drug development is understanding the stability of a compound under various conditions. The following workflow outlines a general approach to comparing the stability of this compound and its N-methyl derivative.

G Comparative Stability Assay Workflow Start Start Prepare Stock Solutions Prepare Stock Solutions Start->Prepare Stock Solutions Incubate under Stress Conditions Incubate under Stress Conditions Prepare Stock Solutions->Incubate under Stress Conditions Acidic, Basic, Oxidative, Thermal Acidic, Basic, Oxidative, Thermal Incubate under Stress Conditions->Acidic, Basic, Oxidative, Thermal Sample at Time Points Sample at Time Points Incubate under Stress Conditions->Sample at Time Points HPLC/LC-MS Analysis HPLC/LC-MS Analysis Sample at Time Points->HPLC/LC-MS Analysis Quantify Parent Compound Quantify Parent Compound HPLC/LC-MS Analysis->Quantify Parent Compound Identify Degradation Products Identify Degradation Products HPLC/LC-MS Analysis->Identify Degradation Products Compare Degradation Rates Compare Degradation Rates Quantify Parent Compound->Compare Degradation Rates Identify Degradation Products->Compare Degradation Rates End End Compare Degradation Rates->End

Caption: A generalized workflow for comparing the chemical stability of the two compounds.

References

A Comparative Guide to the Biological Activity of Novel (1H-Pyrrol-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, (1H-Pyrrol-2-yl)methanol derivatives have garnered significant interest due to their diverse pharmacological activities. This guide provides an objective comparison of the biological performance of novel this compound derivatives against other alternatives, supported by experimental data from various studies.

Antimicrobial Activity

This compound derivatives have demonstrated notable antibacterial and antifungal properties. The following tables summarize the in vitro antimicrobial activity of various pyrrole derivatives compared to standard reference drugs.

Table 1: Antibacterial Activity of Pyrrole Derivatives (Zone of Inhibition in mm)

CompoundEscherichia coliStaphylococcus aureusPseudomonas aeruginosaKlebsiella pneumoniaeReference Compound(s)
Pyrrole Derivative 3a-e (a series) equipotent to Ciprofloxacin---Ciprofloxacin[1]
1,2,3,4-tetrasubstituted pyrrole 4 No Inhibition30--Tetracycline (23 mm)[2]
1,2,3,4-tetrasubstituted pyrrole 11 No Inhibition24--Tetracycline (23 mm)[2]
1,2,3,4-tetrasubstituted pyrrole 12 No Inhibition---Tetracycline[2]
Pyrrole Derivative 4 (from another study) --Highly ActiveHighly ActiveCiprofloxacin
Pyrrole Derivative 7 ----Ciprofloxacin
1-Methoxypyrrole-2-carboxamide -12---[3]

Table 2: Antifungal Activity of Pyrrole Derivatives (Zone of Inhibition in mm)

CompoundAspergillus nigerCandida albicansReference Compound(s)
Pyrrole Derivative with 4-hydroxyphenyl ring -Potent ActivityClotrimazole[1]
Pyrrole Derivative 7 Highly Active--
Anticancer Activity

Several novel pyrrole derivatives have been investigated for their cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest.[4][5]

Table 3: In Vitro Anticancer Activity of Pyrrole and Pyrrolo[2,3-b]pyridine Derivatives (IC50 in µM)

CompoundMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)LoVo (Colon)Reference Compound(s)
Pyrrolo[2,3-b]pyrrole 2 3.81 (more active than Erlotinib)2.90 (more active than Erlotinib)2.39 (more active than Erlotinib)-Erlotinib, Doxorubicin[6]
Pyrrole derivative 1d Strong anti-proliferative activityStrong anti-proliferative activity---[4][5]
Pyrrolo[2,3-b]pyridine 16h 0.245-0.109--[7]
Pyrrole derivative 4a ---High antitumor properties-[8]
Pyrrole derivative 4d ---High antitumor properties-[8]
Metal Complex of C15 (1) -654.31794.37--[9]
Metal Complex of C15 (3) -1064.05---[9]
Enzyme Inhibitory Activity

The inhibitory effects of this compound and related pyrrole derivatives on various enzymes have been a key area of research, with significant implications for diseases like cancer and Alzheimer's.

Table 4: Enzyme Inhibitory Activity of Pyrrole Derivatives (IC50)

CompoundTarget EnzymeIC50 ValueReference Compound(s)
2-Cyanopyrrole A12 Tyrosinase0.97 µMKojic acid (28.72 µM)[10][11]
1,3-diaryl-pyrrole 3p Butyrylcholinesterase (BChE)1.71 ± 0.087 µMDonepezil[12]
Pyrrolo[2,3-d]pyrimidine 13a VEGFR-211.9 nMSorafenib[13]
Pyrrolo[2,3-d]pyrimidine 13b VEGFR-213.6 nMSorafenib[13]
Pyrrolo[2,3-b]pyridine 4h FGFR17 nM-[14][15]
Pyrrolo[2,3-b]pyridine 4h FGFR29 nM-[14][15]
Pyrrolo[2,3-b]pyridine 4h FGFR325 nM-[14][15]
Pyrrolo[2,3-b]pyridine 4h FGFR4712 nM-[14][15]
(1H)-pyrroles (a series) Histone Deacetylases (HDACs)Potent Induction of Acetylation-[16]
Benzimidazole-based pyrrole 1-13 Acetylcholinesterase (AChE)19.44 ± 0.60 µM–36.05 ± 0.4 µMGalantamine (19.34 ± 0.62 µM)[17]
Benzimidazole-based pyrrole 1-13 Butyrylcholinesterase (BuChE)21.57 ± 0.61 µM–39.55 ± 0.03 µMGalantamine (21.45 ± 0.21 µM)[17]

Experimental Protocols

Antimicrobial Activity Screening

The antimicrobial activity of the synthesized pyrrole derivatives is commonly evaluated using the disc diffusion method.[2]

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight at 37°C. The turbidity of the culture is adjusted to match the 0.5 McFarland standard.

  • Agar Plate Preparation: Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The solidified agar plates are uniformly swabbed with the prepared microbial inoculum.

  • Disc Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., 100 µg/mL) and placed on the agar surface.[1] Standard antibiotic discs (e.g., Ciprofloxacin, Tetracycline) and a solvent control disc are also applied.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Measurement: The diameter of the zone of inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the compounds against cancer cell lines is frequently determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for another 4 hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Enzyme Inhibition Assay (General Protocol)

The ability of pyrrole derivatives to inhibit specific enzymes is assessed using in vitro enzymatic assays. The following is a general protocol that can be adapted for different enzymes like tyrosinase, cholinesterases, or kinases.

  • Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate containing a buffer solution, the specific enzyme, and the substrate.

  • Inhibitor Addition: The test compounds (inhibitors) at various concentrations are added to the reaction mixture. A control reaction without the inhibitor is also run.

  • Incubation: The reaction is initiated by the addition of the substrate and incubated at a specific temperature for a set period.

  • Detection: The product formation or substrate depletion is measured using a suitable detection method, such as spectrophotometry or fluorometry.

  • IC50 Determination: The percentage of enzyme inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the inhibition percentage against the inhibitor concentration. For tyrosinase inhibition, L-DOPA is often used as the substrate.[10][11]

Visualizations

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate key concepts related to the biological activity screening of novel this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis synthesis Synthesis of This compound Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization antimicrobial Antimicrobial Screening characterization->antimicrobial anticancer Anticancer Screening characterization->anticancer enzyme Enzyme Inhibition Screening characterization->enzyme data Quantitative Data (IC50, MIC, etc.) antimicrobial->data anticancer->data enzyme->data sar Structure-Activity Relationship (SAR) data->sar lead_optimization Lead Optimization sar->lead_optimization Identifies Lead Compounds

Caption: General workflow for the synthesis and biological screening of novel pyrrole derivatives.

enzyme_inhibition E Enzyme ES Enzyme- Substrate Complex E->ES + S EI Enzyme- Inhibitor Complex E->EI + I S Substrate P Product I Inhibitor (Pyrrole Derivative) I->E Binding ES->E + P

Caption: Simplified mechanism of competitive enzyme inhibition by a pyrrole derivative.

apoptosis_pathway derivative Pyrrole Derivative dna_damage DNA Damage derivative->dna_damage p53 p53 Activation dna_damage->p53 bax Bax (Pro-apoptotic) p53->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) p53->bcl2 Downregulates caspases Caspase Activation bax->caspases bcl2->caspases apoptosis Apoptosis (Cell Death) caspases->apoptosis

Caption: A potential signaling pathway for apoptosis induction by pyrrole derivatives.

References

A Comparative Guide to the X-ray Crystallographic Analysis of (1H-Pyrrol-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data for derivatives of (1H-Pyrrol-2-yl)methanol. Due to the limited availability of public crystallographic data for a wide range of these specific derivatives, this guide focuses on a key dimeric derivative, 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole, and includes data from related substituted pyrroles to offer valuable structural insights for researchers in medicinal chemistry and materials science.

Data Presentation: Crystallographic Parameters of Pyrrole Derivatives

The following table summarizes the key crystallographic parameters for 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole and two other substituted pyrrole derivatives for comparative purposes. The variation in substituents and crystal packing interactions leads to distinct crystallographic outcomes.

Parameter2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole[1][2]2-[4-(4,5-Dihydro-1H-pyrrol-2-yl)phenyl]-4,5-dihydro-1H-imidazoleMethyl (1H-pyrrol-2-ylcarbonylamino)acetate[3]
Formula C₉H₁₀N₂C₁₂H₁₄N₄C₈H₁₀N₂O₃[3]
Molar Mass ( g/mol ) 146.19[1]214.27182.18[3]
Crystal System Monoclinic[1]TriclinicMonoclinic[3]
Space Group P2₁P-1P2₁/c[3]
a (Å) 6.048 (3)[1]4.8863 (2)11.3398 (19)[3]
b (Å) 7.312 (4)[1]5.1472 (2)5.0732 (9)[3]
c (Å) 9.024 (5)[1]10.2295 (4)16.500 (3)[3]
α (˚) 90104.414 (2)90
β (˚) 100.78 (1)[1]93.885 (2)108.060 (3)[3]
γ (˚) 9094.207 (2)90
Volume (ų) 392.0 (4)[1]247.52 (2)902.5 (3)[3]
Z 2[1]14[3]
Temperature (K) 153[1]100.0 (1)173 (2)[3]
Radiation Mo Kα[1]Mo KαMo Kα[3]
R-factor 0.057[2]0.041-
Key Interactions N-H···π interactions[1][2]N-H···N hydrogen bonds, π-π stackingN-H···O hydrogen bonds[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of crystallographic studies. Below are the protocols for the synthesis, crystallization, and X-ray data collection for the featured derivatives.

Synthesis and Crystallization of 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole

Synthesis: A solution of paraformaldehyde (0.9 g, 29.97 mmol) in pyrrole (110 ml, 1.58 mol) with InCl₃ (0.3 g, 1.42 mmol) was stirred for 1 hour at 70 °C under a nitrogen atmosphere.[1] After the addition of NaOH (5 pellets), the reaction solution was stirred for an additional hour at room temperature and then concentrated under vacuum.[1] The resulting mixture was treated with 1 N NaOH solution and ethyl acetate for extraction. The organic layer was dried and distilled to yield the product.[1]

Crystallization: Single crystals suitable for X-ray analysis were obtained as long needles from the pyrrole-rich distillate after storage in a freezer for several days.[1]

Crystallization of 2-[4-(4,5-Dihydro-1H-pyrrol-2-yl)phenyl]-4,5-dihydro-1H-imidazole

Crystallization: Single crystals were grown by the slow evaporation of a methanol solution of the compound at room temperature.

General Single-Crystal X-ray Diffraction Analysis Protocol

The determination of the crystal structure of small organic molecules, such as the pyrrole derivatives discussed, generally adheres to a standardized experimental workflow.

  • Crystal Growth: The primary step is to grow high-quality single crystals, which is often achieved through slow evaporation of a saturated solution. The choice of solvent is determined empirically, with common options including ethanol, methanol, and ethyl acetate.

  • Data Collection: A suitable crystal is mounted on a goniometer head and analyzed using a single-crystal X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100-173 K) to minimize atomic thermal vibrations. The diffractometer rotates the crystal while measuring the intensity of the diffracted X-ray beams.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, often employing direct methods or Patterson methods. The initial structural model is then refined using least-squares methods to improve the agreement between the observed and calculated diffraction patterns.

Visualizations

The following diagrams illustrate the general workflow of X-ray crystallographic analysis and the logical relationship in comparing derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction Analysis Reactants Reactants Reaction Reaction Reactants->Reaction Chemical Transformation Crude_Product Crude_Product Reaction->Crude_Product Isolation Pure_Compound Pure_Compound Crude_Product->Pure_Compound Purification Saturated_Solution Saturated_Solution Pure_Compound->Saturated_Solution Dissolution Single_Crystals Single_Crystals Saturated_Solution->Single_Crystals Slow Evaporation / Cooling Diffraction_Data Diffraction_Data Single_Crystals->Diffraction_Data Data Collection Structure_Solution Structure_Solution Diffraction_Data->Structure_Solution Phase Problem Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Least-Squares Fitting Final_Crystal_Structure Final_Crystal_Structure Structure_Refinement->Final_Crystal_Structure Validation Data_Analysis Data_Analysis Final_Crystal_Structure->Data_Analysis Interpretation

General workflow for X-ray crystallographic analysis.

comparison_logic cluster_derivatives Investigated this compound Derivatives cluster_data Comparative Crystallographic Data cluster_analysis Structural Insights D1 Derivative 1 (e.g., Dimeric) Table Parameter Unit Cell Dims. Space Group Key Interactions D1->Table:f0 D2 Derivative 2 (e.g., Phenyl-substituted) D2->Table:f0 D3 Derivative 3 (e.g., Carbonyl-substituted) D3->Table:f0 Insights Structure-Property Relationships Table->Insights

Logical relationship for comparing crystallographic data.

References

Validating the Structure of Synthesized (1H-Pyrrol-2-yl)methanol via Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of spectroscopic data for validating the structure of (1H-Pyrrol-2-yl)methanol, a valuable building block in medicinal chemistry. We present a comparative analysis of expected and literature-based spectroscopic data, alongside detailed experimental protocols.

Structural Elucidation through Spectroscopic Analysis

The molecular structure of this compound comprises a pyrrole ring substituted at the C2 position with a hydroxymethyl group. To confirm the successful synthesis of this target molecule and rule out isomeric impurities, a multi-spectroscopic approach is essential. This guide focuses on the application of ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the pyrrole ring protons, the methylene protons of the methanol group, the hydroxyl proton, and the N-H proton of the pyrrole ring.

Table 1: ¹H NMR Data Comparison for this compound

Proton AssignmentExpected Chemical Shift (ppm)Literature/Typical Chemical Shift (ppm)
H-5 (pyrrole)6.7 - 6.9~6.8
H-3 (pyrrole)6.1 - 6.3~6.1
H-4 (pyrrole)6.0 - 6.2~6.0
-CH₂- (methanol)4.5 - 4.7~4.5
-OH (methanol)Variable (depends on concentration and solvent)Broad singlet
N-H (pyrrole)8.0 - 9.0Broad singlet, ~8.5

Note: Chemical shifts are referenced to a standard, typically tetramethylsilane (TMS) at 0 ppm. The exact chemical shifts can vary depending on the solvent used.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The spectrum for this compound should display five distinct signals corresponding to the five carbon atoms in the molecule.

Table 2: ¹³C NMR Data Comparison for this compound

Carbon AssignmentExpected Chemical Shift (ppm)Literature/Typical Chemical Shift (ppm)
C-2 (pyrrole)130 - 135~132
C-5 (pyrrole)115 - 120~118
C-3 (pyrrole)105 - 110~108
C-4 (pyrrole)105 - 110~107
-CH₂- (methanol)55 - 60~57

Note: The chemical shifts for the pyrrole carbons are influenced by the electron-donating nature of the nitrogen atom and the substitution pattern.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, as well as C-H, C-N, and C-O stretching and bending vibrations.

Table 3: FT-IR Data Comparison for this compound

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Literature/Typical Wavenumber (cm⁻¹)
O-H (alcohol)Stretching3200 - 3600 (broad)~3300 (broad)
N-H (pyrrole)Stretching3300 - 3500 (moderate)~3400
C-H (aromatic)Stretching3000 - 3100~3100
C-H (aliphatic)Stretching2850 - 3000~2950
C=C (pyrrole ring)Stretching1500 - 1600Multiple bands
C-N (pyrrole ring)Stretching1300 - 1400~1350
C-O (alcohol)Stretching1000 - 1200~1050

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight (97.12 g/mol )[1]. The fragmentation pattern will be influenced by the stability of the pyrrole ring and the loss of the hydroxyl group or the entire hydroxymethyl group. A common fragmentation pathway for benzyl-like alcohols involves the loss of the hydroxyl radical to form a stable cation.

Table 4: Mass Spectrometry Data Comparison for this compound

m/zIonExpected Relative Intensity
97[M]⁺Moderate
80[M - OH]⁺High
68[M - CH₂OH]⁺Moderate

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accuracy of the results.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The sample should be a solid[2]. Ensure the sample is fully dissolved. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Instrument Parameters: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

    • ¹H NMR: Use a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 8-16 scans.

    • ¹³C NMR: Use a proton-decoupled pulse sequence. Typical parameters include a spectral width of 0-220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate apodization function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid this compound directly onto the ATR crystal. Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Record a background spectrum of the empty ATR crystal. Then, record the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the synthesized this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

  • GC Parameters:

    • Injector: Use a split/splitless injector, typically in splitless mode for dilute samples, at a temperature of 250 °C.

    • Column: A standard non-polar or moderately polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Oven Program: A typical temperature program would be to hold at 50 °C for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

    • Carrier Gas: Use helium at a constant flow rate of approximately 1 mL/min.

  • MS Parameters:

    • Ionization: Use Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range of m/z 40-300.

    • Interface Temperature: Maintain the transfer line temperature at ~280 °C.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

Workflow for Spectroscopic Validation

The following diagram illustrates the logical workflow for the structural validation of synthesized this compound using the described spectroscopic techniques.

G cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Comparison cluster_validation Validation Synthesis Synthesized Product (this compound) HNMR ¹H NMR Synthesis->HNMR CNMR ¹³C NMR Synthesis->CNMR FTIR FT-IR Synthesis->FTIR MS Mass Spec Synthesis->MS CompareHNMR Compare with Expected ¹H Data HNMR->CompareHNMR CompareCNMR Compare with Expected ¹³C Data CNMR->CompareCNMR CompareFTIR Compare with Expected IR Data FTIR->CompareFTIR CompareMS Compare with Expected MS Data MS->CompareMS Validation Structure Validated CompareHNMR->Validation CompareCNMR->Validation CompareFTIR->Validation CompareMS->Validation

Caption: Workflow for the spectroscopic validation of this compound.

By systematically applying these spectroscopic techniques and comparing the obtained data with expected values, researchers can confidently validate the structure of their synthesized this compound, ensuring the integrity of their starting materials for further applications in drug discovery and development.

References

Efficacy comparison of pyrrole-based compounds in anticancer studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant anticancer activity.[1][2][3] These compounds exert their effects through diverse mechanisms of action, including the inhibition of critical cellular machinery such as protein kinases and microtubules, leading to cell cycle arrest and apoptosis.[1][4] This guide provides a comparative analysis of the efficacy of various classes of pyrrole-based compounds, supported by experimental data, detailed protocols, and visualizations of key cellular pathways and workflows.

Data Presentation: Comparative Anticancer Activity

The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative pyrrole-based compounds from different structural classes against a panel of human cancer cell lines. Lower IC50 values indicate greater potency.

Pyrrolo[2,3-d]pyrimidine Derivatives

This class of compounds often targets various protein kinases involved in cancer cell signaling.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 10a PC3 (Prostate)0.19[5]
Compound 10b MCF-7 (Breast)1.66[5]
Compound 9e A549 (Lung)4.55[5]
Compound 8g HT-29 (Colon)4.01[6]
Compound 8f HT-29 (Colon)4.55[6]
Compound 6c HCT116 (Colon)~17.6[7]
Compound 6h HCT116 (Colon)~17.6[7]
3-Aroyl-1,4-diarylpyrrole Derivatives

These compounds are often potent inhibitors of tubulin polymerization, disrupting microtubule dynamics.

Compound IDCancer Cell LineIC50 (nM)Reference
Compound 48 Glioblastoma, Colorectal, BladderLow Nanomolar[8]
Compound 69 CML (Chronic Myeloid Leukemia)Low Nanomolar[8]
Compound 4 MCF-7 (Breast)9.6
Compound 4 HCT116 (Colon)18
Compound 4 BX-PC3 (Pancreatic)17
Other Pyrrole Hybrids and Derivatives

This category includes various other pyrrole-containing scaffolds with notable anticancer activity.

Compound IDCancer Cell LineIC50 (µM)Reference
Pyrrole-Indole Hybrid 3h T47D (Breast)2.4
Alkynylated Pyrrole 12l U251 (Glioblastoma)2.29
Alkynylated Pyrrole 12l A549 (Lung)3.49
3-(Substituted Aroyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole 3f A375 (Melanoma)8.2 - 31.7
3-(Substituted Aroyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole 3g CHO (Ovarian)8.2

Mandatory Visualization

Signaling Pathway: VEGFR-2 Inhibition

Many pyrrole-based kinase inhibitors, such as Sunitinib, target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Inhibition of this pathway can starve tumors of essential blood supply.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Pyrrole_Inhibitor Pyrrole-Based Inhibitor Pyrrole_Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK MAPK MAPK MEK->MAPK Proliferation Endothelial Cell Proliferation MAPK->Proliferation Promotes

VEGFR-2 signaling pathway inhibition.
Experimental Workflow: In Vitro Anticancer Drug Screening

The following diagram illustrates a typical workflow for the initial in vitro screening of novel pyrrole-based compounds for anticancer activity.

Experimental_Workflow Start Synthesized Pyrrole Compounds Cell_Culture Cancer Cell Line Seeding (96-well plates) Start->Cell_Culture Treatment Compound Treatment (Dose-Response) Cell_Culture->Treatment Incubation Incubation (e.g., 48-72 hours) Treatment->Incubation MTT_Assay Cell Viability Assay (MTT) Incubation->MTT_Assay Data_Analysis Data Analysis (IC50 Calculation) MTT_Assay->Data_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V-FITC) Data_Analysis->Apoptosis_Assay  Select Potent  Compounds Mechanism_Study Further Mechanistic Studies Apoptosis_Assay->Mechanism_Study

Workflow for in vitro anticancer screening.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Pyrrole-based test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells, then seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrrole compounds in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined using non-linear regression analysis.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Pyrrole-based test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the pyrrole compounds for a specified time. Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Cell Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

References

Quantitative Analysis of (1H-Pyrrol-2-yl)methanol in Reaction Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of intermediates and final products is paramount for reaction monitoring, yield determination, and quality control. This guide provides a comparative overview of three common analytical techniques for the quantitative analysis of (1H-Pyrrol-2-yl)methanol in a reaction mixture: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Method Comparison

The choice of analytical method depends on several factors, including the required sensitivity, selectivity, sample throughput, and the nature of the reaction mixture. The following table summarizes the key performance characteristics of the described methods, based on data for the analogous compound, benzyl alcohol.

FeatureRP-HPLC-UVGC-MS (with Derivatization)qNMR
Principle Separation based on polarity, quantification by UV absorbance.Separation of volatile derivatives by boiling point, quantification by mass-to-charge ratio.Quantification based on the direct proportionality of NMR signal area to the number of nuclei.
Linearity Range 80 - 600 µg/mL[1]2 - 200 mg/L[2]Wide, typically linear over several orders of magnitude.[3]
Limit of Detection (LOD) 10 µg/mL[1]0.1 mg/L[2]~10 µM[4]
Limit of Quantitation (LOQ) 80 - 600 µg/ml[1]2.5 µg/mL (for benzyl alcohol)[5]Dependent on desired accuracy and experiment time.[4]
Precision (%RSD) <2%[6]Within-run: 2.2-2.7%, Between-run: 4.2-6.9%[2][7]Typically <1% with optimized parameters.
Accuracy (% Recovery) 99.5 - 100.6%[8]Typically within 98-105%[9]High, as it can be a primary ratio method.
Sample Preparation Simple dilution and filtration.Extraction and chemical derivatization required.Simple dilution with a deuterated solvent and addition of an internal standard.
Throughput HighModerateLow to Moderate
Strengths Simple, robust, high throughput.High sensitivity and selectivity.No need for a reference standard of the analyte (with internal standard), provides structural information.
Weaknesses Moderate sensitivity, potential for matrix interference.Requires derivatization, which can be time-consuming and introduce errors.Lower sensitivity compared to MS, potential for signal overlap in complex mixtures.

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols, initially validated for benzyl alcohol, serve as a strong foundation for developing a validated assay for this compound.

Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is often a first choice due to its simplicity and high throughput. The separation is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.

Methodology (Adapted from[5])

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: Hypersil BDS C18 column (4.6 mm x 150 mm, 5 µm).[5]

  • Mobile Phase: An isocratic mixture of acetonitrile and 50mM triethylamine (70:30, v/v).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 40 °C.[5]

  • Detection Wavelength: 220 nm.[5]

  • Sample Preparation: Dilute an accurately weighed aliquot of the reaction mixture with the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Quantification: Construct a calibration curve by injecting a series of standard solutions of this compound of known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

For higher sensitivity and selectivity, GC-MS is a powerful technique. As this compound is a polar compound, derivatization is necessary to increase its volatility and thermal stability for gas chromatographic analysis. Silylation is a common derivatization technique for alcohols.[10]

Methodology (Adapted from[7][10])

  • Sample Preparation and Derivatization:

    • Extract an accurately weighed aliquot of the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • To the dried residue, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in an anhydrous solvent like pyridine or acetonitrile.[10]

    • Heat the mixture at 70-80°C for 30-45 minutes to ensure complete derivatization.[10]

    • Cool to room temperature before injection.

  • GC-MS System: A standard GC-MS system.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Quantification: Use a suitable internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample). Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is an intrinsically quantitative technique that allows for the determination of analyte concentration, often without the need for an identical reference standard of the analyte.[12] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Methodology (Adapted from[13][14])

  • Sample Preparation:

    • Accurately weigh a specific amount of the reaction mixture into an NMR tube.

    • Add a precise volume of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

    • Add an accurately weighed amount of a certified internal standard. The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from the reaction mixture components.[13][14] Maleic acid or 1,4-dinitrobenzene are potential candidates.[14][15]

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters:

    • Pulse Angle: 90° pulse to maximize signal-to-noise.[16]

    • Relaxation Delay (d1): This is a critical parameter. It should be at least 5 times the longest T1 relaxation time of the signals of interest (both analyte and internal standard) to ensure complete relaxation between scans.[13]

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).[13]

    • No spinning: To avoid spinning sidebands.[16]

  • Data Processing:

    • Apply appropriate phasing and baseline correction.

    • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

  • Quantification: The concentration of the analyte can be calculated using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_IS / MW_analyte) * (m_IS / m_sample) * P_IS

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Visualized Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Aliquot Dilution Dilute with Mobile Phase ReactionMixture->Dilution Filtration Filter (0.45 µm) Dilution->Filtration Injection Inject into HPLC Filtration->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Compare to Calibration Curve Integration->Calibration Quantification Quantify this compound Calibration->Quantification

Caption: Experimental workflow for RP-HPLC-UV analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Aliquot Extraction Solvent Extraction ReactionMixture->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Derivatization Silylation (BSTFA + TMCS) Evaporation->Derivatization Injection Inject into GC-MS Derivatization->Injection Separation Separation on Capillary Column Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Integration Peak Integration (Analyte & IS) Detection->Integration Calibration Compare to Calibration Curve Integration->Calibration Quantification Quantify this compound Calibration->Quantification

Caption: Experimental workflow for GC-MS analysis with derivatization.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing ReactionMixture Weigh Reaction Mixture AddSolvent Add Deuterated Solvent ReactionMixture->AddSolvent AddIS Add Weighed Internal Standard AddSolvent->AddIS Acquisition Acquire 1H NMR Spectrum AddIS->Acquisition Processing Phase & Baseline Correction Acquisition->Processing Integration Integrate Analyte & IS Signals Processing->Integration Calculation Calculate Concentration Integration->Calculation

Caption: Experimental workflow for qNMR analysis.

References

Safety Operating Guide

Proper Disposal of (1H-Pyrrol-2-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides essential safety and logistical information for the proper disposal of (1H-Pyrrol-2-yl)methanol, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. This compound is known to cause skin, eye, and respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All handling and preparation for disposal should be conducted in a well-ventilated chemical fume hood to avoid inhalation of any vapors.

Quantitative Data Summary

For quick reference, the following table summarizes key safety and physical data for this compound and its parent compound, pyrrole. This information is critical for assessing risks and ensuring proper handling.

PropertyThis compoundPyrrole
Molecular Formula C₅H₇NO[2]C₄H₅N
Molecular Weight 97.12 g/mol [2]67.09 g/mol
Appearance Solid[2]Yellowish-brown oil[3]
Hazards Skin Irritant, Eye Irritant, Respiratory Irritant[1]Flammable Liquid, Toxic if Swallowed, Causes Serious Eye Damage, Harmful if Inhaled[4][5][6]
Storage Class Combustible Solids[2]Flammable Liquid

Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility[1]. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Experimental Protocol for Waste Preparation:

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads), in a designated and compatible hazardous waste container.

    • The container should be made of a material that will not react with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

    • Specifically, keep it separate from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents to prevent hazardous reactions[7].

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound," the concentration, and the approximate quantity.

    • Also, include the name and contact information of the generating researcher or laboratory.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • This area should be a cool, dry, and well-ventilated space, away from heat sources and direct sunlight[5].

    • Ensure the storage area is secure and accessible only to authorized personnel.

  • Final Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the collection of the hazardous waste container.

    • Follow all institutional and local regulations for waste pickup and documentation.

Visualization of Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Designated, Compatible Container B->C D Segregate from Incompatible Materials C->D E Label Container with 'Hazardous Waste' and Contents D->E F Store in a Secure Satellite Accumulation Area E->F G Contact EHS for Waste Pickup F->G H End: Professional Disposal G->H

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within their research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.